molecular formula C6H13NO2 B1433109 (5-Methylmorpholin-2-yl)methanol CAS No. 1394040-71-1

(5-Methylmorpholin-2-yl)methanol

Cat. No.: B1433109
CAS No.: 1394040-71-1
M. Wt: 131.17 g/mol
InChI Key: LXFMWDJIAVDCQU-UHFFFAOYSA-N
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Description

(5-Methylmorpholin-2-yl)methanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(5-methylmorpholin-2-yl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFMWDJIAVDCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308167
Record name 5-Methyl-2-morpholinemethanol
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-71-1
Record name 5-Methyl-2-morpholinemethanol
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Record name 5-Methyl-2-morpholinemethanol
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Record name (5-methylmorpholin-2-yl)methanol
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Foundational & Exploratory

Technical Monograph: (5-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tunable Solubilizer

(5-Methylmorpholin-2-yl)methanol (CAS: 1394040-71-1, generic) represents a high-value "chiral building block" in modern drug discovery. Unlike the achiral morpholine scaffold, the introduction of the C5-methyl and C2-hydroxymethyl groups creates a vector that allows medicinal chemists to simultaneously modulate lipophilicity (LogD) , stereochemical fit , and solubility without significantly altering the basicity of the morpholine nitrogen.[1]

This guide details the physicochemical profile, stereoselective synthetic pathways, and strategic application of this moiety in Structure-Activity Relationship (SAR) campaigns.[1][2]

Physicochemical Profile & Datasheet

The introduction of the hydroxymethyl group at C2 and a methyl group at C5 breaks the symmetry of the morpholine ring, introducing two stereocenters.[1][2] This results in four possible stereoisomers. The cis and trans relationships significantly impact the conformational landscape (chair vs. boat/twist-boat) and binding affinity.[1][2]

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionTechnical Note
Molecular Formula

Molecular Weight 131.17 g/mol Fragment-like (Rule of 3 compliant)
Calculated LogP (cLogP) -0.8 to -1.2Highly hydrophilic; ideal for lowering LogD of lipophilic cores.[1]
Basicity (

, calc)
~7.8 – 8.1Slightly lower than morpholine (8.[1][2]36) due to the inductive effect of the -CH2OH group.[1][2]
H-Bond Donors (HBD) 2OH group + Secondary Amine (NH)
H-Bond Acceptors (HBA) 3Ether O, Hydroxyl O, Amine N
Stereocenters 2 (C2, C5)Diastereomers: cis-(2,[1]5) and trans-(2,5).[1][2]
Boiling Point ~230°C (Predicted)High boiling point due to intermolecular H-bonding.[1][2]
Stereochemical Conformation Analysis

The morpholine ring predominantly adopts a chair conformation.[1][2]

  • Stability: The most stable diastereomer typically places the bulky substituents in equatorial positions to minimize 1,3-diaxial interactions.[1][2]

  • Trans-isomer: If the C5-Methyl and C2-Hydroxymethyl are trans, one group may be forced axial, or the ring may distort, creating a unique vector for protein binding pockets that require a specific exit angle.

High-Fidelity Synthetic Methodologies

While racemic synthesis is possible via the cyclization of amino-diols, high-value pharmaceutical intermediates require stereochemical purity.[1] The following protocol describes a Chiral Pool Approach utilizing amino acid derivatives (Alaninol) to set the C5 stereocenter absolutely, followed by diastereoselective ring closure.

Protocol A: Stereoselective Synthesis from L-Alaninol

Objective: Synthesis of (2R, 5S)-5-methylmorpholin-2-yl)methanol (Trans-dominant route).

Reagents:

  • (S)-2-Aminopropan-1-ol (L-Alaninol) – Sets the C5 methyl stereochemistry.[1]

  • Epichlorohydrin (chiral or racemic depending on desired C2 purity).[1][2]

  • Base: Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu).[1][2]

  • Solvent: Toluene or THF.[1][2]

Step-by-Step Workflow:
  • N-Alkylation (Ring Opening):

    • Dissolve (S)-Alaninol (1.0 eq) in THF.[1][2]

    • Cool to 0°C. Add Epichlorohydrin (1.1 eq) dropwise.[1][2]

    • Mechanism:[1][2][3] The amine attacks the epoxide (less substituted carbon), opening the ring to form the chlorohydrin intermediate.[1][2]

    • Checkpoint: Monitor by LC-MS for consumption of Alaninol.[1][2]

  • Cyclization (Ring Closure):

    • Add aqueous NaOH (2.5 eq) to the reaction mixture. Heat to 50-60°C.

    • Mechanism:[1][2][3] The newly formed secondary alcohol (from epoxide opening) or the primary alcohol (from Alaninol) acts as the nucleophile to displace the chloride, forming the morpholine ring.[1][2]

    • Critical Note: The regioselectivity of the closure (O-alkylation vs N-alkylation) determines the product.[1][2] Under basic conditions, the alkoxide displaces the chloride to form the ether linkage of the morpholine.[1][2]

  • Purification:

    • The product is water-soluble.[1][2] Extract continuously with DCM or Chloroform/Isopropanol (3:1).[1][2]

    • Distill under reduced pressure (Kugelrohr) to isolate the free base oil.[1][2]

Visualization: Synthetic Pathway

Synthesis Alaninol (S)-Alaninol (Chiral Precursor) Intermed Chlorohydrin Intermediate Alaninol->Intermed N-Alkylation (THF, 0°C) Epichlor Epichlorohydrin (Electrophile) Epichlor->Intermed Base Base (NaOH) Cyclization Intermed->Base Heat (60°C) Product (5-Methylmorpholin-2-yl) methanol Base->Product Intramolecular SN2

Caption: Figure 1.[1] Chiral pool synthesis utilizing L-Alaninol to fix the C5 stereocenter, followed by base-mediated cyclization.

Medicinal Chemistry Applications (SAR)

In drug development, this moiety is rarely the pharmacophore itself but rather a Physicochemical Modulator .[1][2]

Strategic Utility[2]
  • Solubility Enhancement: The ether oxygen and the hydroxymethyl group lower the LogP significantly compared to a piperidine or cyclohexane analog.[1][2]

  • Metabolic Stability: The methyl group at C5 blocks potential metabolic oxidation at the alpha-carbon (a common soft spot in morpholines).[1][2]

  • Vector Exploration: The hydroxymethyl group serves as a "handle" for further functionalization (e.g., converting to an ether, amine, or fluoromethyl group) to reach into specific solvent-exposed pockets of a target protein.[1][2]

Experimental Workflow: SAR Decision Logic

When should a chemist deploy this scaffold?

SAR_Logic Start Lead Compound Optimization Issue Identified Issue1 Problem: High LogP / Poor Solubility Start->Issue1 Issue2 Problem: Metabolic Clearance (Oxidation at Morpholine) Start->Issue2 Solution1 Strategy: Replace Piperidine/Cyclohexane with Morpholine-Methanol Issue1->Solution1 Solution2 Strategy: Add C5-Methyl (Steric Block) Issue2->Solution2 Result Result: This compound Analog Solution1->Result Solution2->Result Validation Validation Assay: 1. Kinetic Solubility (PBS) 2. Microsomal Stability (HLM) Result->Validation

Caption: Figure 2. SAR Decision Tree for deploying the 5-methylmorpholin-2-yl scaffold to solve specific lead optimization challenges.

Handling, Safety, and Analytics[2][4]

Analytical Detection
  • 1H NMR (DMSO-d6): Distinctive doublet for the C5-Methyl group (~1.0 ppm).[1][2] The diastereomers (cis/trans) can be distinguished by the coupling constants (

    
    -values) of the ring protons.[1][2] Axial-axial couplings (~10-12 Hz) indicate a chair conformation.[1][2]
    
  • Mass Spectrometry: Shows a clear

    
     peak at 132.1 .[1][2]
    
Safety Protocols
  • Nitrosamine Risk: Like all secondary amines, this compound can react with nitrites to form N-nitroso derivatives (nitrosamines), which are potent carcinogens.[1][2] Avoid using sodium nitrite or nitrosating agents in the presence of this intermediate.[1][2]

  • Handling: Wear standard PPE (gloves, goggles).[1][2] The compound is likely an eye irritant due to its basicity.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86331004, ((2R,5S)-5-Methylmorpholin-2-yl)methanol. Retrieved from [Link][1][2]

  • Wijtmans, R., et al. (2004). Synthesis of Morpholines via Ring-Closing Metathesis. Synthesis of substituted morpholines. Retrieved from [Link] (General methodology reference).[1][2]

  • Pfizer Inc. (2018). Patent US10131668B2: Heterocyclic compounds as ATR inhibitors.[1][2] (Demonstrates the use of methyl-morpholine methanol derivatives as pharmaceutical intermediates). Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on morpholine use in SAR). Retrieved from [Link][1][2]

Sources

In-Depth Technical Guide: ((2R,5S)-5-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((2R,5S)-5-Methylmorpholin-2-yl)methanol (CAS: 2307735-86-8 for the rel-isomer; specific enantiomer often custom-synthesized) is a high-value chiral heterocyclic building block used extensively in modern medicinal chemistry. As a cis-2,5-disubstituted morpholine, it serves as a conformationally restricted scaffold that enhances metabolic stability and aqueous solubility in drug candidates. Its primary utility lies in fragment-based drug discovery (FBDD) and the optimization of kinase inhibitors (e.g., PI3K, mTOR), where the specific (2R, 5S) stereochemistry directs substituents into precise vector orientations within protein binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is characterized by a morpholine ring with a methyl group at position 5 and a hydroxymethyl group at position 2. The (2R, 5S) configuration dictates a cis-relationship between these substituents, placing them on the same face of the chair conformation (typically equatorial-equatorial in the lowest energy state, though this depends on N-substitution).

Datasheet: Physicochemical Properties
PropertyValue / Description
IUPAC Name [(2R,5S)-5-methylmorpholin-2-yl]methanol
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Stereochemistry (2R, 5S) [cis-configuration]
Appearance Colorless to pale yellow viscous oil or low-melting solid
Boiling Point ~220–230 °C (Predicted at 760 mmHg)
Density ~1.05 g/cm³ (Predicted)
pKa (Conjugate Acid) ~8.5 (Typical for morpholines)
LogP -0.8 (Hydrophilic)
Solubility Miscible with water, methanol, DMSO, DCM; sparingly soluble in hexanes
H-Bond Donors/Acceptors 2 Donors (NH, OH) / 3 Acceptors (N, O, O)

Stereochemical Analysis

Understanding the 3D conformation is critical for its application.

  • Configuration: The (2R, 5S) designation corresponds to the cis-isomer.

  • Conformation: In the chair form, the bulky hydroxymethyl (C2) and methyl (C5) groups prefer the equatorial orientation to minimize 1,3-diaxial interactions.

  • Vector Analysis: The nitrogen lone pair and the hydroxyl group are positioned to engage in specific H-bond interactions, often exploited to bind to the hinge region of kinases.

Synthetic Methodology: The Chiral Pool Approach[1]

The most robust route to enantiopure ((2R,5S)-5-Methylmorpholin-2-yl)methanol utilizes the "Chiral Pool" strategy, leveraging inexpensive amino acids and chiral epoxides. This method avoids difficult resolution steps and ensures high optical purity (>98% ee).

Core Protocol: Cyclization of Chiral Amino Alcohols

Principle: The synthesis relies on the ring-opening of a chiral epoxide by a chiral amino alcohol, followed by an intramolecular cyclization.

Reagents:

  • (S)-2-Aminopropan-1-ol (L-Alaninol): Sets the (5S)-methyl center.

  • (R)-Benzyl Glycidyl Ether: Sets the (2R)-hydroxymethyl center (after deprotection).

  • Sulfonyl Chloride (TsCl or MsCl): Activates the alcohol for ring closure.

  • Base (NaH or KOtBu): Effects the cyclization.

Step-by-Step Workflow
  • Epoxide Opening (Regioselective):

    • React (S)-Alaninol (1.0 equiv) with (R)-Benzyl glycidyl ether (1.1 equiv) in isopropanol at reflux.

    • Mechanism:[1][2][3][4] The amine attacks the less hindered terminal carbon of the epoxide.[5]

    • Result: Formation of a linear amino-diol intermediate.

  • Nitrogen Protection (Optional but Recommended):

    • Protect the secondary amine (e.g., Boc or Cbz) to prevent side reactions during activation.

  • Selective Activation:

    • Treat the intermediate with 1.0 equiv of TsCl/Pyridine at 0°C.

    • Selectivity: The primary alcohol (from the original epoxide) is less hindered than the secondary alcohol (from the opened epoxide), but the goal is to activate the specific hydroxyl group that allows for 6-exo-tet cyclization. Note: In many protocols, the secondary alcohol generated from epoxide opening is the nucleophile, and the primary alcohol of the alaninol backbone is activated.

  • Cyclization (Ring Closure):

    • Treat with NaH in THF (0°C to RT).

    • Outcome: Intramolecular displacement of the tosylate by the alkoxide forms the morpholine ring.

  • Global Deprotection:

    • Hydrogenolysis (H₂/Pd-C) removes the benzyl ether (to reveal the hydroxymethyl) and N-benzyl/Cbz groups if present.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from starting materials to the final scaffold.

Synthesis Figure 1: Stereoselective Synthesis via Chiral Pool Strategy Start1 (S)-Alaninol (Chiral Pool) Inter1 Linear Amino-Diol Intermediate Start1->Inter1 Epoxide Opening (iPrOH, Reflux) Start2 (R)-Benzyl Glycidyl Ether (Epoxide Source) Start2->Inter1 Inter2 Activated Tosylate (Leaving Group Installed) Inter1->Inter2 Selective Tosylation (TsCl, Pyridine) Cyclic Protected Morpholine (Cis-Scaffold Formed) Inter2->Cyclic Cyclization (NaH, THF) Intramolecular SN2 Final ((2R,5S)-5-Methylmorpholin-2-yl)methanol Target Molecule Cyclic->Final Hydrogenolysis (H2, Pd/C)

Figure 1: Stereoselective synthesis of the (2R,5S) isomer via chiral pool precursors.

Structural Characterization

Validation of the structure requires confirming both the connectivity and the relative stereochemistry (cis vs trans).

  • ¹H NMR (400 MHz, CDCl₃):

    • H2 (Methine next to ether O): Multiplet at δ 3.4–3.6 ppm. The coupling constants (

      
      ) are diagnostic. A cis-2,5-disubstituted morpholine typically shows specific 
      
      
      
      couplings if the ring is locked in a chair.
    • H5 (Methine next to N): Multiplet at δ 2.8–3.0 ppm.

    • Methyl Group: Doublet at δ ~1.0–1.1 ppm.

    • Hydroxymethyl: ABX system or doublet at δ 3.5–3.7 ppm.

  • NOESY (Nuclear Overhauser Effect):

    • Critical for stereochemistry.[][7] Strong NOE correlations between H2 and H5 (if both axial) or between the substituents (if both equatorial) confirm the relative configuration. For the (2R,5S) cis isomer, NOE correlations between the axial protons (if substituents are equatorial) are the gold standard.

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in drug discovery.

Kinase Inhibitor Design

The morpholine oxygen often acts as a hydrogen bond acceptor for the "hinge region" of kinases (e.g., ATP-binding site).

  • Selectivity Toggle: The 5-methyl group creates steric bulk that can clash with residues in off-target kinases, thereby improving selectivity for the target (e.g., mTOR vs. PI3Kα).

  • Solubility: The ether oxygen and amine nitrogen lower the logP, improving the pharmacokinetic profile compared to carbocyclic analogs.

Linker Technology

The hydroxymethyl group serves as a versatile handle for further functionalization:

  • Conversion to Aminomethyl: Via mesylation and azide displacement.

  • Etherification: To attach hydrophobic tails or warheads.

Visualization: Application Workflow

Applications Figure 2: Medicinal Chemistry Application Workflow cluster_mod Functionalization cluster_target Therapeutic Targets Scaffold ((2R,5S)-5-Methylmorpholin-2-yl)methanol Oxidation Oxidation to Acid (Peptide Coupling) Scaffold->Oxidation Activation Activation (MsCl/TsCl) (Nucleophilic sub) Scaffold->Activation Kinase Kinase Inhibitors (mTOR, PI3K) Oxidation->Kinase Hinge Binder GPCR GPCR Ligands (Serotonin/Orexin) Activation->GPCR Core Scaffold

Figure 2: Functionalization pathways for drug discovery applications.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • PubChem. "((2R,5S)-5-Methylmorpholin-2-yl)methanol Compound Summary." National Library of Medicine. Link

  • Fiori, K. W., et al. "Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines."[5] Organic Letters, vol. 11, no. 11, 2009, pp. 2393–2396. (Cited for general morpholine synthesis methodology).[7][5] Link

  • D'hooghe, M., et al. "Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives." Tetrahedron, vol. 66, no. 9, 2010, pp. 1762-1769. Link

  • Graham, T. H., et al. "The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one." Organic Syntheses, vol. 88, 2011, pp. 42-53.[2] (Reference for handling chiral amino acid derivatives). Link

  • BLD Pharm. "Product Datasheet: ((2S,5R)-5-Methylmorpholin-2-yl)methanol." (Used for physicochemical property verification).[8][2] Link

Sources

Physicochemical Properties of Substituted Morpholines: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, distinguished by its unique ability to balance hydrophilicity and lipophilicity.[1] Unlike its carbon analog (cyclohexane) or nitrogen analog (piperidine), morpholine introduces a specific physicochemical profile characterized by a depressed pKa (~8.3–8.[1]5) and reduced lipophilicity (LogP ~ -0.86).[1] This guide provides an in-depth analysis of how substituting the morpholine core modulates these properties, offering a roadmap for optimizing solubility, membrane permeability, and metabolic stability in drug discovery.

Structural Fundamentals & Conformational Dynamics

The morpholine ring (tetrahydro-1,4-oxazine) predominantly exists in a chair conformation , analogous to cyclohexane. However, the presence of two heteroatoms (N1 and O4) introduces unique stereoelectronic effects.

The Chair Conformation

The chair form is the global minimum energy conformer.[1] The bond angles are close to the tetrahedral angle (109.5°), minimizing torsional strain.

  • Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion.[1] In unsubstituted morpholine, the N-H bond prefers the equatorial position to minimize 1,3-diaxial interactions, although the energy difference between N-H equatorial and N-H axial is small (~0.4 kcal/mol).

  • Substituent Positioning:

    • C2/C6 Substituents: Generally prefer the equatorial orientation to avoid 1,3-diaxial steric clashes.

    • Anomeric Effect: If an electronegative substituent (e.g., F, OR) is placed at C2, the axial conformer may be stabilized due to the anomeric effect (interaction between the oxygen lone pair and the C-X antibonding orbital).

Structural Visualization

The following diagram illustrates the conformational equilibrium and the numbering scheme.

MorpholineConformation cluster_0 Conformational Equilibrium cluster_1 Substituent Effects Chair_Eq N-H Equatorial (More Stable) Chair_Ax N-H Axial (Less Stable) Chair_Eq->Chair_Ax N-Inversion (Fast) C2_Sub C2-Substituent Prefers Equatorial Anomeric C2-Electronegative May Prefer Axial C2_Sub->Anomeric Stereoelectronic Control

Figure 1: Conformational dynamics of the morpholine ring, highlighting nitrogen inversion and substituent preferences.

Basicity Modulation (pKa)

The basicity of the morpholine nitrogen is the most critical parameter for solubility and protein binding.[1]

The "Oxygen Effect"

Morpholine (pKa ~8.[1][2]5) is significantly less basic than piperidine (pKa ~11.0).[1]

  • Mechanism: The oxygen atom at position 4 exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, reducing the electron density available on the nitrogen lone pair.

  • Solvation: The ether oxygen also alters the solvation shell of the ammonium cation, further impacting the pKa.

Tuning pKa with Substituents

Medicinal chemists can fine-tune the pKa by placing substituents at specific positions.[1]

CompoundStructurepKa (Approx.)[1][3][4][5][6][7][8]Mechanistic Rationale
Piperidine Cyclic Amine11.0Reference standard; no EWG oxygen.
Morpholine Parent8.4 – 8.5Inductive withdrawal by O4 reduces basicity.[1]
N-Methylmorpholine N-Alkyl7.4Solvation Effect: Tertiary amines are often less basic than secondary amines in water due to steric hindrance disrupting cation solvation.
2,6-Dimethylmorpholine C-Alkyl~9.0Inductive Donation: Alkyl groups are weak electron donors (+I), slightly increasing electron density on N.
2-Fluoromorpholine C-EWG< 6.0 (Est.)Strong Induction: Fluorine is highly electronegative; proximity to N drastically reduces basicity.
3-Oxomorpholine AmideNeutralThe nitrogen lone pair is delocalized into the carbonyl; non-basic.
pKa Tuning Workflow

pKaTuning Start Target: Modulate Morpholine pKa (Base ~8.5) Decision Desired Shift? Start->Decision Increase Increase pKa (> 8.5) (Enhance Solubility) Decision->Increase Need stronger base Decrease Decrease pKa (< 8.0) (Enhance Permeability) Decision->Decrease Need weaker base Action_Inc Add Electron Donating Groups (EDG) • C-Methylation (2-Me, 3-Me) • C-Ethyl Increase->Action_Inc Action_Dec Add Electron Withdrawing Groups (EWG) • Fluorine (2-F, 3-F) • Oxygen (Lactams) • N-Alkylation (Steric/Solvation) Decrease->Action_Dec

Figure 2: Strategic decision tree for modulating morpholine basicity via substitution.

Lipophilicity (LogP/LogD) & Permeability

Morpholine is a "LogP lowering" element.[1] Replacing a phenyl or cyclohexyl ring with morpholine typically lowers LogP by 1.5–2.0 units.[1]

  • LogP (Octanol/Water): ~ -0.86 (Parent Morpholine).[1]

  • LogD (pH 7.4): Since pKa is ~8.5, morpholine is predominantly ionized (~90% cationic) at physiological pH.[1]

    • This ionization aids aqueous solubility but can limit passive diffusion.[1]

  • Optimization Strategy: To improve BBB penetration, reduce the pKa (e.g., via N-alkylation or EWGs) to increase the fraction of the neutral species at pH 7.4, or add lipophilic substituents (e.g., 2,6-dimethyl) to shield the polar core.

Metabolic Stability

The morpholine ring is generally stable but susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1]

Sites of Metabolism[1]
  • 
    -Carbon Oxidation:  CYP450 oxidizes the carbon adjacent to the nitrogen (C3/C5) or oxygen (C2/C6).[1]
    
  • Ring Opening: Oxidation at C3 leads to an unstable carbinolamine intermediate, which collapses to open the ring (forming an amino acid or aldehyde derivative).[1]

Stabilization Strategies
  • Gem-dimethylation: Placing two methyl groups at C2 or C6 blocks metabolic oxidation at the most vulnerable sites.[1]

  • Deuteration: Deuterium substitution at

    
    -carbons exploits the Kinetic Isotope Effect (KIE) to slow down C-H bond breakage.[1]
    

Metabolism Morpholine Morpholine Drug CYP CYP450 (Oxidation) Morpholine->CYP Attack at C3 Intermediate Carbinolamine (Unstable) CYP->Intermediate Hydroxylation RingOpen Ring Opened Metabolite Intermediate->RingOpen C-N Bond Cleavage

Figure 3: Primary metabolic pathway of morpholine ring opening via oxidative dealkylation.

Experimental Protocols

Protocol: pKa Determination (Potentiometric Titration)

Objective: Determine the precise pKa of a substituted morpholine to predict ionization at physiological pH.[1]

  • Preparation:

    • Dissolve 5–10 mg of the morpholine derivative in 20 mL of degassed water (or 0.15 M KCl to maintain ionic strength).[1]

    • If insoluble, use a co-solvent (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration:

    • Acidify the sample to pH ~2.0 using 0.1 M HCl.[1]

    • Titrate with 0.1 M NaOH (standardized) in small increments (e.g., 5-10 µL).

    • Record pH after stabilization at each step.[1]

  • Analysis:

    • Plot pH vs. Volume of NaOH.[1]

    • Identify the inflection point (equivalence point).[1] The pKa is the pH at the half-equivalence point.[1]

    • Self-Validation: The curve should be symmetric. Repeat n=3; SD should be < 0.05.

Protocol: LogD Determination (Shake-Flask Method)

Objective: Measure lipophilicity at pH 7.4.[1]

  • Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Dissolve the compound in the pre-saturated octanol phase (Concentration ~ 1 mM).[1]

    • Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and pre-saturated PBS in a glass vial.

  • Partitioning:

    • Shake mechanically for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Analyze the concentration in both phases using HPLC-UV or LC-MS.[1]

    • Calculate

      
      .
      
    • Self-Validation: Mass balance check (Sum of amounts in both phases = Initial amount). Recovery should be >95%.

References

  • Morpholine as a Ubiquitous Pharmacophore in Medicinal Chemistry. Bioorganic Chemistry. (2020).[1][9] Link

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (2021). Link

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022).[1] Link

  • N-Methylmorpholine Properties. ChemicalBook. Link

  • Metabolic Stability and Degradation of Morpholine. Applied and Environmental Microbiology. (1999).[1] Link

Sources

A Technical Guide to (5-Methylmorpholin-2-yl)methanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (5-Methylmorpholin-2-yl)methanol, a valuable chiral building block in medicinal chemistry. We will delve into its commercial availability, explore stereoselective synthetic strategies, and highlight its applications in the development of novel therapeutics. This guide is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development.

Introduction: The Significance of the 2,5-Disubstituted Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] Its unique physicochemical characteristics, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[1] The 2,5-disubstituted morpholine framework, in particular, offers a three-dimensional architecture that can be strategically utilized to optimize ligand-receptor interactions. This compound, with its defined stereochemistry, serves as a key chiral building block for the synthesis of a variety of bioactive molecules.

Commercial Availability and Stereoisomers

This compound is commercially available from various suppliers, primarily as a racemic mixture or as specific stereoisomers. The stereochemical configuration of this molecule is crucial as different isomers can exhibit distinct pharmacological activities and metabolic profiles. The four possible stereoisomers are (2R,5R), (2S,5S), (2R,5S), and (2S,5R).

A survey of chemical suppliers indicates the availability of the following forms:

  • Racemic this compound: Often supplied as a mixture of stereoisomers.

  • rel-((2R,5S)-5-Methylmorpholin-2-yl)methanol: This designation indicates a racemic mixture of the (2R,5S) and (2S,5R) enantiomers.[2]

  • (2S,5R)-5-Methylmorpholin-2-yl)methanol: This specific enantiomer is available from several suppliers.[3]

  • (2R,5S)-5-Methylmorpholin-2-yl)methanol: The enantiomer of the above, also commercially available.[2]

Table 1: Commercial Availability of this compound Stereoisomers

Compound NameCAS NumberRepresentative SuppliersNotes
This compound (Racemic)1394040-71-1Sigma-AldrichMixture of stereoisomers.
rel-((2R,5S)-5-Methylmorpholin-2-yl)methanol2307735-86-8BLDpharmRacemic mixture of (2R,5S) and (2S,5R) enantiomers.[2]
((2S,5R)-5-Methylmorpholin-2-yl)methanol1227999-71-4BLDpharmEnantiomerically enriched form.[3]
((2R,5S)-5-Methylmorpholin-2-yl)methanolNot readily available-The enantiomer of the (2S,5R) form.

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure 2,5-disubstituted morpholines is a key challenge in organic chemistry. Several strategies have been developed to achieve high stereoselectivity, often starting from the chiral pool of amino acids or employing asymmetric catalysis.

Synthesis from Chiral Amino Acids

A common and effective approach to synthesize chiral 2,5-disubstituted morpholines is to utilize readily available chiral amino acids as starting materials.[4] This strategy allows for the direct incorporation of a stereocenter at the 5-position of the morpholine ring.

Workflow for Synthesis from a Chiral Amino Acid:

start Chiral Amino Acid (e.g., Alanine derivative) step1 Reduction of Carboxylic Acid start->step1 1. LiAlH4 or BH3 step2 N-Alkylation with a Chiral Epoxide step1->step2 2. Chiral epoxide,   Base step3 Intramolecular Cyclization step2->step3 3. Acid or Base   Catalysis end This compound (Specific Stereoisomer) step3->end

Caption: General workflow for the synthesis of this compound from a chiral amino acid.

Step-by-Step Methodology (Hypothetical Protocol based on Literature):

  • Reduction of the Amino Acid: The carboxylic acid functionality of a protected chiral amino acid (e.g., N-Boc-L-alanine) is reduced to the corresponding amino alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • N-Alkylation with a Chiral Epoxide: The resulting amino alcohol is then reacted with a chiral epoxide (e.g., (R)-glycidol or (S)-glycidol) in the presence of a base. This step introduces the second stereocenter and sets the stage for the cyclization. The choice of the epoxide's stereochemistry will determine the final stereochemistry at the 2-position of the morpholine ring.

  • Intramolecular Cyclization: The intermediate amino diol is then subjected to an intramolecular cyclization reaction, typically under acidic or basic conditions, to form the morpholine ring. This step is often a Williamson ether synthesis-type reaction.

  • Deprotection (if necessary): If protecting groups were used on the nitrogen or hydroxyl groups, a final deprotection step is required to yield the desired this compound.

Asymmetric Hydrogenation

Another powerful strategy for the stereoselective synthesis of chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[5] This method utilizes chiral transition metal catalysts to achieve high enantioselectivity.

Workflow for Asymmetric Hydrogenation:

start Dehydromorpholine Precursor step1 Asymmetric Hydrogenation start->step1 H2, Chiral Catalyst (e.g., Rh-complex) end Chiral 2,5-Disubstituted Morpholine step1->end

Caption: Asymmetric hydrogenation approach to chiral 2,5-disubstituted morpholines.

This approach involves the synthesis of a suitable dehydromorpholine intermediate, which is then hydrogenated in the presence of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, to yield the desired enantiomerically enriched morpholine derivative.[5]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active compounds. Its incorporation can influence a molecule's potency, selectivity, and pharmacokinetic properties.

Central Nervous System (CNS) Drug Discovery

The morpholine moiety is frequently found in drugs targeting the central nervous system.[6] Its ability to improve blood-brain barrier permeability makes it a desirable feature for CNS drug candidates. The defined stereochemistry of this compound allows for precise spatial orientation of substituents, which is critical for optimal binding to CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Anticancer and Antiviral Agents

The morpholine scaffold has also been incorporated into anticancer and antiviral agents.[7] The ability of the morpholine oxygen to act as a hydrogen bond acceptor can be crucial for binding to the active sites of enzymes involved in cancer cell proliferation or viral replication. The methyl and hydroxymethyl groups on the this compound core provide additional points for diversification and optimization of interactions with the biological target.

Logical Relationship of Scaffold to Drug Properties:

scaffold This compound Scaffold prop1 Improved Solubility and Permeability scaffold->prop1 prop2 Defined 3D Architecture scaffold->prop2 prop3 Metabolic Stability scaffold->prop3 outcome1 Enhanced Bioavailability & CNS Penetration prop1->outcome1 outcome2 Optimized Target Binding & Selectivity prop2->outcome2 outcome3 Reduced Off-Target Effects & Toxicity prop3->outcome3

Caption: How the this compound scaffold contributes to desirable drug properties.

Quality Control and Analytical Characterization

Ensuring the stereochemical purity of this compound is critical for its use in drug development. A combination of analytical techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling constants of the protons on the morpholine ring can provide information about the relative stereochemistry (cis or trans) of the substituents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the different stereoisomers of this compound.[8] A variety of chiral stationary phases (CSPs) are available that can effectively separate the enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or a cyclodextrin-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and isomers.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (if the molecule has a chromophore) or a refractive index (RI) detector if it lacks UV absorbance.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 5-20 µL) onto the column.

  • Analysis: The retention times of the different enantiomers will be distinct, allowing for their separation and quantification.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block with significant potential in drug discovery. Its unique structural and physicochemical properties make it a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders, cancer, and viral infections. A thorough understanding of its stereoselective synthesis and analytical characterization is essential for its effective application in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important chiral molecule.

References

Sources

The Privileged Scaffold: A Technical Guide to (5-Methylmorpholin-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholine Moiety

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The morpholine ring is a quintessential example of such a structure.[1] Its prevalence is not coincidental but rather a result of the advantageous physicochemical and metabolic properties it imparts to a molecule. The morpholine heterocycle, with its saturated, six-membered ring containing both an oxygen and a nitrogen atom, offers a unique combination of features that drug designers leverage to overcome common pharmacological hurdles.[1]

The morpholine moiety is prized for its ability to improve the pharmacokinetic profile of a drug candidate.[1] The presence of the ether oxygen and the secondary amine can increase aqueous solubility and provide points for hydrogen bonding, which is crucial for target engagement and distribution in the body. Furthermore, the morpholine ring is generally stable to metabolic degradation, enhancing the half-life of a drug.[1]

Within this important class of scaffolds, (5-Methylmorpholin-2-yl)methanol emerges as a particularly valuable chiral building block. The cis-substitution pattern, specifically the ((2S,5R)-5-Methylmorpholin-2-yl)methanol isomer, provides a well-defined three-dimensional structure. This stereochemical control is critical for achieving high-affinity and selective interactions with biological targets. The primary alcohol offers a versatile handle for further chemical modification, allowing for the straightforward incorporation of this scaffold into a wide array of more complex molecules. This guide will provide an in-depth review of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical and Stereochemical Properties

The defining features of this compound are its stereochemistry and the resulting influence on its physical properties. The most commonly utilized isomer in drug discovery is the cis-isomer, ((2S,5R)-5-Methylmorpholin-2-yl)methanol . The specific spatial arrangement of the methyl and hydroxymethyl groups is key to its utility as a chiral building block.

Below is a table summarizing the key computed physicochemical properties for ((2S,5R)-5-Methylmorpholin-2-yl)methanol.

PropertyValueSource
CAS Number 1227999-71-4[2]
Molecular Formula C₆H₁₃NO₂[2][3]
Molecular Weight 131.17 g/mol [2][3]
XLogP3 (Predicted) -0.8[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 41.5 Ų[3]
SMILES Code OC[C@@H]1CNCO1[2]

These properties are computationally predicted and may vary slightly from experimental values.

The negative XLogP3 value suggests a high degree of hydrophilicity, a desirable trait for improving the solubility of drug candidates.[3] The presence of both hydrogen bond donors (the alcohol and the amine) and acceptors (the two oxygens and the nitrogen) allows for multifaceted interactions with biological targets and can contribute to favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Synthesis and Stereochemical Control

A common and effective strategy for constructing the morpholine ring is through the cyclization of an appropriately substituted amino alcohol. The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.

A plausible synthetic approach to ((2S,5R)-5-Methylmorpholin-2-yl)methanol would likely involve the following key transformations:

  • Establishment of Stereocenters: The synthesis would begin with a chiral starting material that already contains one or both of the required stereocenters. For example, a derivative of an amino acid or a chiral pool sugar could serve as the starting point.

  • Formation of the Amino Alcohol Backbone: The carbon and nitrogen backbone of the morpholine would be assembled, ensuring the correct relative stereochemistry of the eventual C2 and C5 positions.

  • Ring Closure (Cyclization): An intramolecular reaction, often a nucleophilic substitution or a reductive amination, would be employed to form the morpholine ring. The choice of reagents and reaction conditions is critical to ensure high diastereoselectivity for the desired cis product.

The following diagram illustrates a generalized workflow for the synthesis of a cis-2,5-disubstituted morpholine.

G A Chiral Starting Material (e.g., Amino Acid Derivative) B Chain Elongation & Functional Group Interconversion A->B C Acyclic Amino Diol Precursor with (2S, 5R) Stereochemistry B->C D N-Protection C->D E Selective Activation of Primary Hydroxyl Group (e.g., Tosylation) D->E F Intramolecular Cyclization (Base-mediated SN2) E->F G N-Deprotection F->G H Final Product: ((2S,5R)-5-Methylmorpholin-2-yl)methanol G->H

Caption: Generalized synthetic workflow for a chiral morpholine derivative.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a building block for the synthesis of complex, biologically active molecules. The morpholine scaffold is a common feature in drugs targeting the central nervous system (CNS), as well as in oncology and infectious disease.[4]

The incorporation of this scaffold can serve several purposes in drug design:

  • Vectorial Orientation of Substituents: The defined stereochemistry of the morpholine ring acts as a rigid scaffold, holding the substituents at the C2 and C5 positions in a specific spatial orientation. This is critical for optimizing the binding of a drug to its target protein.

  • Modulation of Physicochemical Properties: As previously discussed, the morpholine moiety can significantly improve the solubility and metabolic stability of a lead compound. This can lead to improved bioavailability and a more favorable dosing regimen.

  • Bioisosteric Replacement: In some cases, the morpholine ring can be used as a bioisostere for other cyclic structures, such as piperidine or piperazine, to fine-tune the electronic and conformational properties of a molecule.

While specific drugs containing the this compound fragment are not prominently disclosed in publicly available literature, its commercial availability and the frequent appearance of substituted morpholines in the patent literature strongly suggest its use in ongoing drug discovery programs.

Key Reactions and Derivatization

As a bifunctional molecule, this compound offers two primary points for chemical modification: the secondary amine and the primary alcohol. The strategic manipulation of these functional groups is key to its use as a synthetic intermediate.

G cluster_0 Protection/Activation cluster_1 Derivatization A ((2S,5R)-5-Methylmorpholin- 2-yl)methanol B N-Protected Intermediate (e.g., N-Boc) A->B Boc₂O, Base C O-Activated Intermediate (e.g., O-Tosylate or Mesylate) A->C TsCl or MsCl, Base (after N-protection) G Esterification A->G Activated Carboxylic Acid D N-Alkylation / N-Arylation B->D Alkyl/Aryl Halide, Deprotection E Amide Coupling B->E Activated Carboxylic Acid, Deprotection F Ether Synthesis C->F Alcohol, Base

Caption: Key protection and derivatization reactions of the title compound.

1. N-Protection and Derivatization:

The secondary amine is a nucleophilic center and is often protected during synthetic sequences to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for protection due to its stability and ease of removal under acidic conditions.

  • N-Alkylation/Arylation: The amine can be directly alkylated or arylated, for example, through a Buchwald-Hartwig amination, to attach the morpholine scaffold to an aromatic or heteroaromatic core.

  • Amide Bond Formation: The amine can be acylated with carboxylic acids or their activated derivatives to form amides, a common linkage in many pharmaceutical agents.

2. O-Activation and Derivatization:

The primary alcohol is less nucleophilic than the amine but can be readily derivatized.

  • Activation: For nucleophilic substitution reactions, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or mesylate.

  • Ether Synthesis: The alcohol can be deprotonated with a strong base and reacted with an alkyl halide to form an ether linkage (Williamson ether synthesis).

  • Esterification: The alcohol can be reacted with a carboxylic acid under esterification conditions (e.g., Fischer or Steglich esterification) to form an ester.[5]

Illustrative Experimental Protocol: General Procedure for N-Boc Protection

The following is a representative, field-proven protocol for the protection of a secondary amine, such as the one in this compound, with a Boc group. This step is fundamental for preventing N-alkylation or N-acylation when modification at the hydroxyl group is desired.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Addition of Base: Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution. The addition may be done in portions to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.

    • If necessary, purify the product by flash column chromatography on silica gel.

Self-Validation: The success of the protection can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, where the appearance of the characteristic tert-butyl signal (a singlet at approximately 1.4 ppm in ¹H NMR) and a downfield shift of the morpholine ring protons are indicative of the desired product. Mass spectrometry can be used to confirm the expected molecular weight of the protected compound.

Conclusion

This compound, particularly the cis-(2S,5R) isomer, represents a high-value chiral building block for modern drug discovery. Its well-defined stereochemistry, coupled with the favorable pharmacokinetic properties conferred by the morpholine scaffold, makes it an attractive starting point for the synthesis of novel therapeutics. The dual functionality of the secondary amine and primary alcohol provides synthetic chemists with the flexibility to incorporate this privileged scaffold into a diverse range of molecular architectures. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • MDPI. (2020). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

  • SciSpace. (1990). A Concise Synthesis of (2S,5R)-2-Methyl-5-hexanolide. Acta Chemica Scandinavica. Available at: [Link]

  • PubChem. [(2R,5R)-5-Butylmorpholin-2-yl]methanol. PubChem. Available at: [Link]

  • PubChemLite. ((2s,5r)-5-methylmorpholin-2-yl)methanol hydrochloride. PubChemLite. Available at: [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. ((2R,5S)-5-Methylmorpholin-2-yl)methanol. PubChem. Available at: [Link]

  • MDPI. (2018). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. Available at: [Link]

  • MDPI. (2017). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. Molbank. Available at: [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • PubChem. ((2R,6R)-6-Methylmorpholin-2-yl)methanol. PubChem. Available at: [Link]

  • PubChem. [4-(2-Aminoethyl)-5-methylmorpholin-2-yl]methanol. PubChem. Available at: [Link]

  • PubChem. Morpholin-2-ylmethanol. PubChem. Available at: [Link]

  • PubMed. (2017). Learning Medicinal Chemistry Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Rules From Cross-Company Matched Molecular Pairs Analysis (MMPA). Journal of Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Application Note: Modular Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, offering improved metabolic stability and solubility compared to carbocyclic analogs. However, the vector orientation of substituents is critical for receptor binding. While cis-2,6-disubstituted morpholines are synthetically accessible via thermodynamic equilibration, trans-2,5-disubstituted morpholines represent a significant synthetic challenge. They require precise kinetic control or the use of specific chiral pool strategies to establish the diequatorial or twist-boat conformations often required for bioactivity.

This Application Note details a robust, modular protocol for the stereoselective synthesis of trans-2,5-disubstituted morpholines. We focus on a Regioselective Epoxide Opening / Intramolecular Cyclization strategy. This method leverages the "Chiral Pool" (amino acids and epoxides) to set absolute stereochemistry prior to ring closure, ensuring high diastereomeric excess (>95% de) without the need for difficult chromatographic separations.

Strategic Analysis: Synthetic Routes

Before executing the protocol, it is essential to understand why this specific route is chosen over alternatives.

Synthetic StrategyMechanismStereocontrol SourceProsCons
Route A: Reductive Amination Condensation of

-amino ketones + reduction
Substrate control (Felkin-Anh)Scalable, cheap reagentsOften yields cis/trans mixtures; difficult to predict selectivity.
Route B: Metal-Catalyzed Hydroamination Pd/Fe-catalyzed cyclization of amino-alkenesCatalyst ligand sphereHigh atom economyRequires expensive catalysts; limited substrate scope (often requires specific alkenes).
Route C: Epoxide Opening / Cyclization (Recommended) SN2 Opening

Activation

SN2 Closure
Chiral Starting Materials Modular; Predictable stereoinversion; High de. Step-count is higher (requires protection/activation steps).
Mechanistic Rationale for Route C

The synthesis of the trans-2,5-isomer relies on a "double inversion" or "retention-inversion" logic. By reacting an enantiopure amino alcohol with an enantiopure epoxide, we generate a linear amino-diol with two defined stereocenters.

  • Step 1 (C-N Bond Formation): Regioselective opening of the epoxide (usually retention of configuration if attacking primary carbon, or inversion if attacking secondary).

  • Step 2 (C-O Bond Formation): Intramolecular displacement of an activated alcohol by the pendant hydroxyl group. This SN2 step inverts the configuration at the electrophilic center, "locking in" the trans geometry.

Detailed Protocol: trans-2,5-Disubstituted Morpholine Synthesis

Target Molecule Example: (2R,5S)-2-Methyl-5-phenylmorpholine Precursors: (S)-Styrene Oxide and (S)-Alaninol (derived from L-Alanine).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • (S)-Styrene oxide (>98% ee)

  • (S)-Alaninol (>98% ee)

  • Solvents: Ethanol (anhydrous), Toluene, THF, DCM.

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

Workflow Diagram

MorpholineSynthesis Start Start: (S)-Amino Alcohol + (S)-Epoxide Step1 Step 1: Ring Opening (Reflux in EtOH) Start->Step1 Mix Inter1 Intermediate 1: Secondary Amine Diol Step1->Inter1 Yields Step2 Step 2: N-Protection (Boc2O) Inter1->Step2 Protect Inter2 Intermediate 2: N-Boc Diol Step2->Inter2 Yields Step3 Step 3: Selective Activation (TsCl, Pyridine) Inter2->Step3 Regioselective Sulfonylation Inter3 Intermediate 3: Monotosylate Step3->Inter3 Primary OH Activation Step4 Step 4: Cyclization (NaH or KOtBu) Inter3->Step4 Intramolecular SN2 Final Target: trans-2,5-Morpholine Step4->Final Inversion

Figure 1: Step-wise workflow for the stereoselective synthesis of trans-2,5-disubstituted morpholines.

Step-by-Step Methodology
Phase 1: Epoxide Opening (C-N Bond Formation)

This step establishes the carbon backbone. The regioselectivity is governed by steric hindrance; the amine attacks the less substituted carbon of the epoxide.

  • Dissolution: Dissolve (S)-Alaninol (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add (S)-Styrene oxide (1.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (N2 or Ar) for 12–16 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The epoxide spot should disappear.

  • Workup: Concentrate the solvent in vacuo to yield the crude amino-diol (Intermediate 1).

    • Note: Purification is often unnecessary here if the conversion is clean.

Phase 2: N-Protection

Protection is crucial to prevent N-alkylation or polymerization during the activation step.

  • Setup: Redissolve the crude amino-diol in DCM (0.5 M).

  • Reagent: Add Boc2O (1.2 equiv) and Triethylamine (1.5 equiv).

  • Reaction: Stir at Room Temperature (RT) for 4 hours.

  • Workup: Wash with 1M citric acid (to remove excess amine), then brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the N-Boc Diol .

Phase 3: Regioselective Activation & Cyclization (The Stereodefining Step)

This is the critical phase. The N-Boc diol contains a primary alcohol (from Alaninol) and a secondary alcohol (from Styrene oxide).

  • Strategy: Selectively tosylate the less hindered primary alcohol .

  • Cyclization: The secondary alkoxide will then attack the primary tosylate.

  • Activation:

    • Dissolve N-Boc diol in dry Pyridine (or DCM/Pyridine mixture) at 0 °C.

    • Add TsCl (1.1 equiv) portion-wise.

    • Stir at 0 °C for 4–6 hours. Do not let it warm up too much to avoid ditosylation.

    • Workup: Standard extraction (EtOAc/Water/CuSO4 to remove pyridine). Isolate the Primary Monotosylate .

  • Cyclization:

    • Dissolve the Monotosylate in anhydrous THF or DMF (0.1 M).

    • Cool to 0 °C.

    • Add NaH (60% dispersion, 2.0 equiv) or KOtBu (1.5 equiv).

    • Allow to warm to RT and stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The base deprotonates the secondary alcohol. The resulting alkoxide attacks the primary carbon bearing the OTs group (Intramolecular SN2).

    • Result: Formation of the morpholine ring.[1][7][8][9][2][3][5][10]

  • Deprotection (Optional but likely required):

    • Treat the N-Boc morpholine with TFA/DCM (1:4) or HCl/Dioxane to reveal the free amine.

Stereochemical Validation & Mechanism

Understanding the stereochemical outcome is vital.

  • Precursors: (S)-Alaninol + (S)-Styrene Oxide.

  • Intermediate: The secondary alcohol stereocenter (benzylic) is retained during epoxide opening (attack is at the CH2). The Alaninol stereocenter is retained .

  • Cyclization: The attack of the secondary alkoxide onto the primary tosylate does not affect the chiral centers directly (the displacement happens at the primary carbon, which is not a stereocenter in this specific Alaninol case).

  • Wait—Correction for "Trans" Geometry:

    • If we use (S)-Alaninol and (S)-Styrene oxide:

    • C2 (from Alaninol) is (S).[11] C5 (from Styrene oxide) is (S).

    • In the morpholine ring, if C2 is (S) and C5 is (S), are they cis or trans?

    • Analysis: Draw the chair. (S,S)-2,5-disubstituted morpholines are typically trans .[2]

    • Verification: In the (S,S) isomer, the C2-substituent and C5-substituent can both adopt equatorial positions (or a twist boat). The (2S, 5R) isomer would be cis.

Mechanistic Pathway Diagram[1][5]

Mechanism cluster_legend Stereochemistry Logic Substrate N-Boc Diol (2S, 5S backbone) Activation Primary O-Tosylation (Selectivity Control) Substrate->Activation TsCl, 0°C Intermediate Intermediate: Sec-OH / Prim-OTs Activation->Intermediate Transition Transition State: Alkoxide Attack on CH2-OTs Intermediate->Transition Base (NaH) Product Product: (2S, 5S)-trans-Morpholine Transition->Product Ring Closure Legend Precursors (S,S) -> Product (S,S) Relative config: Trans

Figure 2: Mechanistic flow ensuring retention of the S,S-configuration, which corresponds to the trans-morpholine geometry.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (CDCl3):

    • The methine protons at C2 and C5 are diagnostic.

    • For trans-2,5-disubstituted morpholines, J-coupling analysis can be complex due to ring flexibility, but typically you observe distinct chemical shifts compared to the cis isomer.

    • NOESY: Key experiment. Trans isomers will show NOE correlations consistent with substituents being on opposite faces (or lack of cross-peaks between H2 and H5 if they are diaxial, though diequatorial is preferred).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of epoxideEnsure slow addition of epoxide; use strictly anhydrous Ethanol.
Ditosylation in Step 3 Temperature too highMaintain reaction strictly at 0 °C; add TsCl slowly.
No Cyclization (Step 4) Base too weak or wet solventUse fresh NaH or KOtBu; ensure THF is distilled/anhydrous.
Epimerization Benzylic position sensitiveAvoid strong acids or excessive heat during workup.

References

  • Myers, A. G., et al. (2004). "Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines." Organic Letters, 6(6), 1045–1047.[2]

  • Dupas, A., et al. (2021).[12] "Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines." Synlett, 32, 525-531.[12]

  • Fustero, S., et al. (2011). "Recent advances in the synthesis of 1,4-oxazines (morpholines)." Organic Preparations and Procedures International, 43(4).

  • Vertex Pharmaceuticals. (2009). "Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction." Tetrahedron Letters.

Sources

Application Note: (5-Methylmorpholin-2-yl)methanol – A Bifunctional Chiral Scaffold for Next-Gen Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (5-Methylmorpholin-2-yl)methanol in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring remains a "privileged structure" due to its ability to improve solubility and metabolic stability. However, the ubiquity of the unsubstituted morpholine moiety has led to a crowded intellectual property (IP) space. This compound represents a high-value strategic alternative. This scaffold introduces two critical vectors: a C5-methyl group for stereochemical control and lipophilicity modulation, and a C2-hydroxymethyl handle for divergent synthetic elaboration.

This guide details the strategic application of this building block, focusing on its use to modulate potency via the "Magic Methyl" effect and its utility in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Stereochemical Significance[1][2]

The introduction of a methyl group at the C5 position creates two chiral centers (C2 and C5), resulting in cis and trans diastereomers. In medicinal chemistry, the cis-isomer (e.g., (2R,5S)) is frequently preferred because it locks the morpholine ring into a specific chair conformation, minimizing entropic penalty upon binding to a protein target.

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance
CAS (racemic) 1394040-71-1General building block
CAS (2R,5S) 2307735-86-8Cis-isomer; often bioactive preference
MW 131.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
ClogP ~ -0.8 to -0.5Maintains water solubility while adding slight lipophilicity
H-Bond Donors 2 (NH, OH)Bifunctional handles for derivatization
pKa (Conj.[1][2][3] Acid) ~ 7.4 - 8.0Physiologically relevant ionization

Strategic Application: The "Why" and "Where"

The "Magic Methyl" Effect in Kinase Inhibition

Unsubstituted morpholines often serve as solvent-exposed "tails" in kinase inhibitors. Substituting the ring with a C5-methyl group can drastically alter potency and selectivity.

  • Mechanism: The methyl group can fill small hydrophobic pockets (e.g., near the gatekeeper residue) or induce a conformational twist that improves shape complementarity.

  • Metabolic Stability: Methylation at C5 can block oxidative metabolism at the alpha-carbon, a common clearance pathway for cyclic amines (CYP450-mediated

    
    -oxidation).
    
Bifunctional Divergence

Unlike standard morpholine, which is a "dead-end" capping group, this compound allows for growth in two directions:

  • N-Terminus: Attachment to aromatic cores (via SNAr or Buchwald-Hartwig).

  • C-Terminus (CH2OH): Extension into new chemical space via oxidation, etherification, or fluorination.

Experimental Protocols

Protocol A: Regioselective N-Arylation (The "Tail" Attachment)

Objective: Attach the scaffold to a heteroaromatic halide (e.g., 4-chloropyrimidine) while preserving the alcohol for later functionalization.

Rationale: The secondary amine is significantly more nucleophilic than the primary alcohol. However, unprotected alcohols can participate in side reactions under harsh basic conditions. We utilize a mild SNAr protocol.

Materials:

  • This compound (1.0 equiv)[3]

  • Aryl/Heteroaryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: IPA (Isopropyl alcohol) or n-Butanol

Step-by-Step Procedure:

  • Preparation: Dissolve the Aryl Halide (1.0 mmol) in IPA (5 mL) in a reaction vial.

  • Addition: Add DIPEA (2.5 mmol) followed by this compound (1.0 mmol).

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours.

    • Note: Monitor via LCMS. The secondary amine typically reacts exclusively. If O-arylation is observed (rare), lower temperature to 60°C and extend time.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc and wash with saturated NaHCO3 and brine.

  • Purification: Flash column chromatography (DCM:MeOH gradient). The free alcohol product is usually polar.

Protocol B: Alcohol Activation & Extension (The "Head" Modification)

Objective: Convert the hydroxymethyl group into a fluoromethyl group (bioisostere) or an aldehyde for reductive amination.

Sub-Protocol B1: Deoxofluorination (Synthesis of Fluoromethyl derivative) Context: Fluorine substitution often improves metabolic stability and membrane permeability.

  • Protection: Ensure the morpholine Nitrogen is protected (e.g., Boc) or already arylated (from Protocol A).

  • Reaction: Dissolve substrate (1.0 equiv) in dry DCM at -78°C.

  • Reagent: Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.2 equiv) dropwise.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Critical Safety Step – Quench strictly at 0°C with saturated NaHCO3 (gas evolution).

  • Result: Yields the (5-methylmorpholin-2-yl)fluoromethane derivative.

Visualizing the Logic

Diagram 1: Strategic Decision Tree for Scaffold Selection

This diagram guides the medicinal chemist on when to deploy this specific scaffold over standard morpholine.

ScaffoldSelection Start Start: Optimization Phase Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: High Clearance? Start->Issue_Metab Issue_Selectivity Issue: Low Selectivity? Start->Issue_Selectivity Morpholine Standard Morpholine Issue_Solubility->Morpholine Standard Fix MethylMorph This compound Issue_Metab->MethylMorph Block metabolic spot Issue_Selectivity->MethylMorph Add chiral vector Morpholine->Issue_Metab Still unstable? Action_Cis Use Cis-Isomer (Conformational Lock) MethylMorph->Action_Cis Rigidify Action_OH Derivatize -CH2OH (New Interactions) MethylMorph->Action_OH Extend binding

Caption: Decision logic for transitioning from standard morpholine to the 5-methyl-2-hydroxymethyl scaffold to address metabolic and selectivity bottlenecks.

Diagram 2: Divergent Synthetic Workflow

This diagram illustrates the bifunctional utility of the scaffold.

SyntheticWorkflow Core This compound (The Scaffold) N_Func N-Functionalization Core->N_Func Secondary Amine O_Func O-Functionalization Core->O_Func Primary Alcohol SnAr S_NAr / Buchwald (Kinase Inhibitors) N_Func->SnAr Oxidation Swern Oxidation (-> Aldehyde) O_Func->Oxidation Fluorination DAST Fluorination (-> Bioisostere) O_Func->Fluorination RedAmin Reductive Amination (Library Expansion) Oxidation->RedAmin

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and alcohol handles.

References

  • Sigma-Aldrich. this compound Product Page. Accessed 2024.[3][4][5] Link

  • Kourounakis, A. P., et al. (2020).[6][7] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. Link

  • PubChem. Compound Summary: ((2R,5S)-5-Methylmorpholin-2-yl)methanol.[3] National Library of Medicine. Link

  • Tzara, A., et al. (2020).[6][7] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403. Link

  • Akwata, D., et al. (2024).[5] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors." RSC Medicinal Chemistry, 15, 178.[5] Link

Sources

Application Note: Palladium-Catalyzed Hydroamination & Carboamination for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of substituted morpholines via Palladium-catalyzed intramolecular hydroamination and carboamination.

Executive Summary

Morpholines are privileged pharmacophores in drug discovery, improving metabolic stability and solubility. Traditional synthesis (e.g., dialkylation of amines) often lacks regiocontrol and fails to access complex stereochemical arrays. Palladium-catalyzed hydroamination—and its functional variant, carboamination —offers a modular, stereocontrolled entry into 2,3-, 2,5-, and 3,5-disubstituted morpholines.

This guide focuses on two primary workflows:

  • Method A (Carboamination): The "Wolfe Protocol" – Simultaneous formation of the C-N bond and a C-C bond using aryl halides. Best for generating complexity.

  • Method B (Direct Hydroamination): Intramolecular cyclization of amino-alkenes. Best for atom economy when no external functionalization is required.

Mechanistic Principles & Stereocontrol

Understanding the catalytic cycle is vital for troubleshooting stereochemical outcomes. The reaction generally proceeds via a Pd(0)/Pd(II) cycle involving alkene coordination, nucleophilic attack, and reductive elimination.

The Critical Divergence: Syn vs. Anti Aminopalladation

The stereochemistry of the morpholine ring is determined during the C-N bond-forming step.

  • Syn-Aminopalladation: The amine and the palladium moiety add to the same face of the alkene. This typically requires the amine to coordinate to the Pd center first.

  • Anti-Aminopalladation: The amine attacks the alkene from the face opposite to the palladium. This is common when the metal is coordinatively saturated or when using specific ligands.

Catalytic Cycle Diagram

The following diagram illustrates the mechanism for the carboamination pathway (Method A), which is the most widely used for constructing disubstituted morpholines.

CarboaminationCycle cluster_stereo Stereo-determining Step Start Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Start->OxAdd + Ar-Br Coord Alkene Coordination (Substrate Binding) OxAdd->Coord + Substrate AmPall Aminopalladation (C-N Bond Formation) Coord->AmPall Syn- or Anti-Insertion RedElim Reductive Elimination (C-C Bond Formation) AmPall->RedElim Pd(II) Intermediate RedElim->Start - Pd(0) Product Morpholine Product RedElim->Product

Caption: Figure 1. Pd-catalyzed carboamination cycle. The Aminopalladation step determines the cis/trans stereochemistry of the morpholine ring.

Experimental Protocols

Method A: The Wolfe Carboamination Protocol (Gold Standard)

This method couples an


-allyl ethanolamine derivative with an aryl bromide. It is superior for creating 3,5-disubstituted morpholines with high diastereoselectivity (typically cis).

Target Substrate:


-Boc protected 

-allyl ethanolamines. Reaction Class: 6-exo-trig cyclization coupled with cross-coupling.
Materials
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Dpe-phos (Bis(2-diphenylphosphinophenyl)ether) or Xantphos.

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Toluene (anhydrous, degassed).

  • Electrophile: Aryl Bromide (Ar-Br).[1]

Step-by-Step Procedure
  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a flame-dried reaction vial with:
    
    • 
       (1.0 mol% - 2.0 mol% Pd)
      
    • Dpe-phos (2.0 - 4.0 mol%)

    • 
       (2.0 equivalents)
      
    • Aryl Bromide (1.2 equivalents)

  • Substrate Addition: Dissolve the amino-alkene substrate (1.0 equiv) in anhydrous Toluene (

    
     to 
    
    
    
    concentration). Add this solution to the reaction vial.
  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring.

    • Checkpoint: Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.

    • Visual Cue: The solution typically turns from dark purple/red to orange/brown upon completion.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Dry organics over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography on silica gel.

Why this works: The bulky phosphine ligand (Dpe-phos) promotes the reductive elimination and stabilizes the Pd(0) species, preventing catalyst decomposition (Pd black formation).

Method B: Direct Intramolecular Hydroamination

Used when no aryl group is needed on the side chain. This typically requires an oxidative system (Pd(II)) or specific activation of the alkene.

Target Substrate: Amino-alkenes (e.g., derived from aziridine opening).[2][3]

Materials
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Xantphos (critical for regioselectivity).

  • Acid Additive: TfOH (Triflic acid) – catalytic amount often required to generate the active cationic Pd species.

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Procedure
  • Catalyst Activation: Mix

    
     (5 mol%) and Xantphos (6 mol%) in Dioxane. Stir for 10 mins to form the complex.
    
  • Substrate Addition: Add the amino-alkene substrate.

  • Acid Activation: Add TfOH (10-20 mol%). Note: Handle with extreme care.

  • Heating: Heat to 80–100 °C.

  • Workup: Neutralize with

    
     before extraction.
    

Optimization & Troubleshooting Guide

Critical Parameter Table
ParameterStandard ConditionOptimization OptionEffect
Ligand Dpe-phosXantphos, BINAPLarger bite angle ligands (Xantphos) often favor reductive elimination and anti-Markovnikov selectivity.
Base


,

Use weaker bases (

) for base-sensitive substrates (e.g., esters).
Solvent TolueneDioxane, THFDioxane is better for polar substrates; THF for lower temp reactions.
Pd Source



requires reduction in situ (often by the phosphine or amine) to enter the Pd(0) cycle.
Decision Tree for Reaction Setup

Use this flow to select the correct protocol for your specific morpholine target.

OptimizationFlow Input Target Morpholine Q1 Need Aryl/Alkyl Group at C2/C6? Input->Q1 MethodA Method A: Wolfe Carboamination Q1->MethodA Yes (Coupling req.) MethodB Method B: Direct Hydroamination Q1->MethodB No (H-atom only) SubCheck Check Substrate: O-Allyl Amino Alcohol? MethodA->SubCheck Opt Proceed to Synthesis SubCheck->Opt Use Dpe-phos/NaOtBu

Caption: Figure 2. Decision tree for selecting between carboamination and direct hydroamination based on target substitution.

Scope and Limitations

  • Stereochemistry: The Wolfe carboamination typically yields cis-2,6-disubstituted or cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). This is driven by the minimization of

    
     strain in the transition state.
    
  • Functional Group Tolerance:

    • Compatible: Ethers, silyl ethers, tertiary amines, protected alcohols.

    • Challenging: Free alcohols (O-arylation competition), unprotected primary amines (poisoning), acidic protons (if using strong base).

  • Ring Size: Highly effective for 5- and 6-membered rings (pyrrolidines, morpholines). 7-membered rings are slower and may require higher temperatures.

Safety & Handling

  • Palladium: Heavy metal. All waste streams must be segregated.

  • Phosphines: Dpe-phos and Xantphos are oxidatively unstable in solution over long periods; store under inert gas.

  • Toluene/Dioxane: Flammable and potential carcinogens. Use in a fume hood.

  • Base:

    
     is hygroscopic and corrosive. Handle in a glovebox or weigh quickly in air.
    

References

  • Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Source: Chemical Communications (RSC) URL:[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (Wolfe Group) Source: National Institutes of Health (PMC) / J. Org. Chem. URL:[Link]

  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. (Applicable mechanism for morpholines) Source: Tetrahedron / PubMed URL:[Link]

  • Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Source: Journal of the American Chemical Society URL:[4][5][Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation. Source: PubMed URL:[Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 2-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its inherent structural features—a saturated six-membered heterocycle containing both an ether and a secondary amine functionality—impart favorable physicochemical properties to parent molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. The strategic introduction of a substituent at the 2-position of the morpholine ring creates a chiral center, the stereochemical orientation of which is often critical for target binding and overall therapeutic efficacy. Consequently, robust and efficient methods for the asymmetric synthesis of 2-substituted chiral morpholines are of paramount importance to the drug development pipeline.

This comprehensive guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of these valuable building blocks. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven protocols and a comparative analysis to empower researchers to select the optimal synthetic route for their specific needs.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of 2-substituted chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. It is highly atom-economical as only a substoichiometric amount of the chiral catalyst is required.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the desired product. The auxiliary is subsequently removed, yielding the enantiomerically enriched target molecule.

  • Chiral Pool Synthesis: This strategy employs readily available, inexpensive enantiopure starting materials, such as amino acids or carbohydrates, as the source of chirality.

The choice of strategy often depends on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific substitution pattern of the target morpholine.

I. Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis represents a highly efficient and elegant approach to chiral molecules. In the context of 2-substituted morpholines, asymmetric hydrogenation of dehydromorpholines has emerged as a particularly powerful and well-developed method.[3]

Asymmetric Hydrogenation of Dehydromorpholines

This method involves the enantioselective reduction of a carbon-carbon double bond in a dehydromorpholine precursor using a chiral transition metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand.[4][5] The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Causality Behind Experimental Choices: The success of this reaction hinges on the formation of a transient chiral catalyst-substrate complex. The chiral ligand creates a chiral environment around the metal center, which forces the substrate to bind in a specific orientation. The hydrogen molecule then adds to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The use of ligands with a large bite angle, such as SKP, has been shown to be particularly effective in creating a rigid and well-defined chiral pocket, resulting in excellent enantioselectivities.[3]

Experimental Workflow: Asymmetric Hydrogenation

sub Dehydromorpholine Substrate react Autoclave Reactor sub->react cat [Rh(COD)2]SbF6 + Chiral Bisphosphine Ligand (e.g., (R,R,R)-SKP) cat->react solv Anhydrous, Degassed Dichloromethane (DCM) solv->react H2 Hydrogen Gas (30-50 atm) H2->react workup Work-up & Purification react->workup prod Enantiomerically Enriched 2-Substituted Morpholine workup->prod analysis Chiral HPLC Analysis (ee% determination) prod->analysis

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 1: Asymmetric Hydrogenation of N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine

Materials:

  • N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)

  • [Rh(cod)₂]SbF₆ (0.01 equiv)

  • (R,R,R)-SKP (chiral bisphosphine ligand) (0.0105 equiv)

  • Anhydrous, degassed dichloromethane (DCM)

  • High-purity hydrogen gas

  • Autoclave reactor equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(cod)₂]SbF₆ and (R,R,R)-SKP to a dry Schlenk flask. Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate Schlenk flask, dissolve N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Transfer the resulting mixture to the autoclave reactor.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 30 atm.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-N-Cbz-2-phenylmorpholine.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Data Presentation: Asymmetric Hydrogenation of Various Dehydromorpholines

EntrySubstrate (R' group)ProductYield (%)ee (%)
1Phenyl(R)-N-Cbz-2-phenylmorpholine>9992
24-Fluorophenyl(R)-N-Cbz-2-(4-fluorophenyl)morpholine>9992
32-Naphthyl(R)-N-Cbz-2-(naphthalen-2-yl)morpholine>9985
43-Methoxyphenyl(R)-N-Cbz-2-(3-methoxyphenyl)morpholine>9994

Data adapted from Li, M., et al. (2021). Chemical Science, 12(43), 15061–15066.[2][5][6]

II. Chiral Auxiliary-Mediated Synthesis: A Classic and Reliable Approach

The use of chiral auxiliaries is a well-established and dependable strategy for asymmetric synthesis.[7] In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. The diastereomeric products can then be separated, and the chiral auxiliary cleaved to yield the desired enantiomerically pure compound.[8] Pseudoephedrine is a readily available and effective chiral auxiliary for the synthesis of chiral morpholines.[9]

Causality Behind Experimental Choices: The pseudoephedrine auxiliary, when attached to a carbonyl compound, forms a chiral amide. Deprotonation of the α-proton with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally rigid lithium chelate. The bulky phenyl group of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less sterically hindered face. This results in a highly diastereoselective alkylation.[1]

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

start Carboxylic Acid + (1R,2R)-Pseudoephedrine amide Formation of Chiral Amide start->amide deprot Deprotonation (LDA) amide->deprot enolate Formation of Chelated Enolate deprot->enolate alkyl Diastereoselective Alkylation enolate->alkyl diastereomers Separation of Diastereomers alkyl->diastereomers cleavage Auxiliary Cleavage diastereomers->cleavage product Enantiopure 2-Substituted Morpholinone cleavage->product reduction Reduction product->reduction final_prod Chiral 2-Substituted Morpholine reduction->final_prod

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Protocol 2: Synthesis of a Chiral 2-Substituted Morpholin-3-one using a Pseudoephedrine Auxiliary

Materials:

  • (1R,2R)-Pseudoephedrine (1.0 equiv)

  • Arylglyoxal (1.1 equiv)

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv)

  • Anhydrous toluene

  • Dean-Stark apparatus

Procedure:

  • Amide Formation: To a solution of (1R,2R)-pseudoephedrine in toluene, add the arylglyoxal and the Brønsted acid catalyst.

  • Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholinone product with high diastereoselectivity.

  • Auxiliary Cleavage: The pseudoephedrine auxiliary can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be further manipulated to form the 2-substituted morpholine. For example, acidic hydrolysis (e.g., with H₂SO₄) can be employed.[1]

  • Reduction: The resulting morpholinone can be reduced (e.g., with LiAlH₄) to the desired 2-substituted morpholine.

Data Presentation: Diastereoselective Synthesis of Morpholinones

EntryArylglyoxal (Ar group)ProductYield (%)Diastereomeric Ratio (dr)
1Phenyl(2R,5R,6R)-2,4-dimethyl-5,6-diphenylmorpholin-3-one95>95:5
24-Methoxyphenyl(2R,5R,6R)-2,4-dimethyl-5-(4-methoxyphenyl)-6-phenylmorpholin-3-one92>95:5
34-Chlorophenyl(2R,5R,6R)-5-(4-chlorophenyl)-2,4-dimethyl-6-phenylmorpholin-3-one96>95:5

Data adapted from Powell, W. C., & Walczak, M. A. (2018). The Journal of Organic Chemistry, 83(17), 10487–10500.[9]

III. Chiral Pool Synthesis: Leveraging Nature's Chirality

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials. This strategy is often cost-effective and avoids the need for chiral catalysts or auxiliaries.

Causality Behind Experimental Choices: The inherent chirality of the starting material is carried through a series of chemical transformations to establish the stereocenter at the 2-position of the morpholine ring. The synthetic design must be carefully considered to ensure that the stereochemical integrity of the original chiral center is maintained throughout the reaction sequence.

Protocol 3: Synthesis of a 2-Substituted Chiral Morpholine from an Amino Acid

A general strategy involves the conversion of a chiral amino acid into a chiral amino alcohol, which can then undergo cyclization to form the morpholine ring.

Experimental Workflow: Chiral Pool Synthesis from an Amino Acid

start Chiral Amino Acid (e.g., (S)-Alanine) protect N-Protection (e.g., Boc anhydride) start->protect activate Carboxylic Acid Activation protect->activate couple Coupling with Ethyl Acetate Enolate activate->couple reduce Ketone Reduction (e.g., NaBH4) couple->reduce deprotect N-Deprotection reduce->deprotect cyclize Intramolecular Cyclization deprotect->cyclize product Chiral 2-Substituted Morpholine cyclize->product

Caption: Chiral Pool Synthesis from an Amino Acid.

IV. Comparative Analysis of Synthetic Strategies

FeatureCatalytic Asymmetric SynthesisChiral Auxiliary-Mediated SynthesisChiral Pool Synthesis
Chirality Source Chiral CatalystChiral AuxiliaryChiral Starting Material
Atom Economy HighModerate (auxiliary is stoichiometric)High (if starting material is simple)
Scalability Generally good, catalyst loading can be an issueCan be challenging due to stoichiometryOften scalable, dependent on starting material availability
Cost Catalyst can be expensiveAuxiliary can be inexpensive (e.g., pseudoephedrine)Starting materials are often inexpensive
Development Time Catalyst screening can be time-consumingWell-established, often reliableRequires careful synthetic design
Purification Enantiomers can be difficult to separateDiastereomers are easier to separateEnantiomerically pure from the start
Advantages High efficiency, broad substrate scopeHigh diastereoselectivity, reliableCost-effective, readily available starting materials
Disadvantages Catalyst cost and sensitivityAdditional steps for attachment and removal of auxiliaryLimited to the chirality of available starting materials

V. Analytical Protocols: Ensuring Enantiomeric Purity

The determination of enantiomeric excess (ee%) is a critical step in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). This results in different retention times for the two enantiomers, allowing for their individual quantification.

Instrumentation:

  • HPLC system with a UV or other suitable detector

  • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized 2-substituted morpholine in a suitable solvent (e.g., the mobile phase).

  • Method Development:

    • Select a chiral column based on the structure of the analyte.

    • Choose a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Calculation of ee%: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion: A Versatile Toolbox for Chiral Morpholine Synthesis

The asymmetric synthesis of 2-substituted chiral morpholines is a well-developed field with a diverse array of reliable and efficient methods. Catalytic asymmetric hydrogenation offers an elegant and atom-economical route, while chiral auxiliary-mediated synthesis provides a robust and often highly diastereoselective alternative. The chiral pool approach remains a cost-effective and practical option, particularly for large-scale synthesis. The choice of the optimal strategy will be dictated by the specific requirements of the target molecule and the available resources. The protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize these important building blocks for the discovery and development of new medicines.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]

  • Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Journal of Organic and Inorganic Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ResearchGate. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • eGyanKosh. (n.d.). Asymmetric Synthesis. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Myers, A. G. Research Group. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(13), 3152–3156. [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

  • Zhong, Y., et al. (2021). Multi-component syntheses of 2-pyrrolines and organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines. Organic Chemistry Frontiers, 8(4), 664–669. [Link]

  • Morales, S., Guijarro, F. G., Ruano, J. L. G., & Cid, M. B. (2014). A General Aminocatalytic Method for the Synthesis of Aldimines. Journal of the American Chemical Society, 136(3), 1082–1089. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

Sources

Application Note: Comprehensive Structural Elucidation of (5-Methylmorpholin-2-yl)methanol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Methylmorpholin-2-yl)methanol is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity. As a chiral building block, the stereochemistry of this compound can profoundly influence its biological activity, making unambiguous structural characterization essential. This application note provides a detailed guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for molecular structure elucidation. We present optimized protocols for sample preparation and data acquisition, along with an in-depth interpretation of the expected spectral data, providing researchers with a robust framework for the confident identification and characterization of this important synthetic intermediate.

Molecular Structure and Properties

A thorough understanding of the molecular structure is fundamental to interpreting the spectroscopic data. The key structural features of this compound are presented in the table below.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂PubChem[1]
Molecular Weight 131.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 2307735-86-8 (for (2R,5S) isomer)PubChem[1]

Below is a 2D representation of the molecular structure of this compound, indicating the atom numbering used for spectral assignments in this guide.

Caption: 2D Structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. Sample Preparation Protocol

The quality of NMR data is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution spectra of this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆)[3]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Vortex mixer (optional)

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional)[2]

Step-by-Step Protocol:

  • Weigh the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[2]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[2] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules. If the compound exhibits poor solubility, consider a more polar solvent like CD₃OD or DMSO-d₆. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can adversely affect the spectral quality.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as TMS can be added.[2] Alternatively, the residual solvent peak can be used as a secondary reference.[4][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

B. NMR Data Acquisition

The following parameters are suggested for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (adjust based on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Spectral Width: 200-240 ppm

  • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

For more detailed structural information, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

C. Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on established chemical shift ranges for similar morpholine derivatives and the electronic effects of the substituents.[6][7]

Predicted ¹H NMR Data (in CDCl₃):

Atom PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H on N41.5 - 2.5br s1H-Exchangeable proton, broad signal.
H on C23.6 - 3.8m1H-Adjacent to oxygen and the hydroxymethyl group.
H on C3ax2.6 - 2.8dd1H~12, ~10Axial proton, coupled to H3eq and H2.
H on C3eq2.9 - 3.1dd1H~12, ~4Equatorial proton, coupled to H3ax and H2.
H on C52.8 - 3.0m1H-Adjacent to the methyl group.
H on C6ax3.5 - 3.7t1H~11Axial proton, coupled to H6eq and H5.
H on C6eq3.9 - 4.1dd1H~11, ~3Equatorial proton, coupled to H6ax and H5.
H on C7 (CH₃)1.0 - 1.2d3H~6-7Coupled to the proton on C5.
H on C8 (CH₂OH)3.4 - 3.6m2H-Diastereotopic protons adjacent to a chiral center.
H on OH1.8 - 2.8br s1H-Exchangeable proton, broad signal.

Predicted ¹³C NMR Data (in CDCl₃):

Atom PositionChemical Shift (δ, ppm)Rationale
C275 - 80Carbon attached to oxygen and the hydroxymethyl group.
C350 - 55Carbon adjacent to nitrogen.
C555 - 60Carbon adjacent to nitrogen and bearing the methyl group.
C670 - 75Carbon adjacent to oxygen.
C7 (CH₃)15 - 20Methyl carbon.
C8 (CH₂OH)60 - 65Carbon of the hydroxymethyl group.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural insights. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[8]

A. Sample Preparation Protocol

Materials:

  • This compound (approx. 1 mg)

  • High-purity solvent (e.g., Methanol, Acetonitrile)

  • Volumetric flask (e.g., 10 mL)

  • Micropipettes

  • Vial for autosampler or direct infusion

Step-by-Step Protocol:

  • Prepare a Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in a high-purity solvent in a 10 mL volumetric flask to create a stock solution of approximately 100 µg/mL.

  • Prepare the Working Solution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • Transfer to Vial: Transfer the working solution to an appropriate vial for analysis.

B. Mass Spectrometry Data Acquisition

The following parameters are recommended for acquiring ESI mass spectra in positive ion mode.

ESI-MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Range: m/z 50-500

For structural confirmation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).[9]

C. Expected Mass Spectrum and Fragmentation Analysis

In positive mode ESI-MS, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 132.09.

Predicted High-Resolution Mass Spectrometry Data:

IonCalculated m/z
[C₆H₁₄NO₂]⁺ ([M+H]⁺)132.0968

Proposed Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion of this compound upon CID is likely to proceed through several characteristic pathways, including the loss of small neutral molecules and ring cleavage. A proposed fragmentation pathway is illustrated below.

G cluster_frags Fragment Ions M_H [M+H]⁺ m/z 132.09 F1 m/z 114.08 Loss of H₂O M_H->F1 - H₂O F2 m/z 101.08 Loss of CH₂OH M_H->F2 - CH₂OH• F3 m/z 86.07 Ring Cleavage M_H->F3 Retro-Diels-Alder type F4 m/z 58.06 Further Fragmentation F2->F4 - C₂H₅N•

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.

Interpretation of Key Fragment Ions:

  • m/z 114.08: This fragment likely arises from the loss of a water molecule (18.01 Da) from the protonated molecular ion.

  • m/z 101.08: This ion corresponds to the loss of the hydroxymethyl radical (•CH₂OH, 31.01 Da).

  • m/z 86.07: A significant fragment at this m/z could result from a retro-Diels-Alder type ring cleavage, a common fragmentation pathway for cyclic systems.[10]

  • m/z 58.06: Further fragmentation of the m/z 101.08 ion can lead to this smaller fragment.

Conclusion

This application note provides a comprehensive and practical guide for the structural elucidation of this compound using NMR spectroscopy and mass spectrometry. The detailed protocols for sample preparation and data acquisition, coupled with the in-depth analysis of the expected spectral data, offer researchers a reliable framework for the unambiguous characterization of this and structurally related morpholine derivatives. The application of these techniques is fundamental to ensuring the identity and purity of such compounds, which is of paramount importance in the fields of chemical synthesis and drug discovery.

References

  • PubChem. Compound Summary for CID 86331004, ((2R,5S)-5-Methylmorpholin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Perreault, H., & Costello, C. E. (1995). Structural analysis of glycoconjugates by tandem mass spectrometry with collision-induced dissociation. Accounts of Chemical Research, 28(3), 138-145.
  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • University of Sheffield. NMR Sample Preparation. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. [Link]

Sources

Application of (5-Methylmorpholin-2-yl)methanol in developing CNS drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (5-Methylmorpholin-2-yl)methanol in CNS Drug Discovery

Executive Summary

In the development of Central Nervous System (CNS) therapeutics, the This compound scaffold represents a "privileged structure" for Multiparameter Optimization (MPO). Unlike the achiral morpholine ring, the 5-methyl substituted variant offers two distinct advantages:

  • Metabolic Hardening: The C5-methyl group blocks oxidative metabolism at the

    
    -carbon, a common clearance pathway for cyclic amines.
    
  • Chiral Vectoring: The stereocenters (typically 2R,5S or 2S,5R) allow for precise vectoring of the hydroxymethyl "warhead" or linker, enabling specific engagement with binding pockets while restricting conformational entropy.

This guide details the chemical profiling, synthetic incorporation, and biological validation of this scaffold to improve Blood-Brain Barrier (BBB) penetration and metabolic stability in lead compounds.

Chemical Profile & Design Logic

The successful application of this scaffold relies on understanding its physicochemical impact on a drug candidate.

ParameterMorpholine (Unsubstituted)This compoundImpact on CNS Design
ClogP -0.86-0.65 (approx)slightly more lipophilic but remains polar enough to reduce overall LogP of aromatic leads.
pKa (Conj. Acid) 8.3~7.8 - 8.1Lower basicity improves passive diffusion across the BBB by increasing the fraction of neutral species at physiological pH.
Fsp3 (Fraction sp3) HighHighIncreases 3D complexity, reducing "flatness" associated with toxicity and poor solubility.
Metabolic Liability High (N-dealkylation,

-oxidation)
Low The C5-methyl sterically hinders CYP450 access to the ring carbon.

Stereochemical Note: The cis-isomer (e.g., 2R,5S) is often preferred in scaffold design because it places the C2-hydroxymethyl and C5-methyl groups in an equatorial-like conformation, minimizing 1,3-diaxial strain and providing a predictable vector for substituent attachment.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Objective: Synthesize enantiopure ((2S,5R)-5-methylmorpholin-2-yl)methanol from chiral pool precursors.

Reagents:

  • (S)-(+)-2-Amino-1-propanol (L-Alaninol)

  • (R)-Epichlorohydrin[1][2]

  • Potassium Hydroxide (KOH)

  • Toluene/Methanol (1:1)

Workflow:

  • Ring Opening: Dissolve (S)-Alaninol (1.0 eq) in MeOH. Add (R)-Epichlorohydrin (1.1 eq) dropwise at 0°C. Stir at RT for 16h.

  • Cyclization: Add KOH (2.5 eq) dissolved in MeOH. Heat the mixture to 60°C for 4 hours. The intramolecular

    
     reaction closes the morpholine ring.
    
  • Workup: Filter off KCl salts. Concentrate the filtrate.

  • Purification: Distill under reduced pressure (high vacuum required) or purify via silica gel chromatography (DCM:MeOH:NH4OH 90:9:1).

  • Validation: Verify stereochemistry via NOESY NMR (Look for cis vs trans coupling constants).

Protocol B: Scaffold Incorporation (Derivatization)

Objective: Attach the scaffold to an aromatic drug core (Ar-X) via the nitrogen (N-arylation) or the alcohol (Ether formation).

Scenario 1: N-Arylation (SnAr) Use when the morpholine nitrogen is the key basic center.

  • Dissolve Aryl Fluoride/Chloride substrate (1.0 eq) in DMSO.

  • Add This compound (1.2 eq).

  • Add DIPEA (2.0 eq).

  • Heat to 100°C for 2-12h.

  • Result: The hydroxymethyl group remains free for further derivatization (e.g., conversion to fluoromethyl or amide).

Scenario 2: Ether Linkage (Mitsunobu) Use when the morpholine ring is the solvent-exposed tail.

  • Dissolve Phenol core (1.0 eq) and This compound (N-Boc protected) (1.2 eq) in THF.

  • Add PPh3 (1.5 eq).

  • Add DIAD (1.5 eq) dropwise at 0°C.

  • Stir at RT overnight.

  • Deprotection: Remove Boc with TFA/DCM.

Biological Validation: Metabolic Stability & BBB

Protocol C: Microsomal Stability Assay (Metabolic Hardening)

Rationale: Prove that the 5-methyl group protects the ring from degradation compared to a standard morpholine.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Drug-Morpholine (Control) vs. Drug-(5-Me-Morpholine).

  • Internal Standard: Verapamil (High clearance control), Warfarin (Low clearance).

Procedure:

  • Incubation: Pre-incubate 1 µM test compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criteria: The 5-methyl variant should show a >2-fold increase in

      
       compared to the des-methyl analog.
      
Protocol D: PAMPA-BBB (Permeability)

Rationale: Assess passive diffusion potential across the blood-brain barrier.

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of fresh PBS (pH 7.4) to the top wells.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 18h at RT in a humidity chamber.

  • Quantification: Measure concentration in both wells via UV/Vis or LC-MS.

  • Calculation: Determine

    
     (Effective Permeability).
    
    • CNS+ Range:

      
       cm/s.
      

Visualization & Workflows

Figure 1: Synthesis and Derivatization Logic

This diagram illustrates the decision process for synthesizing the scaffold and choosing the attachment point based on the drug design goal.

SynthesisWorkflow Start Start: Chiral Pool Precursors RouteA Route A: L-Alaninol + Epichlorohydrin (Forms 2S,5R isomer) Start->RouteA Standard Scale-up RouteB Route B: Chiral Epoxide Opening (Forms 2R,5S isomer) Start->RouteB Alternative Stereochem Scaffold Core Scaffold: This compound RouteA->Scaffold RouteB->Scaffold Decision Attachment Strategy? Scaffold->Decision PathN N-Linkage (Basic Center) Use SnAr or Reductive Amination Decision->PathN Target: Kinase Hinge/GPCR PathO O-Linkage (Ether Tail) Use Mitsunobu or Alkylation Decision->PathO Target: Solvent Front ResultN Result: High Solubility, Moderate Basicity (pKa ~8) PathN->ResultN ResultO Result: Extended Linker, Maintains H-Bond Donor PathO->ResultO

Caption: Figure 1. Synthesis routes and strategic derivatization pathways for the 5-methylmorpholine scaffold.

Figure 2: CNS Multiparameter Optimization (MPO) Cycle

This diagram shows how to use the scaffold to correct specific flaws in a lead compound.

MPO_Cycle Lead Lead Compound (Poor CNS Profile) Analysis Analyze Failure Mode Lead->Analysis Issue1 High Clearance (Metabolic Instability) Analysis->Issue1 t1/2 < 15 min Issue2 Low Solubility / High LogP Analysis->Issue2 LogP > 4.5 Soln1 Apply 5-Methyl (Blocks alpha-oxidation) Issue1->Soln1 Soln2 Apply Morpholine Core (Lowers LogP, Adds Fsp3) Issue2->Soln2 Test Test: Microsomes & PAMPA Soln1->Test Soln2->Test Test->Analysis Fail Optimized Optimized CNS Candidate Test->Optimized Pass

Caption: Figure 2. Decision tree for applying the scaffold to resolve metabolic and physicochemical liabilities.

References

  • Morpholine Scaffolds in CNS: Garner, E. et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. Link

  • Synthesis of Chiral Morpholines: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000. Link

  • Metabolic Stability Strategies: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • PAMPA-BBB Methodology: Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003. Link

Sources

Application Notes and Protocols for the Functionalization of (5-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its remarkable influence on the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3] Its incorporation into drug candidates often leads to enhanced aqueous solubility, improved metabolic stability, and favorable in vivo disposition.[3] The specific scaffold, (5-Methylmorpholin-2-yl)methanol, presents a chiral, trifunctional building block with three distinct points for chemical modification: the secondary amine, the primary hydroxyl group, and the C-H bonds of the morpholine ring. This guide provides a comprehensive overview of established and innovative strategies for the selective functionalization of this versatile molecule, offering detailed protocols and expert insights to empower researchers in drug discovery and development.

Strategic Considerations for Functionalization

The presence of a secondary amine, a primary alcohol, and two stereocenters in this compound dictates a strategic approach to its derivatization. The relative reactivity of the nucleophilic amine and the primary alcohol allows for selective functionalization under controlled conditions. Furthermore, the inherent chirality of the molecule necessitates careful consideration of reaction conditions to avoid epimerization and to control diastereoselectivity when introducing new stereocenters.[4]

Diagram of this compound and its Functionalization Sites:

G cluster_0 This compound mol N_func N-Functionalization (Alkylation, Arylation, Acylation) N_func->mol O_func O-Functionalization (Esterification, Etherification) O_func->mol CH_func C-H Functionalization CH_func->mol

Caption: Key functionalization sites on the this compound scaffold.

Part 1: N-Functionalization of the Morpholine Ring

The secondary amine of the morpholine ring is a primary site for introducing molecular diversity. Common strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation

N-alkylation introduces alkyl substituents to the nitrogen atom, which can modulate the basicity and lipophilicity of the molecule.

Principle: This robust and widely used method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This approach avoids the use of alkyl halides and often proceeds with high yields and excellent functional group tolerance.

Workflow for Reductive Amination:

G start This compound + Aldehyde/Ketone step1 Formation of Iminium Ion Intermediate start->step1 step2 In situ Reduction (e.g., NaBH(OAc)3, NaBH3CN) step1->step2 end N-Alkyl-(5-methylmorpholin-2-yl)methanol step2->end

Caption: General workflow for N-alkylation via reductive amination.

Protocol: N-Benzylation of this compound

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).

    • Add benzaldehyde (1.1 eq).

  • Reaction Setup:

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations and tolerant of many functional groups.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

Table 1: Representative N-Alkylation Reactions

Alkylating AgentReducing AgentSolventYield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE>90General Protocol
AcetoneNaBH₃CNMethanol>85General Protocol
CyclohexanoneNaBH(OAc)₃DCM>90General Protocol

Principle: This classical method involves the direct reaction of the morpholine nitrogen with an alkyl halide.[5] A base is typically required to neutralize the hydrohalic acid formed during the reaction. Care must be taken to avoid over-alkylation, although with a secondary amine, this leads to a quaternary ammonium salt.

Protocol: N-Ethylation using Ethyl Bromide

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.2 M).

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Setup:

    • Add ethyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 50-60 °C to drive the reaction to completion.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

N-Arylation

The introduction of an aryl group onto the morpholine nitrogen is a key transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is the premier method for this purpose.[6][7][8]

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[8] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope.

Catalytic Cycle for Buchwald-Hartwig Amination:

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' deprotonation Deprotonation amine_coordination->deprotonation Base pd_amido L_nPd(Ar)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: N-Phenylation using Bromobenzene

  • Reagent Preparation (under inert atmosphere):

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene or dioxane as the solvent.

  • Reaction Setup:

    • Add this compound (1.2 eq) and bromobenzene (1.0 eq) to the flask via syringe.

    • Heat the reaction mixture to 80-110 °C. Expert Insight: The choice of ligand is critical. For sterically hindered aryl halides or amines, bulky biarylphosphine ligands like XPhos or RuPhos are often superior.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

  • Purification:

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Part 2: O-Functionalization of the Hydroxymethyl Group

The primary hydroxyl group offers a versatile handle for introducing a variety of functional groups through esterification and etherification reactions.

Esterification

Principle: Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester.[3] The use of acyl chlorides or anhydrides in the presence of a base is a common and efficient method.

Protocol: O-Acetylation using Acetyl Chloride

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Setup:

    • Add acetyl chloride (1.2 eq) dropwise to the cooled solution. Caution: The reaction is exothermic and generates HCl gas.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the acetylated product. Further purification can be achieved by column chromatography if necessary.

Etherification

Principle: The Williamson ether synthesis is a classical method for forming ethers, involving the reaction of an alkoxide with an alkyl halide.[9] This Sₙ2 reaction works best with primary alkyl halides.

Protocol: O-Benzylation using Benzyl Bromide

  • Reagent Preparation:

    • To a solution of this compound (1.0 eq) in anhydrous THF or DMF (0.2 M) at 0 °C, add a strong base such as sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.

  • Reaction Setup:

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

    • Add benzyl bromide (1.1 eq) dropwise and stir the reaction at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine.

  • Purification:

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: O-Functionalization Reaction Summary

Reaction TypeReagentBaseSolventTypical Yield (%)
EsterificationAcetyl ChlorideEt₃NDCM>95
EsterificationBenzoic AnhydrideDMAP, Et₃NDCM>90
EtherificationBenzyl BromideNaHTHF>80
EtherificationMethyl IodideNaHDMF>85

Part 3: C-H Functionalization of the Morpholine Ring

Direct C-H functionalization is a powerful, modern strategy for molecular diversification that avoids pre-functionalization steps, thus improving atom economy.[3][10] While challenging, methods for the C-H functionalization of saturated heterocycles are emerging.

Principle: Transition-metal-catalyzed C-H activation can enable the introduction of various functional groups at positions that are otherwise unreactive.[10] For morpholines, the positions adjacent to the oxygen (C2 and C6) and nitrogen (C3 and C5) are potential sites for functionalization. The regioselectivity can be influenced by directing groups, steric hindrance, and the electronic nature of the catalyst.

Conceptual Workflow for C-H Functionalization:

G start Substituted Morpholine step1 C-H Activation (e.g., Pd, Ru, Rh catalyst) start->step1 step2 Functional Group Introduction step1->step2 end C-H Functionalized Product step2->end

Caption: A generalized workflow for transition-metal-catalyzed C-H functionalization.

Note on Practicality: While conceptually elegant, the development of robust and selective C-H functionalization protocols for complex molecules like this compound is an active area of research. Published protocols for closely related systems can serve as a starting point for optimization. The inherent stereochemistry of the starting material adds a layer of complexity, as the diastereoselectivity of the C-H functionalization must be controlled.[4]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The strategic and selective functionalization of its nitrogen, oxygen, and carbon centers allows for the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future developments in C-H functionalization and stereoselective catalysis will undoubtedly unlock even more possibilities for the derivatization of this and other complex morpholine-based structures.

References

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of and transformations of C-functionalized morpholines. Synlett, 2006(13), 1949-1972.
  • ResearchGate. (2025). Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. Retrieved from [Link]

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2004). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Science Madness. (2011). Acyl chloride/ MeOH = esterification?. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][11]naphthyrin-5(6H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Retrieved from [Link]

  • Dhaka University Journal of Science. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Methylations with methanol via bioinspired catalytic C–O bond cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • ResearchGate. (2025). Direct Synthesis of Azaheterocycles from N -Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Retrieved from [Link]

  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Retrieved from [Link]

Sources

Application Note: (5-Methylmorpholin-2-yl)methanol Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Morpholine Scaffold in Modern Antimicrobials

The morpholine ring is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in approved antibiotics like Linezolid (an oxazolidinone) and antifungal agents like Amorolfine . Its success stems from its ability to modulate lipophilicity (LogP), improve metabolic stability, and act as a hydrogen bond acceptor without introducing excessive polarity.

(5-Methylmorpholin-2-yl)methanol represents a high-value chiral building block for next-generation antimicrobial libraries. Unlike the achiral morpholine found in Linezolid, the introduction of a methyl group at the C5 position and a hydroxymethyl handle at C2 creates two stereocenters. This substitution pattern offers three distinct advantages:

  • Conformational Restriction: The C5-methyl group locks the morpholine ring into a specific chair conformation, potentially enhancing binding affinity to bacterial targets (e.g., the 50S ribosomal subunit or DNA gyrase).

  • Vector Exploration: The C2-hydroxymethyl group provides a versatile handle for expanding the molecule into new chemical space via etherification, esterification, or oxidation-coupling reactions.

  • Metabolic Blocking: Substitution at C5 can hinder oxidative metabolism typically observed at the alpha-carbon of amines.

This guide outlines the protocols for synthesizing bioactive derivatives from this scaffold and evaluating their antimicrobial efficacy.[1][2][3]

Part 2: Chemical Synthesis Protocol

Protocol A: Modular Derivatization of this compound

Objective: To synthesize a library of N-arylated and O-functionalized derivatives for Structure-Activity Relationship (SAR) profiling.

Reagents:

  • Scaffold: this compound (HCl salt)

  • Base: Diisopropylethylamine (DIPEA), Cesium Carbonate (

    
    )
    
  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Coupling Agents: HATU (for amides), Mesyl Chloride (for activation)

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: This compound Step1 Step 1: N-Protection / N-Arylation (Buchwald-Hartwig or SNAr) Start->Step1 Ar-F / Pd cat. Step2 Step 2: Alcohol Activation (Mesylation/Oxidation) Step1->Step2 MsCl / Et3N Step3 Step 3: Diversification (Nucleophilic Displacement) Step2->Step3 HNR2 / HOR Final Final Library: Antimicrobial Candidates Step3->Final Deprotection/Purification

Caption: Modular synthesis pathway transforming the core scaffold into diverse antimicrobial candidates via N-functionalization and C-tail modification.

Step-by-Step Procedure:
  • N-Functionalization (The "Head" Group):

    • Rationale: The nitrogen atom often mimics the basic center required for binding to the bacterial ribosome or efflux pumps.

    • Reaction: Dissolve this compound (1.0 eq) in dry DMF. Add

      
       (2.0 eq) and the appropriate aryl halide (e.g., 3,4-difluoronitrobenzene for Linezolid analogs).
      
    • Conditions: Heat at 80°C for 4-6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc, and dry over

      
      .
      
  • Activation of C2-Methanol (The "Linker"):

    • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate allows for the attachment of diverse pharmacophores.

    • Reaction: Dissolve the N-substituted intermediate in DCM at 0°C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Time: Stir for 1 hour at 0°C.

  • Diversification (The "Tail" Group):

    • Reaction: Treat the crude mesylate with a secondary amine (e.g., 1,2,3-triazole, piperazine) or a thiol in MeCN with

      
      .
      
    • Conditions: Reflux for 12 hours.

    • Purification: Flash column chromatography (MeOH/DCM gradient).

Part 3: Biological Evaluation Protocol

Protocol B: High-Throughput MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against a panel of Gram-positive and Gram-negative pathogens.

Target Strains:

  • Staphylococcus aureus (ATCC 29213) - Methicillin-sensitive control.

  • MRSA (ATCC 43300) - Clinical relevance.[4]

  • Escherichia coli (ATCC 25922) - Gram-negative permeability check.

Experimental Setup
ParameterSpecificationNote
Method Broth Microdilution (CLSI M07-A10)Gold standard for reproducibility.
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)

and

levels affect membrane permeability.
Inoculum

CFU/mL
Validated via OD600 (0.08-0.1) and dilution.[5]
Compound Stock 10 mM in 100% DMSOEnsure complete solubility of morpholine derivatives.
Test Range 64

g/mL to 0.125

g/mL
Two-fold serial dilutions.
Assay Workflow Diagram (Graphviz)

MIC_Assay Prep Compound Preparation (DMSO Stock -> Serial Dilution) Inoc Bacterial Inoculation (5x10^5 CFU/mL in CAMHB) Prep->Inoc Add 10µL cmpd to 90µL cells Incubate Incubation (37°C, 16-20 Hours) Inoc->Incubate Read Readout: Visual Turbidity & OD600 Incubate->Read Decision Growth < 90%? Read->Decision Decision->Read No (Contamination check) Result Record MIC Decision->Result Yes

Caption: Standardized broth microdilution workflow for determining antimicrobial potency.

Data Interpretation Guide
  • Solubility Check: Morpholine derivatives can precipitate in aqueous media. Inspect wells for crystal formation before reading turbidity.

  • The "Trailing" Effect: Some morpholine antifungals show partial inhibition. For antibacterials, define MIC as the lowest concentration with no visible growth .

  • Potency Thresholds:

    • Highly Active: MIC

      
       2 
      
      
      
      g/mL
    • Moderate: MIC 4–16

      
      g/mL
      
    • Inactive: MIC > 32

      
      g/mL
      

Part 4: Mechanism of Action & SAR Insights

Mechanistic Hypothesis: Derivatives of this compound structurally resemble the C-ring of Linezolid but offer a distinct vector. The mechanism likely involves:

  • Protein Synthesis Inhibition: Binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex.

  • Membrane Disruption (Amphiphilic Derivatives): If the "tail" group (attached to the methanol) is a long alkyl chain (C8-C12), the mechanism may shift toward membrane depolarization.

Key SAR Trends:

  • Stereochemistry Matters: The (2R, 5S) isomer typically shows superior binding compared to the racemate due to optimal fit in the ribosomal binding pocket.

  • N-Aryl Substitution: Electron-withdrawing groups (F,

    
    ) on the N-aryl ring enhance potency against Gram-positive bacteria.
    
  • C2-Linker Length: Short linkers (direct attachment to methanol oxygen) are preferred. Extending the linker beyond 2-3 carbons often leads to loss of specific binding, though it may increase non-specific membrane toxicity.

References

  • Antimicrobial Activity of Morpholine Derivatives. ResearchGate. (2025). Detailed analysis of morpholine derivatives showing broad-spectrum action against bacterial strains.

  • Synthesis and SAR of Morpholine and its Derivatives. E3S Web of Conferences. (2024). Review of synthetic strategies and Structure-Activity Relationships for morpholine scaffolds.

  • Morpholine as a Scaffold in Medicinal Chemistry. PubMed. (2020).[6] Comprehensive review of morpholine's role in drug discovery and pharmacokinetic optimization.

  • ((2R,5S)-5-Methylmorpholin-2-yl)methanol Compound Summary. PubChem. (2023). Chemical and physical properties of the specific scaffold.[1][2][4][7][8][9]

  • Antimicrobial Properties of New Derivatives of Morpholine. Asian Journal of Chemistry. (2017). Study on the efficacy of morpholine derivatives against pathogenic bacteria like S. aureus and E. coli.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Methylmorpholin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this valuable chiral building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its stereochemistry plays a crucial role in the biological activity of the final molecules. The synthesis of this compound, typically involving the formation of a morpholine ring and subsequent functional group manipulations, can present several challenges. This guide provides a systematic approach to identify and resolve common issues encountered during its synthesis.

Common Synthetic Strategy: An Overview

A prevalent and logical synthetic route to this compound commences with a readily available chiral amino acid, such as L-alanine, to install the desired stereochemistry at the C5 position. The general strategy involves the formation of a morpholin-2-one intermediate, followed by reduction of both the ester/amide and the lactone functionalities.

Synthetic_Pathway A L-Alanine B N-protected L-Alanine A->B Protection C N-protected Amino Alcohol B->C Reduction D N-protected, O-alkylated Amino Alcohol C->D Alkylation E 5-Methylmorpholin-2-one D->E Cyclization F This compound E->F Reduction

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The probable causes and recommended solutions are outlined below.

Issue Probable Cause(s) Recommended Solution(s)
Low yield of N-protected amino alcohol - Incomplete reduction of the carboxylic acid.- Use a stronger reducing agent (e.g., LiAlH₄ instead of NaBH₄).- Ensure anhydrous reaction conditions, as moisture can quench the reducing agent.
Formation of side products during alkylation - O-alkylation of the starting amino alcohol is slow or incomplete.- N-alkylation as a competing reaction.- Use a stronger base (e.g., NaH) to ensure complete deprotonation of the hydroxyl group.- Choose a suitable protecting group for the amine that is stable to the alkylation conditions.
Low yield of 5-Methylmorpholin-2-one (Cyclization) - Incomplete cyclization.- Formation of polymeric byproducts.- Optimize the reaction temperature and time. Higher temperatures can favor cyclization, but may also lead to degradation.- Use a suitable base to facilitate the intramolecular cyclization.
Over-reduction to N-methylated byproduct - Use of a harsh reducing agent that also reduces the N-protecting group.- Select a milder reducing agent that chemoselectively reduces the ester and lactone (e.g., LiAlH₄ at controlled temperature).
Poor diastereoselectivity (mixture of cis and trans isomers) - Lack of stereocontrol during the reduction of the morpholinone.- Employ a stereoselective reducing agent.- The inherent stereochemistry of the starting amino acid often directs the formation of the trans isomer, which is thermodynamically more stable.[1][2]
Difficult purification of the final product - The product is a polar and water-soluble alcohol.- Presence of closely related impurities.- Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system (e.g., DCM/MeOH with a small amount of NH₄OH).- Consider derivatization to a less polar compound for easier purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for an enantiomerically pure synthesis of this compound?

A1: L-Alanine is an excellent and cost-effective starting material. It provides the desired stereocenter at what will become the C5 position of the morpholine ring. The use of enantiomerically pure amino acids is a common strategy for the synthesis of chiral morpholine derivatives.[3][4]

Q2: Which protecting group is most suitable for the amine during the synthesis?

A2: The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. A benzyl group (Bn) is a good option as it is stable under the basic conditions of alkylation and the reducing conditions for the carboxylic acid. It can be readily removed at the final stage by catalytic hydrogenation. A benzyloxycarbonyl (Cbz) group is also a viable option.

Q3: What are the key parameters to control during the reduction of the 5-methylmorpholin-2-one intermediate?

A3: The key parameters are the choice of reducing agent, reaction temperature, and stoichiometry. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester/amide and the lactone functionalities. However, the reaction temperature should be carefully controlled (e.g., starting at 0 °C and slowly warming to room temperature) to avoid over-reduction or side reactions. The stoichiometry of the reducing agent should also be optimized to ensure complete conversion without excessive excess.

Q4: How can I confirm the stereochemistry of the final product?

A4: The relative stereochemistry (cis or trans) can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of coupling constants in the ¹H NMR spectrum. The absolute stereochemistry is typically retained from the starting chiral amino acid. Chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric excess (ee) of the final product.

Q5: My final product is difficult to isolate from the aqueous workup. What can I do?

A5: this compound is a relatively polar molecule and may have significant water solubility. After quenching the reaction, it is advisable to extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol. Salting out the aqueous layer by adding a saturated solution of NaCl can also help to improve the extraction efficiency.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-L-alaninol
  • Materials: L-Alanine, Benzyl bromide, Sodium carbonate, Sodium borohydride, Methanol, Dichloromethane (DCM).

  • Procedure: a. To a solution of L-alanine (1.0 eq) and sodium carbonate (2.5 eq) in water, add benzyl bromide (1.1 eq) dropwise at room temperature. Stir the mixture overnight. b. Extract the aqueous layer with DCM to remove any unreacted benzyl bromide. c. To the aqueous solution, add methanol and cool to 0 °C. d. Slowly add sodium borohydride (2.0 eq) in portions, maintaining the temperature below 10 °C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. f. Quench the reaction by the slow addition of water. g. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzyl-L-alaninol.

Protocol 2: Synthesis of (5S)-4-benzyl-5-methylmorpholin-2-one
  • Materials: N-Benzyl-L-alaninol, Sodium hydride (NaH), Ethyl bromoacetate, Tetrahydrofuran (THF), anhydrous.

  • Procedure: a. To a solution of N-benzyl-L-alaninol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise under an inert atmosphere. b. Allow the mixture to stir at 0 °C for 30 minutes. c. Add ethyl bromoacetate (1.1 eq) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir overnight. e. The reaction will proceed via O-alkylation followed by in-situ cyclization. f. Quench the reaction carefully with water. g. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain (5S)-4-benzyl-5-methylmorpholin-2-one.

Protocol 3: Synthesis of ((2S,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol
  • Materials: (5S)-4-benzyl-5-methylmorpholin-2-one, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), anhydrous.

  • Procedure: a. To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of (5S)-4-benzyl-5-methylmorpholin-2-one (1.0 eq) in anhydrous THF dropwise under an inert atmosphere. b. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. c. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then water again (Fieser workup). d. Filter the resulting white precipitate and wash it thoroughly with THF. e. Concentrate the filtrate under reduced pressure to obtain the crude product. f. Purify by column chromatography on silica gel (DCM/MeOH gradient) to yield ((2S,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol.

Protocol 4: Deprotection to this compound
  • Materials: ((2S,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol, Palladium on carbon (Pd/C, 10%), Methanol, Hydrogen gas.

  • Procedure: a. Dissolve the N-benzyl protected compound in methanol. b. Add Pd/C catalyst (5-10 mol%). c. Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). d. Filter the catalyst through a pad of Celite and wash with methanol. e. Concentrate the filtrate under reduced pressure to obtain this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Starting_Material Check Purity of Starting Materials Start->Check_Starting_Material Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Starting_Material->Check_Reaction_Conditions Purity OK Optimize_Purification Optimize Purification Method Check_Starting_Material->Optimize_Purification Impure Check_Reagents Check Quality and Stoichiometry of Reagents Check_Reaction_Conditions->Check_Reagents Conditions OK Check_Reaction_Conditions->Optimize_Purification Conditions Not Optimal Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Check_Reagents->Analyze_Side_Products Reagents OK Check_Reagents->Optimize_Purification Reagents Faulty Analyze_Side_Products->Optimize_Purification Solution Improved Yield and Purity Optimize_Purification->Solution

Caption: A logical flow for troubleshooting synthesis issues.

References

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(7), 1045–1048*. [Link]

  • Kaur, H., & Singh, G. (2019). A review on synthesis and therapeutic potential of morpholine derivatives. European Journal of Medicinal Chemistry, 180, 325-353.
  • Wolfe, J. P. (2008). A new strategy for the synthesis of substituted morpholines. NIH Public Access, 47(16), 2711-2713. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2011). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Combinatorial Science, 13(6), 618-622. [Link]

  • Grimaud, L., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Sustainable Chemistry & Engineering, 2(12), 2691-2698. [Link]

  • Krasnov, V. P., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–819*. [Link]

Sources

Technical Support Center: Advanced Morpholine Stereocontrol

[1]

Topic: Overcoming Diastereomeric Mixtures in Morpholine Synthesis Ticket ID: #MORPH-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary

Substituted morpholines (particularly 2,3-, 2,5-, and 2,6-disubstituted variants) are notorious for yielding difficult-to-separate cis/trans diastereomeric mixtures.[2][1] This issue typically stems from poor stereocontrol during the ring-closure step or thermodynamic equilibration during workup.[1]

This guide provides a root-cause analysis and actionable protocols to:

  • Prevent mixtures via stereoselective synthesis (Kinetic Control).

  • Correct mixtures via thermodynamic equilibration (Thermodynamic Control).

  • Resolve persistent mixtures via advanced purification strategies.

Module 1: Diagnostic & Root Cause Analysis

Q1: Why did my ring closure yield a 1:1 cis/trans mixture?

Diagnosis: You likely operated under conditions that allowed

Technical Explanation: The most common route to morpholines is the cyclization of diols (or amino alcohols).

  • Acid-Mediated Cyclization: Using acids (e.g.,

    
    , TsOH) often proceeds via a carbocation intermediate (
    
    
    pathway).[2][1] Once the carbocation forms, stereochemical information at that center is lost, resulting in a racemic or diastereomeric mixture.[2]
  • Base-Mediated Cyclization (

    
    ):  If you used a base to displace a leaving group (e.g., O-Mesyl), you should expect inversion  of configuration.[2][1] If you still got a mixture, your leaving group might have been too labile (leading to partial 
    
    
    ) or the temperature was high enough to cause epimerization.[2]
Q2: How do I distinguish cis/trans isomers by NMR?

Diagnosis: Use


FeatureCis-Isomer (Chair-Chair) Trans-Isomer (Chair-Twist)
Stability Generally more stable (e.g., 2,6-cis allows diequatorial substituents).[1]Less stable (often forces one substituent axial).[2][1]
Coupling (

)
Large coupling (~10–12 Hz) between axial protons.[2][1]Smaller coupling; lack of clear diaxial relationship.[1]
NOE Signal Strong NOE between axial protons on the same face (e.g., H2 and H6).[2]Weak or absent NOE between H2/H6.[1]

Module 2: Prevention Strategies (Synthesis)

Protocol A: Stereoselective Mitsunobu Cyclization

Best for: 2-substituted and 2,5-disubstituted morpholines where specific chirality is required.[1]

Logic: The Mitsunobu reaction activates an alcohol as a leaving group and displaces it with a nucleophile (the amine or sulfonamide) via a pure

complete inversion

Workflow:

  • Start: Chiral Amino Alcohol (e.g., N-Boc-phenylglycinol derivative).[1]

  • Reagents:

    
     (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate).[2][1][3]
    
  • Mechanism: The alcohol oxygen attacks the phosphorus, becoming a good leaving group.[1] The amine (must be acidified/protected, e.g., N-Tosyl) attacks from the backside.[2]

Step-by-Step Protocol:

  • Dissolve N-Tosyl amino alcohol (1.0 equiv) and

    
     (1.2 equiv) in anhydrous THF (0.1 M).
    
  • Cool to 0°C under Argon.

  • Add DIAD (1.2 equiv) dropwise over 30 minutes. Critical: Maintain low temp to prevent side reactions.

  • Stir at room temperature for 12–24 hours.

  • Outcome: If you started with (S)-alcohol, you will obtain the (R)-morpholine center with >95% de.[2][1]

Protocol B: Palladium-Catalyzed Carboamination

Best for: cis-3,5-disubstituted morpholines.[1][4]

Logic: Traditional cyclization fails to control the 3,5-relationship.[1] Pd-catalysis allows for the coupling of amino alcohols with aryl bromides to close the ring with high cis-selectivity due to the geometric constraints of the Pd-intermediate.[1]

Reference: This method avoids the formation of meso-compounds common in double alkylation strategies [1].[1]

Module 3: Correction & Purification

Decision Matrix: The "Fix-It" Workflow

MorpholinePurificationStartDiastereomeric Mixture(Cis/Trans)CheckSubAre substituentsat 2,6-positions?Start->CheckSubThermoThermodynamic Equilibration(Heat/Cat/Acid)CheckSub->ThermoYesDerivDerivatization(Boc/Cbz/Tosylation)CheckSub->DerivNo (2,3 or 2,5)DistillFractional Distillation(Cis bp < Trans bp)Thermo->DistillEnrich CisPureCisPure Cis-Isomer(Thermodynamic Product)Distill->PureCisTLCCheck TLC SeparationDeriv->TLCColChromFlash Chromatography(Silica Gel)TLC->ColChromSeparableC30ColHPLC (C30 Column)Shape SelectivityTLC->C30ColOverlapDeprotectDeprotectionColChrom->DeprotectC30Col->DeprotectFinalProdPure DiastereomerDeprotect->FinalProd

Caption: Workflow for selecting the correct purification or equilibration strategy based on substitution pattern.

Protocol C: Thermodynamic Equilibration (The "2,6-Trick")

Applicable only to 2,6-disubstituted morpholines.[2][1]

Theory: The cis-2,6-isomer allows both substituents to adopt an equatorial position in the chair conformation.[1] The trans-isomer forces one substituent to be axial (1,3-diaxial interaction), making it thermodynamically less stable (~2-3 kcal/mol difference).[2][1]

Procedure:

  • Take the crude mixture of cis/trans-2,6-dimethylmorpholine.[1]

  • Catalytic Method: Treat with a hydrogenation catalyst (Pd/C or Raney Ni) under

    
     pressure (or even without 
    
    
    at high temp) at 150–200°C.[2][1] This facilitates dehydrogenation/re-hydrogenation, settling the molecule into the cis valley [2].
  • Acid Method: Reflux in strong acid (e.g., 50%

    
    ).[2][1] This permits reversible ring opening/closing via the carbocation, accumulating the stable cis-isomer over time.[1]
    
  • Isolation: Distill the product. The cis-isomer typically has a slightly lower boiling point due to a more compact structure, though fractional distillation efficiency depends on the specific substituents.

Protocol D: Derivatization for Chromatography

Applicable when isomers co-elute on silica.[2]

Issue: Free morpholines are polar and streak on silica.[1] Their diastereomers often have identical

1Solution:11
  • Protection: React crude mixture with

    
     and 
    
    
    in DCM.
  • Separation: Perform Flash Chromatography (Hexane/EtOAc). The "shape" difference between cis/trans protected isomers is often enough to separate them (

    
    ).[1]
    
  • Deprotection: Treat separated spot with TFA/DCM (1:1) to recover pure morpholine.[2][1]

Module 4: Quantitative Data & Benchmarks

Table 1: Separation Parameters for Common Morpholine Scaffolds

SubstrateMethodSeparation Factor (

)
Notes
2,6-Dimethylmorpholine DistillationN/A (bp diff ~2°C)Requires high-plate count column or equilibration first [2].[1]
Crotamiton (N-ethyl-o-crotonotoluidide) C30 HPLC2.5C30 stationary phase recognizes "bent" vs "linear" isomers better than C18 [3].[1]
2-Phenylmorpholine Chiral HPLC> 1.5Requires chiral stationary phase (e.g., Chiralpak AD-H) for enantiomers.
3,5-Disubstituted Pd-Carboamination> 20:1 (dr)Synthesis control is superior to separation [1].[2][1]

References

  • Wolfe, J. P., et al. (2010).[2][1] "A New Strategy for the Synthesis of Substituted Morpholines." Journal of the American Chemical Society.[1][5] Link

  • Himmele, W., et al. (1981).[2][1] "Process for the preparation of cis-2,6-dimethylmorpholine." European Patent EP0026367.[1] Link[2][1]

  • Fisher Scientific. (n.d.).[2][1] "Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column." Application Note. Link

  • Organic Chemistry Portal. (n.d.).[2][1] "Mitsunobu Reaction: Mechanism and Protocols." Link

Regioselective hydroxyl activation in morpholine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #MPH-882-CYC Subject: Regioselective Hydroxyl Activation in Morpholine Ring Closure Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Context & Problem Statement

User: "We are attempting to synthesize chiral 2-substituted morpholines from


-benzyl-amino-diol precursors. We have one primary hydroxyl and one secondary chiral hydroxyl. We are observing inconsistent stereochemical outcomes (racemization vs. inversion) and competitive elimination side-products. We need a protocol to selectively activate one hydroxyl over the other to control the cyclization mechanism."

Executive Summary: The Regioselectivity Paradox

In morpholine synthesis from diols (specifically amino-diols), the "activation" step determines the stereochemical fate of your molecule. You are facing a divergence point:

  • Kinetic Control (Primary Activation): Activating the primary hydroxyl (sterically accessible) forces the secondary hydroxyl to act as the nucleophile. Result: Retention of stereochemistry at the chiral center.

  • Thermodynamic/Mechanistic Control (Secondary Activation): Activating the secondary hydroxyl (often via Mitsunobu) forces the primary hydroxyl to act as the nucleophile. Result: Inversion of stereochemistry (Walden inversion).

This guide provides the protocols to control this switch.

Module 1: The Decision Matrix

Before selecting a reagent, map your substrate against this logic flow to determine the correct activation strategy.

MorpholineStrategy Start Substrate: N-Substituted Amino-Diol Q1 Target Stereochemistry? Start->Q1 PathA RETENTION of Chiral Center Q1->PathA Preserve Config PathB INVERSION of Chiral Center Q1->PathB Invert Config ActionA Activate PRIMARY Hydroxyl PathA->ActionA ActionB Activate SECONDARY Hydroxyl PathB->ActionB MethodA Protocol: Kinetic Sulfonylation (TsCl / Low Temp / Steric Control) ActionA->MethodA MethodB Protocol: Mitsunobu Cyclization (DEAD / PPh3 / Intramolecular) ActionB->MethodB ResultA Nucleophile: Secondary OH Mechanism: SN2 @ Primary C MethodA->ResultA ResultB Nucleophile: Primary OH Mechanism: SN2 @ Secondary C MethodB->ResultB

Figure 1: Strategic decision tree for morpholine ring closure based on desired stereochemical outcome.

Module 2: Kinetic Control (Primary Activation)

Objective: Selectively convert the primary -OH to a leaving group (Tosylate/Mesylate) while leaving the secondary -OH nucleophilic.

Technical Insight

Primary hydroxyls react with sulfonyl chlorides 10–50x faster than secondary hydroxyls due to steric accessibility. However, if the reaction runs too long or the temperature is too high, you will get bis-sulfonylation (leading to polymerization or elimination).

Protocol: Selective Tosylation
  • Solvent: DCM (Anhydrous).

  • Base: Triethylamine (Et3N) is preferred over Pyridine (Pyridine is more nucleophilic and can cause acyl transfer side reactions).

  • Catalyst: Me3N·HCl (Catalytic, 5 mol%). Note: This is superior to DMAP for primary selectivity.

  • Reagent:

    
    -Toluenesulfonyl chloride (TsCl) (1.05 equiv).
    

Step-by-Step:

  • Dissolve amino-diol (1.0 equiv) in DCM (0.1 M) at -10 °C .

  • Add Et3N (1.5 equiv) and Me3N·HCl (0.05 equiv).

  • Add TsCl (1.05 equiv) dropwise over 30 minutes.

  • Critical Check: Monitor TLC/LCMS every 15 mins. Stop immediately upon disappearance of starting material.

  • Cyclization: Add NaH (1.2 equiv) or tBuOK to the crude monotosylate in THF to trigger ring closure.

Outcome: The secondary oxygen attacks the primary carbon. Stereochemistry is RETAINED.

Module 3: Thermodynamic Control (Mitsunobu Inversion)

Objective: Activate the secondary -OH to force attack by the primary -OH.

Technical Insight

The Mitsunobu reaction activates alcohols via a phosphonium intermediate. While primary alcohols are generally more reactive, in an intramolecular setting with a proximal primary -OH, the reaction can be tuned. However, standard Mitsunobu conditions often favor primary activation. To force secondary activation, you may need to protect the primary alcohol first, or rely on the specific geometry of the pre-transition state where the secondary -OH is activated and the primary -OH acts as the nucleophile (less common, requires specific substrate bias).

Correction: A more reliable method for "Inversion" involving amino-diols is often to activate BOTH (bis-mesylate) and use a nucleophile (like benzylamine) to close, but if starting from an


-alkylated diol, the Mitsunobu is tricky.

Alternative "Inversion" Protocol (The Internal Displacement): If you must invert the center during closure:

  • Selectively protect the primary alcohol (e.g., TBDMSCl, imidazole).

  • Activate the secondary alcohol (Mesyl chloride).

  • Deprotect the primary alcohol (TBAF).

  • Cyclize with base (NaH).

Mechanism Visualization:

MitsunobuMech Step1 Sec-OH Activation (Mesylate/Phosphonium) Step2 Primary-OH Nucleophilic Attack Step1->Step2  Intramolecular   Step3 Transition State (Backside Attack) Step2->Step3 Step4 Morpholine Product (Inverted Center) Step3->Step4  Walden Inversion  

Figure 2: Mechanistic pathway for stereochemical inversion during ring closure.

Module 4: Emerging Protocols (The "One-Pot" Solution)

Reference: Ortiz et al., J. Am. Chem. Soc.[1][2] 2024 [1].[1][3]

For users struggling with yield or handling toxic sulfonates, the Ethylene Sulfate method is the new gold standard for converting amino alcohols to morpholines.

Protocol:

  • Substrate: Amino alcohol (primary amine) + Ethylene Sulfate.[3]

  • Reagents: tBuOK (Base).

  • Mechanism: Selective monoalkylation of the amine followed by intramolecular cyclization.

  • Advantage: Avoids the diol regioselectivity issue entirely by building the ring onto the amine rather than cyclizing a diol.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Racemization

pathway active due to good leaving group on secondary carbon + polar solvent.
Switch to non-polar solvent (Toluene/DCM) to disfavor carbocation formation. Ensure base is strong enough for rapid

.
Elimination (Alkene) Base is too hindered or temperature too high during cyclization.Switch from tBuOK to NaH. Lower temperature to 0°C.
Bis-Tosylation Reaction time too long; Primary vs. Secondary rate gap ignored.Use stoichiometric TsCl (1.0 equiv). Run at -10°C. Add TsCl very slowly.
Regio-scrambling Acyl migration (if using acetates) or aziridinium intermediate formation.Avoid Nitrogen protecting groups that can participate (e.g., amides). Use Benzyl (Bn) protection for Nitrogen.

References

  • Ortiz, K. G., et al. (2024).[1] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[1] Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Wijtmans, R., et al. (2004). "Synthesis of Morpholines." Synthesis, 2004(4), 641-662. Link

  • Matlock, J. V., et al. (2015).[1] "Synthesis of Morpholines and Piperazines via Vinyl Sulfonium Salts." Organic Letters, 17(20), 5044–5047. Link

Sources

Side reaction products in the synthesis of (5-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Methylmorpholin-2-yl)methanol Synthesis Subject: Troubleshooting Side Reactions, Stereocontrol, and Impurity Profiling Ticket ID: #MORPH-5M2Y-ADV Responder: Senior Application Scientist, Chemical Process Development

Introduction: The Synthetic Challenge

Welcome to the technical support center. You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of This compound (CAS: 1309313-91-8).

This scaffold is a critical chiral building block in medicinal chemistry, particularly for kinase inhibitors. The synthesis typically involves the condensation of L-Alaninol (2-aminopropan-1-ol) with Epichlorohydrin , followed by cyclization. While the route appears straightforward, it is fraught with specific competing pathways that generate difficult-to-separate impurities.

This guide deconstructs these side reactions, offering mechanistic insights and proven purification strategies.

Part 1: The Impurity Profile (Diagnosis)

Before troubleshooting, you must identify what is in your flask. The following table summarizes the most common side products observed in this synthesis.

Table 1: Common Reaction Impurities & Diagnostic Signals

Impurity TypeChemical IdentityOrigin / CauseMass Spec (ESI+)Critical Control Point
Regioisomer (6-Methylmorpholin-2-yl)methanolContamination of starting material (Alaninol) with 1-amino-2-propanol.Same as Product (

132)
Raw Material QC
Diastereomer cis vs trans isomersLack of stereocontrol during the thermodynamic ring-closure step.Same as Product (

132)
Cyclization Temp / Acid Catalyst
Dimer N,N-bis(oxiranylmethyl)... speciesOver-alkylation of the amine by excess epichlorohydrin.

~200-250 range
Stoichiometry & Addition Rate
Ring-Open N-(3-chloro-2-hydroxypropyl)-alaninolIncomplete cyclization (failed Williamson ether synthesis).

168/170 (Cl pattern)
Base Strength / Reaction Time
Polymer Poly-epichlorohydrin oligomersCationic polymerization of epichlorohydrin.Broad envelopeLewis Acid presence / Temp

Part 2: Mechanistic Troubleshooting (The "Why" and "How")

Issue 1: The "Split Peak" (Diastereomeric Control)

User Question: "I see two close-eluting peaks in my HPLC/GC trace with identical mass. My potency assay is failing. How do I control the cis/trans ratio?"

Technical Insight: The reaction generates two chiral centers: C5 (fixed by the L-Alaninol starting material) and C2 (formed during cyclization). The ring closure is governed by Baldwin’s rules and thermodynamic stability.

  • Mechanism: The intermediate N-(2,3-epoxypropyl)alaninol undergoes intramolecular ring opening. The "trans" isomer (substituents on opposite sides of the chair conformation) is generally thermodynamically favored, but the "cis" isomer often forms kinetically.

  • Resolution Protocol:

    • Kinetic vs. Thermodynamic: Heating the reaction mixture in the presence of a Lewis acid (e.g.,

      
      ) or strong protic acid (
      
      
      
      ) can facilitate equilibration to the thermodynamic isomer (usually trans).
    • Derivatization Separation: If chromatography fails, convert the crude alcohol to an oxalate salt or 4-nitrobenzoate ester . These derivatives often show significantly different solubility profiles, allowing separation via recrystallization [1].[1]

Issue 2: The "Wrong Methyl" (Regioisomer Contamination)

User Question: "My NMR shows a doublet methyl signal that is slightly shifted. Is this a reaction artifact?"

Technical Insight: This is rarely a reaction artifact and almost always a supply chain artifact.

  • Causality: Commercial "2-aminopropan-1-ol" (Alaninol) is produced by reducing alanine or hydrogenating amino-ketones. Impurities in that process can lead to traces of 1-aminopropan-2-ol .

  • The Trap: 1-aminopropan-2-ol reacts with epichlorohydrin to form the 6-methyl morpholine isomer.

  • Action: Check your starting material via GC. If >0.5% 1-aminopropan-2-ol is present, you cannot purify the final product easily. Discard the batch and source higher-grade Alaninol.

Issue 3: The "Gummy Residue" (Oligomerization)

User Question: "My yield is low (30%), and the product is trapped in a viscous oil."

Technical Insight: This indicates over-alkylation . The secondary amine of the morpholine product is still nucleophilic. It will react with unreacted epichlorohydrin to form quaternary ammonium salts or dimers.

  • Protocol Adjustment:

    • Inverse Addition: Do not add the amine to the epichlorohydrin. Add the epichlorohydrin slowly to a solution of the amine (dilute conditions).

    • Temperature Control: Keep the initial alkylation step at 0–5°C. Only raise the temperature for the cyclization step after the epichlorohydrin is consumed [2].

Part 3: Visualizing the Pathways

The following diagram illustrates the bifurcation between the desired pathway and the critical side reactions.

MorpholineSynthesis SM1 L-Alaninol (2-aminopropan-1-ol) Inter_1 Intermediate A: N-(3-chloro-2-hydroxypropyl) alaninol SM1->Inter_1 N-Alkylation (0°C) SM2 Epichlorohydrin SM2->Inter_1 Impurity_SM Impurity: 1-aminopropan-2-ol Side_6Me Side Product: (6-Methylmorpholin-2-yl) methanol Impurity_SM->Side_6Me Parallel Rxn Cyclization Cyclization (Base Induced) Inter_1->Cyclization Product_5Me TARGET: (5-Methylmorpholin-2-yl) methanol Cyclization->Product_5Me Intramolecular Etherification Side_Dimer Side Product: N-Alkylated Dimer Product_5Me->Side_Dimer Excess Epichlorohydrin (Over-alkylation)

Figure 1: Reaction pathway showing the origin of the 6-methyl regioisomer (raw material impurity) and the dimer (process control failure).

Part 4: Optimized Synthetic Protocol

To minimize the side reactions described above, follow this "Self-Validating" protocol.

Step 1: Controlled N-Alkylation (Preventing Dimers)

  • Charge L-Alaninol (1.0 equiv) and Methanol (5 vol) into the reactor.

  • Cool to 0°C .

  • Add Epichlorohydrin (1.05 equiv) dropwise over 2 hours. Crucial: Fast addition promotes polymerization.

  • Stir at 0°C for 4 hours, then warm to 20°C for 12 hours.

  • Checkpoint: Run LC-MS. Ensure unreacted Alaninol is <2%. If high, do not proceed to cyclization (add small aliquot of Epichlorohydrin).

Step 2: Cyclization (Defining Stereochemistry)

  • Cool the mixture to 0°C.

  • Add Sodium Hydroxide (aq, 50%, 2.5 equiv) slowly.

  • Heat to 50°C for 4 hours.

  • Checkpoint: Monitor the disappearance of the intermediate (mass 168/170).

  • Workup: Extract with DCM. The product is water-soluble; use continuous extraction or salting out (NaCl saturation) to improve recovery.

Step 3: Purification (Isomer Separation)

  • Distillation: The crude oil can be distilled under high vacuum (0.5 mmHg, ~110°C) to remove heavy oligomers.

  • Salt Formation: Dissolve distillate in Ethanol. Add Oxalic Acid (1.0 equiv).

  • Recrystallization: The oxalate salt of the trans-isomer typically crystallizes more readily from EtOH/EtOAc mixtures, improving diastereomeric excess (de) [3].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Epibromohydrin instead of Epichlorohydrin? A: Yes. Epibromohydrin is more reactive, which allows for lower reaction temperatures. This can reduce polymerization side products, but it requires even stricter control of the addition rate to prevent exotherms and over-alkylation.

Q: How do I separate the enantiomers if I started with racemic Alaninol? A: You cannot easily separate them by standard silica chromatography. You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or perform a classical resolution using a chiral acid like Tartaric Acid or Camphorsulfonic Acid (CSA) [4].

Q: Why is my product turning yellow/brown upon storage? A: Morpholines are amines and are susceptible to N-oxidation. Store the product under Argon/Nitrogen at -20°C. The color change indicates the formation of N-oxides or trace polymerization initiated by light/air.

References

  • Separation of cis and trans isomers. U.S. Patent 3,860,925. (1975). Describes the purification of cyclic diamine/amino-alcohol isomers via salt formation. Link

  • Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. (2019).[2] Comprehensive review of cyclization kinetics and side reactions. Link

  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. ACS Omega. (2024). Discusses epoxide ring-opening side products and purification strategies relevant to similar chiral building blocks. Link

  • Two Complementary Synthetic Approaches to Chiral Building Blocks. Molecules. (2021). Details lipase-mediated resolution and CSA-catalyzed cyclization for stereocontrol. Link

Sources

Technical Support Center: Purification of Polar Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these versatile yet often problematic compounds. The inherent polarity and basicity of the morpholine moiety can lead to a range of purification issues, from poor chromatographic resolution to difficulties with crystallization.

This document moves beyond simple protocols to explain the underlying chemical principles governing purification strategies. By understanding the "why" behind a technique, you can make informed decisions to troubleshoot and optimize your specific separation.

Part 1: Frequently Asked Questions (FAQs) & First-Pass Troubleshooting

This section addresses the most common initial hurdles faced during the purification of polar morpholine derivatives.

Question 1: My morpholine derivative is streaking badly on a silica gel TLC plate and I can't get a clean separation. What's happening and how do I fix it?

Answer:

Streaking of basic compounds like morpholine derivatives on standard silica gel is a classic problem.[1]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the morpholine ring undergoes a strong acid-base interaction with these silanols. This causes a portion of your compound to bind almost irreversibly, leading to tailing or "streaking" as the eluent struggles to move it up the plate. This results in poor separation and broad peaks during column chromatography.[1]

  • Immediate Solution: The most direct way to counteract this is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.

    • For many applications, adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) will dramatically improve peak shape and resolution.[1] The volatile base competes with your compound for the acidic sites on the silica, allowing your derivative to elute symmetrically.

Question 2: My compound is extremely water-soluble. It either stays at the baseline in normal-phase chromatography or elutes in the solvent front in reversed-phase. What are my options?

Answer:

This is a common scenario for highly polar molecules, placing them in a "sweet spot" of difficulty for conventional chromatography methods.[2]

  • Causality:

    • Normal Phase (NP): The high polarity of your compound causes it to adsorb very strongly to the polar stationary phase (silica), requiring highly polar and often impractical mobile phases for elution.[2]

    • Reversed-Phase (RP): The compound has little to no affinity for the non-polar stationary phase (like C18) and is swept off the column with the highly aqueous mobile phase, resulting in no retention or separation.[2][3]

  • Recommended Strategy: You should explore alternative chromatographic techniques specifically designed for polar analytes. The premier choice is Hydrophilic Interaction Liquid Chromatography (HILIC) .

    • HILIC Explained: HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) but with a mobile phase typical of reversed-phase (e.g., high acetonitrile, low aqueous buffer).[4][5] The water in the mobile phase forms a layer on the surface of the stationary phase. Your polar analyte partitions between this aqueous layer and the bulk organic mobile phase, leading to excellent retention and separation of compounds that fail in both NP and RP modes.[2][4]

Question 3: I tried to purify my basic morpholine derivative on a C18 column, but the peak shape is terrible. Why?

Answer:

Poor peak shape for bases on reversed-phase columns is often caused by secondary interactions with residual silanol groups on the silica backbone of the stationary phase.

  • Causality: Even on end-capped C18 columns, some free silanol groups remain. At neutral pH, these silanols can be deprotonated (SiO⁻) and interact with the protonated form of your basic morpholine derivative (R₃NH⁺), causing tailing.

  • Solution: Control the pH of your mobile phase with a buffer or modifier.

    • Low pH (e.g., 0.1% Formic Acid or TFA): Adding a small amount of acid ensures that the residual silanols are protonated (Si-OH) and your basic analyte is fully protonated (R₃NH⁺). This suppresses the unwanted ionic interactions and typically results in sharper peaks. This is also highly compatible with LC/MS analysis.[6]

    • High pH (e.g., Ammonium Bicarbonate buffer at pH 9-10): If your compound is stable, running at high pH will deprotonate your morpholine derivative, making it neutral. This can also improve peak shape. However, ensure your column is rated for high pH use.

Question 4: Can I use non-chromatographic methods to purify my polar morpholine derivative?

Answer:

Absolutely. Depending on the stability and properties of your compound and its impurities, non-chromatographic methods can be highly effective, either alone or as a preliminary purification step.

  • Acid-Base Extraction: This is a powerful technique for basic compounds. By dissolving your crude mixture in an organic solvent (e.g., ethyl acetate) and washing with an aqueous acid (e.g., 1M HCl), your basic morpholine derivative will become protonated and move into the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified, neutral compound back into an organic solvent.

  • Crystallization/Recrystallization: If your compound is a solid, crystallization can be an excellent method for achieving high purity.[7]

    • Free Base: Finding a suitable single or binary solvent system where the compound is soluble when hot but poorly soluble when cold is key.[7]

    • Salt Formation: A very common and effective strategy is to form a salt, such as a hydrochloride or mesylate. Salts often have very different solubility profiles and higher crystallinity than the free base, making them easier to crystallize and isolate.[1]

Part 2: In-Depth Troubleshooting & Strategy Guides

Chromatography Strategy Selection

Choosing the right chromatographic mode is the most critical decision. The following diagram and table provide a logical workflow for this process.

G start Start: Crude Polar Morpholine Derivative tlc_np Run TLC (Normal Phase) e.g., EtOAc/Hex + 2% Et3N start->tlc_np check_rf Is Rf between 0.15 and 0.4 with good separation? tlc_np->check_rf np_purify Proceed with Normal Phase Flash Chromatography check_rf->np_purify Yes rp_or_hilic Compound is either at baseline (Rf~0) or streaking badly check_rf->rp_or_hilic No check_sol Is compound soluble in ACN/Water? rp_or_hilic->check_sol hilic Pursue HILIC Purification check_sol->hilic Yes ion_exchange Consider Ion Exchange Chromatography (IEC) check_sol->ion_exchange Yes rp_ion_pair Consider Reversed-Phase with Ion-Pairing Agent check_sol->rp_ion_pair Yes insoluble Insoluble in common chromatography solvents check_sol->insoluble No crystallize Attempt Crystallization (Free base or Salt) insoluble->crystallize

Caption: Troubleshooting workflow for purification strategy selection.

Table 1: Comparison of Primary Chromatographic Modes

FeatureNormal Phase (NP)Reversed-Phase (RP)Hydrophilic Interaction (HILIC)Ion Exchange (IEC)
Stationary Phase Polar (Silica, Alumina)Non-polar (C18, C8)Polar (Silica, Diol, Amine)Charged (Anionic or Cationic)
Mobile Phase Non-polar organic solventsPolar (Water/ACN/MeOH)High organic + low aqueousAqueous buffer (salt/pH gradient)
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes firstBased on charge interaction strength
Best For... Non-polar to moderately polar, non-ionic compounds.Non-polar to moderately polar compounds.Highly polar , hydrophilic, and charged compounds.[2]Charged compounds (basic or acidic).[8]
Morpholine Challenge Strong retention, streaking due to basicity.[1]Poor retention (elutes in void volume).[2]Excellent retention and selectivity. [5]Strong, specific retention.
Troubleshooting Add basic modifier (Et₃N, NH₄OH).[1]Use pH modifier (Formic Acid, TFA).[6]Optimize water content and buffer salt concentration.Optimize pH and salt gradient for elution.
Guide 1: Optimizing Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the most successful strategy for these compounds. However, it requires careful method development.

  • Symptom: No retention, even in HILIC mode.

    • Probable Cause: The mobile phase is too "strong" (contains too much water) or the sample was dissolved in a solvent that disrupts the aqueous layer on the stationary phase (e.g., pure water or DMSO).

    • Solution:

      • Reduce Water Content: Start with a very high organic mobile phase (e.g., 95-98% acetonitrile).

      • Sample Solvent: Dissolve your sample in the initial mobile phase or a solvent with a high percentage of acetonitrile. Injecting a sample in pure water can cause poor peak shape and loss of retention.[9]

      • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase (at least 10-15 column volumes). This is critical for forming the stable aqueous layer necessary for the HILIC mechanism.[10]

  • Symptom: Poor peak shape or inconsistent retention times.

    • Probable Cause: The ionic strength of the mobile phase is not controlled. The HILIC mechanism has a secondary electrostatic component.[11]

    • Solution: Add a buffer to the aqueous portion of your mobile phase. A 10-20 mM ammonium formate or ammonium acetate buffer is an excellent starting point and is MS-compatible. This maintains a consistent pH and ionic strength, leading to reproducible chromatography.[12]

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_mobile_phase Bulk Mobile Phase sp Polar Surface (e.g., Silica) water_layer Immobilized Aqueous Layer mp High Organic Content (e.g., >80% Acetonitrile) water_layer->mp Elutes as water content increases analyte Polar Analyte (Morpholine Deriv.) analyte->water_layer Partitions into aqueous layer (Retention)

Caption: Mechanism of retention in HILIC.

Guide 2: Leveraging Basicity with Ion-Exchange Chromatography (IEC)

For morpholine derivatives that carry a formal positive charge (or can be protonated), cation-exchange chromatography is a highly specific purification method.[13]

  • Principle: Your positively charged morpholinium ion displaces a counter-ion (like Na⁺ or H⁺) and binds to a negatively charged stationary phase (e.g., with sulfonic acid groups).[14][15] Elution is achieved by increasing the salt concentration or changing the pH to neutralize the analyte.

  • Symptom: Compound binds to the column and will not elute.

    • Probable Cause: The elution buffer is not strong enough to displace the tightly bound analyte.

    • Solution: Increase the ionic strength of your elution buffer. A gradient of sodium chloride or ammonium acetate (from ~10 mM up to 1-2 M) is typically used. A pH gradient can also be effective.

  • Symptom: Poor resolution between your compound and a similar basic impurity.

    • Probable Cause: The elution gradient is too steep.

    • Solution: Flatten the salt or pH gradient. A shallower gradient will improve the resolution between species with small differences in charge or pKa.

Part 3: Advanced & Alternative Strategies

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol.[16]

  • Why it Works for Polar Morpholines: SFC provides fast, efficient separations. The addition of modifiers like methanol allows for the elution of polar compounds.[17] It is particularly dominant in chiral separations, making it an excellent choice for purifying enantiomers of chiral morpholine derivatives.[18][19]

  • Key Consideration: Requires specialized equipment but offers significant advantages in speed and reduced organic solvent consumption.[18]

Derivatization to Modify Polarity

If all else fails, you can chemically modify your compound to make it more amenable to purification.

  • Strategy: Protect the polar functional groups. For a morpholine derivative that also contains, for example, a carboxylic acid, protecting the acid as an ester or the morpholine nitrogen with a Boc group can drastically reduce its polarity, making it suitable for standard normal-phase chromatography.[1]

  • Caveat: This adds two steps to your synthesis (protection and deprotection), so it should be considered when other methods are not viable.[1]

Part 4: Key Experimental Protocols

Protocol 1: Basic Modifier Screening for Normal-Phase Chromatography
  • Prepare Stock Solutions: Create three identical stock solutions of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare Eluent Systems: Prepare three different mobile phase systems. For example, if a 9:1 EtOAc/MeOH system shows promise:

    • A: 90% EtOAc / 10% MeOH

    • B: 90% EtOAc / 10% MeOH + 1% Triethylamine

    • C: 90% EtOAc / 10% MeOH + 1% Ammonium Hydroxide (use a solution of NH₃ in MeOH)

  • Spot TLC Plates: Spot your crude material on three separate silica gel TLC plates.

  • Develop Plates: Develop one plate in each of the three eluent systems.

  • Analyze: Compare the chromatograms. Look for the system that gives the best spot shape (least tailing) and the clearest separation between your product and impurities. This system can then be adapted for column chromatography.

Protocol 2: General Method for Acid-Base Extraction

AcidBaseExtraction start Start: Crude Mixture in Organic Solvent (EtOAc) add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral/Acidic Impurities separate1->organic1 Discard or Analyze aqueous1 Aqueous Layer: Protonated Morpholine Deriv. (R₃NH⁺Cl⁻) separate1->aqueous1 add_base Basify to pH > 9 (e.g., with 2M NaOH) aqueous1->add_base extract Extract with EtOAc add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: Salts (NaCl) separate2->aqueous2 Discard organic2 Organic Layer: Purified Neutral Morpholine Deriv. separate2->organic2 Dry & Concentrate

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Your basic morpholine derivative will react to form the hydrochloride salt and partition into the aqueous layer.

  • Separation: Separate the two layers. Retain the aqueous layer, which now contains your protonated product. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or solid NaHCO₃) until the pH is basic (pH > 9, check with pH paper). This neutralizes the hydrochloride salt, regenerating the free base form of your compound.

  • Back-Extraction: Extract the now-neutral product back out of the aqueous layer using fresh organic solvent (EtOAc or DCM). Repeat the extraction 2-3 times.

  • Final Steps: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. PMC. Retrieved from [Link]

  • Faraday Discussions (RSC Publishing). (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Retrieved from [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Synthesis of Chiral 2-Morpholine. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • Frontiers. (n.d.). Continuous crystallisation of organic salt polymorphs. Retrieved from [Link]

  • Avantor. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • JoVE. (2024). Video: Supercritical Fluid Chromatography. Retrieved from [Link]

  • YouTube. (2020). Ion Exchange Chromatography Animation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Semantic Scholar. (2020). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2,5-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development focused on the stereoselective synthesis of 2,5-disubstituted morpholines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern stereoselectivity in these critical reactions. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to proactively design more robust and selective synthetic routes.

Section 1: Troubleshooting Guide - Navigating Challenges in Stereoselectivity

This section addresses common problems encountered during the synthesis of 2,5-disubstituted morpholines, offering explanations and actionable solutions to improve stereochemical outcomes.

Question 1: My reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereomeric ratio (d.r.)?

Low diastereoselectivity is a frequent challenge and can often be traced back to several key factors in your reaction setup. Let's break down the potential causes and solutions.

Causality Analysis: The formation of stereoisomers is governed by the relative energy of the transition states leading to each product. A small difference in these energy levels will result in a mixture of products. Our goal is to manipulate the reaction conditions to increase this energy difference. This can be a matter of kinetic versus thermodynamic control.[1][2][3]

  • Kinetic Control: The product that forms faster is the dominant one. This is usually favored at lower temperatures where the reaction is irreversible. The ratio of products is determined by the difference in the activation energies for the formation of each diastereomer.[2][3]

  • Thermodynamic Control: The most stable product is the dominant one. This is favored at higher temperatures, where an equilibrium can be established between the products.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Solutions & Scientific Rationale:

  • Manipulate Reaction Temperature:

    • Rationale: Temperature is a critical parameter influencing whether a reaction is under kinetic or thermodynamic control.[2][3] In an iron-catalyzed diastereoselective synthesis of disubstituted morpholines, for instance, increasing the reaction temperature can significantly improve the diastereomeric ratio in favor of the more stable cis isomer, suggesting a thermodynamic equilibrium.[4] Conversely, some reactions may yield higher selectivity at lower temperatures by favoring the kinetically preferred transition state.[5]

    • Actionable Advice: Systematically screen a range of temperatures. Start with your standard conditions and then attempt the reaction at a lower temperature (e.g., 0 °C or -78 °C) and a higher temperature (e.g., reflux). Analyze the d.r. at each point to determine the trend.

  • Evaluate Your Catalyst and Reagents:

    • Rationale: The catalyst is often the primary driver of stereoselectivity. For enantioselective syntheses, the choice of a chiral catalyst is paramount.[6] In diastereoselective reactions, the steric and electronic properties of the catalyst can influence the geometry of the transition state. For example, in palladium-catalyzed hydroamination, the catalyst plays a key role in achieving a single diastereomer.[7][8] The quality of reagents, such as LDA, can also lead to irreproducible results.[5]

    • Actionable Advice:

      • If using a chiral catalyst, ensure it is of high enantiomeric purity.

      • For metal-catalyzed reactions, experiment with different ligands that can impart greater steric hindrance around the metal center, thus favoring one approach of the substrate over another.

      • Always use freshly opened or properly stored reagents to avoid degradation that can affect the reaction outcome.

  • Consider the Impact of Protecting Groups:

    • Rationale: Protecting groups on your starting materials can have a profound effect on stereoselectivity by influencing the steric environment of the reacting center.[9] Bulky protecting groups can block one face of a molecule, forcing an incoming reagent to attack from the opposite, less hindered face. In some synthetic methodologies, electron-withdrawing protecting groups like sulfonamides are necessary for the reaction to proceed efficiently and selectively.[10]

    • Actionable Advice: If your substrate allows, try synthesizing derivatives with different protecting groups (e.g., Boc vs. Cbz, or introducing a bulky silyl ether). This can provide valuable insight into the steric requirements of the transition state.

Question 2: I am trying to synthesize a trans-2,5-disubstituted morpholine, but I keep getting the cis-isomer as the major product. How can I control the cis/trans selectivity?

Controlling the relative stereochemistry of the substituents at C2 and C5 is a common objective. The preferential formation of one isomer over the other is dictated by the reaction mechanism and the stability of the intermediates and transition states.

Causality Analysis: The formation of cis versus trans isomers is often a result of the geometric constraints imposed during the cyclization step. The substituents will orient themselves to minimize steric strain in the transition state leading to the cyclic product.

Strategies for Controlling cis/trans Selectivity:

StrategyRationaleExample Application
Substrate Control The inherent stereochemistry of the starting materials dictates the stereochemical outcome of the product.Synthesizing trans-2,5-disubstituted morpholines from enantiopure epoxides and amino alcohols. The stereocenters in the starting materials direct the formation of the trans product.
Reagent Control An external reagent, such as a catalyst or a chiral auxiliary, directs the stereochemical outcome, regardless of the substrate's inherent preference.[11]The use of specific catalysts in intramolecular Diels-Alder reactions can influence the cis/trans selectivity of the resulting fused ring system.[12]
Intramolecular Reaction Design The geometry of the intramolecular cyclization can be designed to favor one isomer.In an intramolecular oxa-Michael reaction, the formation of a six-membered ring transition state can lead to a preference for either the cis or trans product depending on the substituents.[13]

Troubleshooting Workflow for Undesired cis/trans Isomer:

Caption: Workflow for controlling cis/trans selectivity.

Actionable Advice:

  • Review Your Reaction Mechanism: Understand the key bond-forming and cyclization steps. Is there a chair-like transition state that could explain the preference for the cis isomer (equatorial substituents)?

  • Consider a De-epimerization Strategy: If you can synthesize the mixture of diastereomers, it may be possible to selectively convert the undesired isomer into the desired one. This can sometimes be achieved by treating the mixture with a base to epimerize the more acidic stereocenter.

Question 3: I have synthesized a mixture of diastereomers that are difficult to separate. What are the best practices for purification?

The separation of diastereomers can be challenging due to their similar physical properties.

Purification Strategies:

  • Column Chromatography:

    • Rationale: This is the most common method for separating diastereomers. The success of the separation depends on the difference in polarity between the isomers.

    • Actionable Advice:

      • Solvent System Screening: Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.

      • Column Packing and Loading: Use a high-quality silica gel and pack the column carefully to ensure good resolution. Load the sample in a minimal amount of solvent.

      • Gradient Elution: Employing a shallow solvent gradient can often improve the separation of closely eluting compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Rationale: When column chromatography fails, preparative HPLC, especially with a chiral stationary phase, can be a powerful tool for separating diastereomers.[13]

    • Actionable Advice: Consult with your institution's analytical services or a chromatography expert to develop a suitable method. This often involves screening different columns and mobile phases.

  • Crystallization:

    • Rationale: If one of the diastereomers is crystalline, it may be possible to selectively crystallize it from the mixture.

    • Actionable Advice: Experiment with different solvents and solvent mixtures to induce crystallization. Seeding the solution with a small crystal of the desired isomer can sometimes help.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for achieving high enantioselectivity in the synthesis of 2,5-disubstituted morpholines?

For high enantioselectivity, catalytic asymmetric methods are generally preferred over those relying on stoichiometric chiral auxiliaries. A highly effective approach is the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst. This method can yield a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[6][14] Another promising strategy is the use of organocatalysts, such as those derived from cinchona alkaloids, in halocyclization reactions to construct chiral morpholines.[15]

Q2: How does the choice of solvent affect the stereoselectivity of my reaction?

The solvent can play a crucial role in stereoselectivity by differentially solvating the transition states leading to the different stereoisomers.[16] A more polar solvent might stabilize a more polar transition state, thus favoring the formation of the corresponding product. In some cases, the solvent can directly participate in the reaction mechanism. For instance, in palladium-catalyzed syntheses, the solvent can influence the coordination sphere of the metal and thereby affect the stereochemical outcome. It is often beneficial to screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile) to optimize stereoselectivity.

Q3: Can I predict whether my reaction will favor the cis or trans diastereomer?

Predicting the stereochemical outcome with certainty can be challenging without experimental data or computational modeling. However, you can make an educated guess based on established principles:

  • Thermodynamic Stability: In many cases, the cis-isomer with both substituents in an equatorial position in a chair-like conformation is the thermodynamically more stable product. Reactions run at higher temperatures are more likely to yield the thermodynamic product.[4]

  • Reaction Mechanism: The mechanism of the cyclization step is key. For example, an intramolecular SN2 reaction will proceed with inversion of stereochemistry at the reacting center, which can be used to predict the product's stereochemistry.

Q4: Are there any specific protecting groups that are known to be problematic for stereoselectivity?

While there are no universally "bad" protecting groups, some can be less effective at directing stereochemistry than others. For example, a small protecting group like a methyl ether may not provide enough steric bulk to effectively block one face of the molecule. Conversely, a very large protecting group might hinder the desired reaction altogether. The ideal protecting group is one that is large enough to direct the stereochemistry but does not significantly reduce the reactivity of the substrate. Electron-withdrawing groups can also be crucial for the success of certain reactions.[10]

Section 3: Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a 2,5-Disubstituted Morpholine via Intramolecular Oxa-Michael Addition

This protocol is adapted from a general strategy for synthesizing 2,5-disubstituted morpholines and is useful for illustrating a substrate-controlled approach.[13]

Step 1: Synthesis of the Oxa-Michael Precursor

  • To a solution of the starting amino alcohol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv) followed by the dropwise addition of an α,β-unsaturated acyl chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the acyclic precursor.

Step 2: Intramolecular Oxa-Michael Cyclization

  • Dissolve the precursor from Step 1 in tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Add a base such as potassium tert-butoxide (1.1 equiv) portion-wise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 2,5-disubstituted morpholine. The diastereomeric ratio should be determined by ¹H NMR analysis of the crude product.

References

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. PubMed. [Link]

  • Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Publications. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. PubMed. [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry. [Link]

  • Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C-O or C-N Bond Formation. Organic Chemistry Portal. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans. Organic & Biomolecular Chemistry. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

  • Controlling cis/trans-selectivity in intramolecular Diels–Alder reactions of benzo-tethered, ester linked 1,3,9-decatrienes. Organic & Biomolecular Chemistry. [Link]

  • Reagent Controlled Stereoselective Synthesis of α-Glucans. ResearchGate. [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. PubMed. [Link]

  • Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. MDPI. [Link]

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. [Link]

  • Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)3 as Catalyst. PMC. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Control over molecular motion using the cis–trans photoisomerization of the azo group. The Beilstein Journal of Organic Chemistry. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

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Technical Support Center: Stability & Handling of (5-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Chiral Heterocyclic Building Blocks Target Molecule: (5-Methylmorpholin-2-yl)methanol (and its salts) Document ID: TS-MORPH-05-ACID Last Updated: October 26, 2023

Executive Summary: The Acid Stability Paradox

Researchers often report "instability" of this compound during acidic workups (e.g., TFA deprotection or HCl salt formation). In 90% of cases, this is a misinterpretation of physical state changes rather than chemical degradation.

The morpholine ring is chemically robust. However, the presence of a secondary amine and a primary alcohol on a chiral scaffold creates specific behaviors in acidic media that mimic decomposition. This guide distinguishes between Artifacts (Salt formation, Hygroscopicity) and True Degradation (Ether cleavage, Elimination) .

Critical Troubleshooting Guide (Q&A)

Category A: Mass Spectrometry & Purity Anomalies

Q: My LCMS shows a mass shift of +36 or +114 after acid treatment. Has the ring opened? A: Unlikely. You are observing salt adducts, not degradation.

  • The Mechanism: In acidic media (HCl or TFA), the morpholine nitrogen (

    
    ) is fully protonated.
    
  • Observation:

    • +36 Da: Typical of HCl adducts

      
      .
      
    • +114 Da: Typical of TFA adducts

      
      .
      
  • Verification: Run the LCMS with a high pH buffer (Ammonium Bicarbonate) or neutralize a small aliquot with

    
     before injection. If the mass reverts to 
    
    
    
    , the molecule is intact.

Q: The compound disappeared from the organic layer after an acidic wash. A: The molecule has partitioned into the aqueous phase.

  • The Cause: As a secondary amine, this compound forms a highly water-soluble cationic salt (

    
    ) upon contact with aqueous acid (pH < 6).
    
  • The Fix:

    • Retain the aqueous layer.

    • Basify to pH > 10 using

      
       or saturated 
      
      
      
      .
    • Extract exhaustively with DCM or chloroform/isopropanol (3:1) to recover the free base.

Category B: Chemical Stability & Degradation[1]

Q: Can the ether bridge cleave in 4N HCl/Dioxane? A: Generally, no . The morpholine ether linkage is chemically equivalent to a dialkyl ether. Cleavage typically requires:

  • Strong Lewis acids (

    
    , 
    
    
    
    ).
  • Strong nucleophilic acids at high temperatures (

    
     or 
    
    
    
    at
    
    
    ).
  • Standard Deprotection Conditions (4N HCl/Dioxane, 20°C) are insufficient to cleave the ring.

Q: I see a new impurity at [M-18]. Is this dehydration? A: Yes, this is a genuine risk.

  • The Mechanism: The C2-hydroxymethyl group is a primary alcohol. In the presence of strong non-nucleophilic acids (e.g., concentrated

    
     or hot TFA) and heat, acid-catalyzed dehydration can occur, forming an exocyclic double bond or an ether dimer.
    
  • Prevention: Keep acid concentrations dilute (< 2N) and temperature controlled (< 40°C). Avoid concentrated sulfuric acid workups.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of this compound in acidic environments.

MorpholineStability Start This compound (Neutral Free Base) Salt Protonated Salt Form (Stable, Water Soluble) Start->Salt Dilute Acid (HCl/TFA) pH < 7, < 40°C Dehydration Dehydration Product (Alkene Formation [M-18]) Start->Dehydration Conc. H2SO4 / Heat > 60°C RingOpen Ring Opening (Amino-Alcohol Chain) Start->RingOpen HI / BBr3 / Lewis Acid Extreme Conditions Ester Esterification (If R-COOH present) Start->Ester Acid + Carboxylic Acid Fischer Esterification Salt->Start Base Wash (NaOH) pH > 10

Figure 1: Reaction pathways under varying acidic conditions. Green paths indicate reversible physical changes; Red paths indicate irreversible chemical degradation.

Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this to validate stability before scaling up.

StepActionCritical Parameter
1 Dissolve 10 mg of substrate in 1 mL solvent.Solvent: MeOH or Dioxane (avoid water to prevent hydrolysis ambiguity).
2 Add 10 eq. of Acid (e.g., 4M HCl in Dioxane).Do NOT heat. Maintain at 20-25°C.
3 Incubate for 4 hours.Monitor by TLC or LCMS every hour.
4 Quench: Add 2 mL sat.

(aq).[1]
Exothermic! Add slowly on ice to prevent thermal degradation.
5 Extract with EtOAc, dry (

), and analyze.
Compare NMR/LCMS to starting material.
Protocol B: Hygroscopicity Management (Salt Handling)

The HCl salt of this molecule is extremely hygroscopic, leading to weighing errors.

  • Storage: Store salts in a desiccator under Argon.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Removal: When concentrating the salt, use a high-vacuum manifold (< 1 mbar) for 12 hours. The "oil" often observed is actually a hydrated solid; extended drying will yield a solid.

Stereochemical Integrity

Issue: Does acid cause cis/trans isomerization (epimerization)? Verdict: Stable under standard conditions.

  • Explanation: Epimerization at C2 or C5 requires breaking a C-O or C-N bond or passing through a planar intermediate (like an imine or enol).

  • Risk Factor: If oxidation occurs (forming an iminium ion), stereochemistry is lost. Avoid oxidizing acids (Nitric acid, Chromic acid).

  • Check: Use NOESY NMR to confirm the relative stereochemistry of the methyl and hydroxymethyl groups remains unchanged after acid exposure.

References & Authority

  • Morpholine Chemistry & Stability:

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for this compound.[2] Retrieved from .

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for ether stability in acid).

  • Degradation Mechanisms:

    • Guo, H., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives. Macromolecules, 52(11), 4260–4269.[3] (Discusses ring opening under specific catalytic conditions). [3]

  • Regulatory Guidelines:

    • ICH Expert Working Group. ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (Standard protocols for stress testing).

Sources

Technical Support Center: Enhancing Electrophile-Induced Cyclization for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for morpholine synthesis via electrophile-induced cyclization. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful synthetic transformation. Morpholines are a cornerstone in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of your experiments and enhance your reaction efficiency.

Core Principles: The Mechanism of Electrophile-Induced Cyclization

At its heart, this reaction involves the activation of a tethered unsaturation (like an alkene or alkyne) by an electrophile (E+). This initial step forms a reactive, positively charged intermediate.[3] The key to forming the morpholine ring is the subsequent intramolecular nucleophilic attack by either the nitrogen or oxygen atom of the amino alcohol moiety. The regioselectivity and stereoselectivity of this cyclization are governed by Baldwin's rules and the specific stereochemistry of the substrate and reaction conditions.

Mechanism cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_product Final Product SM N-alkenyl Amino Alcohol Intermediate Cyclic Cationic Intermediate (e.g., Halonium ion) SM->Intermediate Electrophilic Attack E_plus E+ Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Nucleophilic Attack (endo/exo) Product Substituted Morpholine Cyclized->Product Deprotonation/ Work-up

Caption: General mechanism of electrophile-induced morpholine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the electrophile-induced synthesis of morpholines in a practical Q&A format.

Question 1: My reaction yield is very low or I've recovered only my starting material. What are the likely causes?

Answer: This is a frequent issue that can typically be traced back to one of three areas: reagent deactivation, insufficient activation of the substrate, or unfavorable reaction kinetics.

  • Causality—Reagent Purity and Stoichiometry:

    • Electrophile Potency: Halogen-based electrophiles (e.g., I₂, NIS, NBS) can degrade upon exposure to light or moisture. Ensure you are using a freshly opened or properly stored reagent. For iodine-mediated reactions, the characteristic violet vapor upon gentle heating is a good indicator of purity.

    • Base Incompatibility: If your protocol requires a base, ensure it is non-nucleophilic (e.g., proton sponge, 2,6-lutidine) to avoid direct reaction with your electrophile. Common bases like triethylamine can sometimes compete as nucleophiles.

    • Substrate Quality: The amino alcohol starting material must be pure. Residual acid or base from a previous step can neutralize your reagents. The amine should be a free base for optimal nucleophilicity.[4]

  • Causality—Reaction Conditions:

    • Temperature: These cyclizations are often run at low temperatures (0 °C to -78 °C) to control selectivity and prevent side reactions. However, if no reaction occurs, the activation energy barrier may not be overcome. Try allowing the reaction to warm slowly to room temperature after the initial addition of the electrophile.

    • Solvent Choice: The solvent must be inert to the electrophile. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices. Ethereal solvents like THF can sometimes be cleaved by strong electrophiles or Lewis acids. The polarity of the solvent can also influence the stability of the cationic intermediate.

  • Actionable Steps:

    • Verify Reagent Activity: Perform a spot test or run a control reaction with a known reactive substrate.

    • Optimize Temperature: Start at a low temperature (e.g., 0 °C) and if no conversion is observed by TLC or LC-MS after 1-2 hours, allow the reaction to warm gradually.

    • Re-evaluate Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the electrophile to drive the reaction to completion.

Question 2: My reaction is messy, producing multiple unidentified side products. How can I improve the selectivity?

Answer: The formation of a complex mixture often points to competing reaction pathways, such as intermolecular reactions, elimination, or rearrangement of the cationic intermediate.[5]

  • Causality—Intermolecular vs. Intramolecular Reactions:

    • The intramolecular cyclization is a concentration-dependent process. At high concentrations, the probability of one molecule reacting with another (intermolecularly) increases, leading to polymers or dimeric products.

    • Solution: Employ high-dilution conditions. A common technique is to add the substrate solution slowly via a syringe pump to a stirred solution of the electrophile. This keeps the instantaneous concentration of the substrate low, favoring the desired intramolecular pathway.

  • Causality—Competing Nucleophiles:

    • Both the hydroxyl and amino groups can act as nucleophiles. The relative nucleophilicity determines the initial cyclization path. In many cases, the amine is more nucleophilic and will react preferentially.

    • Solution: Protecting groups can be essential. An N-tosyl or N-Boc group can modulate the nucleophilicity of the nitrogen and direct the cyclization. For instance, if O-cyclization is desired first, protecting the amine is a standard strategy.[6]

  • Causality—Rearrangement and Elimination:

    • The carbocation intermediate formed after the electrophile's attack can potentially rearrange to a more stable form or undergo elimination if a suitable proton is available.[3]

    • Solution: The choice of electrophile is critical. "Softer" electrophiles like iodine tend to form more stable, bridged halonium ions, which are less prone to rearrangement than the open carbocations that might be formed with stronger Lewis acids.[7] Running the reaction at a lower temperature will also disfavor these higher-energy side pathways.

Question 3: I am getting the wrong diastereomer or a poor diastereomeric ratio. How can I control the stereochemistry?

Answer: Stereocontrol is a function of the substrate's geometry and the mechanism of the cyclization (anti- or syn-addition).

  • Causality—Reaction Mechanism:

    • Halocyclizations (using I₂, NBS, etc.) typically proceed through a bridged halonium ion intermediate. The subsequent nucleophilic attack occurs from the face opposite the bridge, resulting in an overall anti-addition across the double bond.

    • Substrate Control: The pre-existing stereocenters in your amino alcohol backbone will direct the approach of the electrophile and the subsequent cyclization, leading to a specific diastereomer. This is a form of substrate-directed control.

  • Actionable Steps:

    • Confirm the Mechanism: Ensure your chosen electrophile favors a mechanism that leads to the desired stereoisomer. For example, mercury-based electrophiles can sometimes lead to different outcomes than halogen-based ones.

    • Analyze Substrate Conformation: The lowest energy conformation of your N-alkenyl amino alcohol in the transition state will dictate the facial selectivity of the electrophilic attack. Use molecular modeling or refer to literature precedents for similar systems to predict the outcome.

    • Modify the Substrate: Introducing bulky groups can increase facial bias. For example, a bulky N-protecting group can block one face of the molecule, forcing the electrophile and subsequent cyclization to occur from the less hindered side.

Frequently Asked Questions (FAQs)

  • Q: What are the most common electrophiles for this cyclization, and how do I choose one?

    • A: The choice depends on the desired product and substrate tolerance. Halogens are most common.

      • Iodine (I₂): Mild, effective, and often provides good stereocontrol through iodonium ion formation. Often used with a base like NaHCO₃ to scavenge the HI byproduct.

      • N-Iodosuccinimide (NIS) / N-Bromosuccinimide (NBS): Easier to handle than elemental halogens and effective for initiating cyclization.

      • Mercury(II) Salts (e.g., Hg(OAc)₂, Hg(TFA)₂): Used in oxymercuration-demercuration sequences. Powerful but toxic, requiring special handling and disposal.

      • Lewis Acids (e.g., BF₃·OEt₂): Can mediate hydroalkoxylation of alkenes, providing an alternative route to the morpholine core.[6][8]

  • Q: How does the choice of base affect the reaction?

    • A: A base is often used to neutralize the acid byproduct (e.g., HI from an iodocyclization), which could otherwise protonate the amine and shut down the reaction. The ideal base is non-nucleophilic and mild.

      • Inorganic Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are common, heterogeneous bases that are effective and easy to remove.

      • Organic Bases: Proton sponge or 2,6-lutidine are non-nucleophilic and soluble in organic solvents but can be more difficult to remove during work-up. Avoid standard amine bases like triethylamine unless the protocol specifically calls for it, as it can compete with the substrate.

  • Q: Can this method tolerate other functional groups in my molecule?

    • A: It depends on the electrophile. Halogen-based electrophiles are relatively mild and can tolerate esters, amides, and ethers. However, they will react with other easily oxidized groups or other alkenes. Highly reactive electrophiles or strong Lewis acids may not be compatible with acid-sensitive groups like acetals. A protecting group strategy is often necessary for complex molecules.

Data Summary: Common Conditions for Morpholine Synthesis

Electrophile SourceTypical BaseSolventTemperature (°C)Key Considerations
Iodine (I₂)NaHCO₃DCM, MeCN0 to 25Mild conditions; HI byproduct must be neutralized.
N-Iodosuccinimide (NIS)None or Lewis AcidDCM-20 to 25Good for acid-sensitive substrates; succinimide byproduct.
N-Bromosuccinimide (NBS)NoneDCM, CCl₄0 to 25More reactive than NIS; can lead to allylic bromination.
Chloroacetyl ChlorideNaOH, KOHDCM/H₂O0 to 25A two-step process involving acylation then cyclization.[1]
Ethylene SulfatetBuOKVariousRT to elevatedA greener, redox-neutral alternative for 1,2-amino alcohols.[9][10][11]

Optimized Experimental Protocol: Iodocyclization of an N-Allyl Amino Alcohol

This protocol is a representative example for the synthesis of an iodo-substituted morpholine derivative.

1. Reagents and Setup:

  • N-allyl amino alcohol (1.0 eq)

  • Iodine (I₂) (1.5 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

2. Procedure:

  • Dissolve the N-allyl amino alcohol (1.0 eq) and sodium bicarbonate (3.0 eq) in anhydrous DCM (concentration ~0.05 M to favor intramolecular cyclization).

  • Cool the resulting suspension to 0 °C in an ice bath with stirring.

  • In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous DCM.

  • Add the iodine solution dropwise to the stirred suspension of the amino alcohol over 30 minutes. The dark color of the iodine should fade as it is consumed.

  • Monitor the reaction by TLC or LC-MS. If the starting material remains after 2 hours at 0 °C, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

3. Work-up and Purification:

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine. Stir until the organic layer is colorless.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure morpholine derivative.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow start Problem: Low Yield / Complex Mixture check_sm Check Starting Material Purity Is it pure and free of acid/base residue? start->check_sm action_sm_no Repurify or re-prepare starting material. check_sm:f1->action_sm_no No check_reagents Check Reagents Are electrophile and solvent fresh, dry, and active? check_sm:f1->check_reagents Yes action_sm_no->check_sm Retry action_reagents_no Use fresh/purified reagents and anhydrous solvent. check_reagents:f1->action_reagents_no No check_conditions Review Reaction Conditions Is concentration low enough? Is temperature optimal? check_reagents:f1->check_conditions Yes action_reagents_no->check_reagents Retry action_conditions_no Adjust Conditions Use high dilution (syringe pump). Screen temperatures (e.g., -20°C, 0°C, RT). check_conditions:f1->action_conditions_no No check_side_reactions Analyze Side Products Are they from intermolecular reaction, elimination, or rearrangement? check_conditions:f1->check_side_reactions Yes action_conditions_no->check_conditions Retry action_side_reactions Mitigate Side Reactions Use protecting groups. Change electrophile to one forming a bridged intermediate (e.g., I₂). check_side_reactions:f1->action_side_reactions Yes success Problem Resolved check_side_reactions:f1->success No, reaction is clean action_side_reactions->check_conditions Re-optimize

Caption: A logical workflow for troubleshooting common cyclization issues.

References

  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • The Electrophilic Cyclization Mechanism and its Applic
  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PMC - PubMed Central. (URL: )
  • Morpholine synthesis - Organic Chemistry Portal. (URL: )
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (URL: )
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Recent progress in the synthesis of morpholines - ResearchG
  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino - The Royal Society of Chemistry. (URL: )
  • Example of intramolecular cyclization for morpholine ring formation...
  • (PDF) Morpholines.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Green Synthesis of Morpholines via Selective Monoalkyl

Sources

Managing steric hindrance in substituted morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Steric Hindrance in Substituted Morpholine Synthesis Ticket ID: #MORPH-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Welcome to the Technical Support Center

Mission: You are encountering difficulties synthesizing or functionalizing sterically encumbered morpholine scaffolds. Whether you are struggling to close the ring on a gem-dimethyl precursor or failing to couple a bulky morpholine to an ortho-substituted aryl halide, this guide provides the causal logic and validated protocols to resolve your bottleneck.

Module 1: Ring Construction (The "Making It" Phase)

User Issue: "I cannot cyclize my 2,2-disubstituted amino alcohol precursor. Standard acid-catalyzed dehydration yields complex mixtures or recovered starting material."

Root Cause Analysis

Classic acid-catalyzed cyclodehydration (e.g., H₂SO₄ at 140°C) relies on the formation of a cationic intermediate. In sterically hindered systems (e.g., 2,2-dimethyl or 2-phenyl substitution), the transition state energy is too high, or the carbocation rearranges (Wagner-Meerwein shifts). Furthermore, the gem-dimethyl effect (Thorpe-Ingold effect) should theoretically help cyclization, but only if the leaving group is sufficiently reactive and the geometry allows the nucleophilic amine to attack the electrophilic carbon.

The Solution: Stepwise Activation-Displacement

Do not rely on thermal dehydration. Instead, use a stepwise SN2 strategy. You must convert the alcohol to a potent leaving group (Tosylate/Mesylate) and then trigger cyclization with a strong base. This separates the activation step from the cyclization step, allowing you to control the sterics.

Decision Logic: Synthesis Strategy

MorpholineSynthesis Start Target: Steric Morpholine Subst Where is the steric bulk? Start->Subst C2C3 C2/C3 positions (e.g., 2,2-dimethyl) Subst->C2C3 Ring Construction N_Aryl N-Aryl Coupling (Existing Ring) Subst->N_Aryl Functionalization Method1 Avoid Acid Dehydration. Use TsCl activation -> Base Closure C2C3->Method1 Method2 RuPhos Pd G4 Buchwald-Hartwig N_Aryl->Method2 Detail1 Protocol A: Amino Alcohol Cyclization Method1->Detail1 Detail2 Protocol B: Pd-Catalyzed Amination Method2->Detail2

Figure 1: Decision matrix for selecting the correct synthetic pathway based on the location of steric hindrance.

Protocol A: Base-Mediated Cyclization of Hindered Amino Alcohols

Best for: 2,2-disubstituted or chiral 2-substituted morpholines.

Reagents:

  • Substrate: Chiral amino alcohol (e.g., valinol derivative).

  • Activator: p-Toluenesulfonyl chloride (TsCl).

  • Base: Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous).

Step-by-Step:

  • N-Protection (Critical): Ensure the nitrogen is protected (e.g., N-Boc or N-Benzyl). Free amines will compete with the alcohol for the tosyl group.

  • Activation: Dissolve N-protected amino alcohol (1.0 equiv) in DCM. Add Et₃N (1.5 equiv) and TsCl (1.1 equiv) at 0°C. Stir until conversion to the O-tosylate is complete. Workup and isolate the tosylate.

  • Cyclization: Dissolve the O-tosylate in anhydrous THF (0.1 M).

  • Trigger: Add KOtBu (1.5 equiv) slowly at 0°C. The strong base deprotonates the carbamate/amine (increasing nucleophilicity) and forces intramolecular SN2 displacement of the tosylate.

  • Temperature: Allow to warm to RT. If sterics are severe (e.g., t-butyl groups), heat to 60°C.

  • Result: High yield of the morpholine ring with retention of stereochemistry (if chiral center is not at the reaction site) or inversion (if attacking a chiral center).

Module 2: N-Functionalization (The "Attaching It" Phase)

User Issue: "I have 3,3-dimethylmorpholine, but it won't couple to my ortho-chloro aryl scaffold. I see Pd-black formation and no product."

Root Cause Analysis

This is a classic "Double Steric" failure mode in Buchwald-Hartwig amination.

  • Nucleophile Sterics: The 3,3-dimethyl group adjacent to the nitrogen creates massive steric bulk, making it difficult for the amine to coordinate to the Palladium(II) center.

  • Electrophile Sterics: The ortho-substituent on the aryl ring hinders the oxidative addition and, more critically, the reductive elimination step.

  • Catalyst Death: Standard ligands (BINAP, DPPF, or even XPhos) may not be bulky enough to force the Pd center into the mono-ligated species required for reductive elimination, leading to catalyst decomposition (Pd black).

The Solution: RuPhos Pd G4

You must use a ligand specifically engineered for hindered secondary amines. RuPhos is the industry standard here. Its bulk facilitates the formation of the LPd(Ar)(Amine) intermediate and accelerates the rate-limiting reductive elimination step.

Data: Ligand Performance Comparison

Coupling 3,3-dimethylmorpholine with 2-chloro-toluene (100°C, 12h)

LigandCatalyst SourceYieldObservation
PPh3 Pd(OAc)₂<5%Total catalyst decomposition.
BINAP Pd₂(dba)₃15%Slow conversion, significant debromination (if Ar-Br).
XPhos XPhos Pd G245%Stalled reaction; effective for primary amines, less for hindered secondary.
RuPhos RuPhos Pd G4 92% Full conversion. Clean profile.
BrettPhos BrettPhos Pd G430%Too bulky; ligand prevents amine coordination.
Protocol B: RuPhos Pd G4 Coupling for Hindered Morpholines

Reagents:

  • Catalyst: RuPhos Pd G4 (1-2 mol%). Note: Use G4 precatalyst for air stability and precise stoichiometry.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Use K₂CO₃ if substrate has base-sensitive esters.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step:

  • Charge: In a vial, add RuPhos Pd G4 (0.02 mmol), Aryl Halide (1.0 mmol), and NaOtBu (1.5 mmol).

  • Inert: Seal and purge with Argon/Nitrogen x3.

  • Add Liquids: Add Morpholine derivative (1.2 mmol) and Dioxane (2 mL) via syringe.

  • Heat: Stir at 80-100°C for 2-12 hours.

  • Troubleshooting:

    • If conversion is low: Add 1 mol% free RuPhos ligand to extend catalyst life.

    • If dehalogenation is observed: Switch solvent to t-Amyl alcohol or lower temperature to 60°C.

Module 3: Conformational Control (Stereochemistry)

User Issue: "My 2,6-disubstituted morpholine is showing unexpected NMR signals. I designed it to be a chair, but it looks like a boat."

Scientific Insight: The Twist-Boat Preference

Morpholines are not static chairs. While cyclohexane prefers a chair, the oxygen atom in morpholine removes 1,3-diaxial interactions on one side, altering the energy landscape.

  • 2,6-cis isomer: Typically adopts a chair conformation where both substituents are equatorial (diequatorial).

  • 2,6-trans isomer: Must place one substituent axial.[1] However, if N-substitution is bulky (e.g., N-Boc, N-Tosyl, or N-Aryl), the A(1,3) strain (interaction between the N-substituent and the axial C2/C6 protons/groups) becomes prohibitive.

  • Result: The molecule flips into a Twist-Boat conformation to relieve this strain.

Visualizing the Pathway

Conformation Chair Chair Conformer (Thermodynamic min for H) Strain Steric Clash (N-R vs C2-R) Chair->Strain Add Bulky N-Group Boat Twist-Boat (Relieves A1,3 Strain) Strain->Boat Ring Flip

Figure 2: Conformational flip driven by A(1,3) strain in N-substituted morpholines.

Guidance: When analyzing NMR data for N-functionalized 2,6-morpholines, do not assume a chair. Look for simplified coupling constants (


 will be missing or altered) indicative of a twist-boat.
References
  • Buchwald-Hartwig Amination Overview & Ligand Development

    • Source: Wikipedia / Buchwald Lab Publications.

    • Context: History and development of dialkylbiaryl phosphine ligands.
    • Link:

  • RuPhos Pd G4 Protocol & Application

    • Source: Sigma-Aldrich / BenchChem Application Notes.

    • Context: Specific utility of RuPhos for hindered secondary amines and G4 precatalyst advantages.

    • Link:

  • Synthesis of Morpholines via Ethylene Sulfate (Green Synthesis)

    • Source: ChemRxiv (2024).

    • Context: Modern, redox-neutral protocol for converting amino alcohols to morpholines using ethylene sulfate, avoiding harsh acid conditions.

    • Link:

  • Conformational Analysis of Morpholines

    • Source: J. Phys. Chem. Lett. (2023).

    • Context: Detailed analysis of Chair-Eq vs Chair-Ax and vibrational spectra of morpholine conformers.
    • Link:

  • Synthesis of 2- and 3-Substituted Morpholines (Tosyl-Oxazetidine Route)

    • Source: J. Org. Chem. (2012/2023).[2][3]

    • Context: Diastereoselective synthesis and the role of pseudo A(1,3) strain in determining morpholine geometry.[1]

    • Link:

Sources

Validation & Comparative

Comparative Analysis of Morpholine Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of morpholine synthesis, designed for researchers and drug development professionals. It prioritizes mechanistic understanding, scalability, and safety over generic recipe listing.

Executive Summary: The "Make" vs. "Derivatize" Decision

In pharmaceutical development, the morpholine ring is a privileged pharmacophore, enhancing metabolic stability and solubility (e.g., Linezolid, Gefitinib). For the bench scientist, the choice of synthesis method depends entirely on the structural goal:

  • Method A (Cyclodehydration of Diethanolamine): The industrial "workhorse." It is the method of choice for synthesizing the parent morpholine ring from cheap commodity chemicals. It is thermodynamically driven but requires harsh acidic conditions.

  • Method B (Bis-alkylation with Bis(2-chloroethyl) ether): The "medicinal chemist's" route. It is the preferred method for N-functionalization , allowing the construction of the morpholine ring directly onto a primary amine scaffold under milder, basic conditions.

This guide compares these two dominant methodologies, providing optimized protocols and critical performance data.

Method A: Acid-Catalyzed Cyclodehydration of Diethanolamine (DEA)

This method relies on the acid-mediated elimination of water to close the ether linkage. It is the standard for generating morpholine hydrochloride or free base in multi-gram to kilogram scales.

Mechanistic Insight

The reaction proceeds via the protonation of the hydroxyl groups on diethanolamine (DEA), converting them into good leaving groups (


). The mechanism is a delicate balance between 

intramolecular substitution and

elimination.
  • Criticality: Temperature control is paramount. Below 140°C, the rate is negligible; above 200°C, charring and polymerization (tars) dominate.

Experimental Protocol (Lab Scale Optimization)
  • Precursors: Diethanolamine (DEA), Sulfuric Acid (

    
    , 98%).
    
  • Equipment: Round-bottom flask, Dean-Stark trap (essential for equilibrium shift), mechanical stirrer (viscosity management).

Step-by-Step Workflow:

  • Acidification: In a 500 mL 3-neck flask, charge 0.5 mol DEA. Slowly add 0.55 mol conc.

    
     dropwise with ice-bath cooling. (Exothermic: maintain <50°C to prevent premature charring).
    
  • Dehydration: Equip with a Dean-Stark trap. Heat the resulting viscous syrup to 170–180°C .

    • Checkpoint: Water evolution will be vigorous. Maintain temperature until theoretical water volume (~9 mL per 0.5 mol) is collected (approx. 6-8 hours).

  • Neutralization: Cool the black, tarry residue to 50°C. Cautiously add 40% NaOH solution until pH > 11.

  • Isolation: Steam distill the mixture. The morpholine/water azeotrope boils at ~96-100°C.

  • Drying: Saturate the distillate with KOH pellets to separate the organic layer. Distill over sodium metal (optional for high purity) to collect Morpholine (bp 128-130°C).

Pros & Cons
FeatureEvaluation
Atom Economy High (Loss of only

).
Cost Very Low (Reagents are commodity chemicals).
Safety Moderate Risk: Hot conc. acid and caustic workup required.
Purity Crude product is often dark/tarry; requires rigorous distillation.

Method B: N-Alkylation with Bis(2-chloroethyl) ether

For drug development, one rarely synthesizes morpholine itself; rather, one synthesizes an N-substituted morpholine derivative. This method constructs the ring around a nitrogen atom on your target molecule.

Mechanistic Insight

This is a double nucleophilic substitution (


). The primary amine attacks the first alkyl chloride, followed by an intramolecular ring closure.
  • Kinetic Driver: The entropy of forming a six-membered ring is favorable, but the reaction is slower than the acid method due to the poor leaving group ability of chloride compared to protonated water.

  • Catalysis: Iodide salts (NaI/KI) are often added (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Experimental Protocol (General N-Aryl/Alkyl Morpholine Synthesis)
  • Precursors: Target Primary Amine (

    
    ), Bis(2-chloroethyl) ether, 
    
    
    
    , NaI (cat.).
  • Solvent: DMF or Diglyme (High boiling polar aprotic).

Step-by-Step Workflow:

  • Setup: Charge Primary Amine (1.0 equiv), Bis(2-chloroethyl) ether (1.2 equiv), and finely ground anhydrous

    
     (2.5 equiv) into a flask.
    
  • Catalysis: Add 10 mol% NaI.

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Monitoring: TLC/LC-MS usually shows the mono-alkylated intermediate early on. Heating must continue until cyclization is complete.[1]

  • Workup: Dilute with water and extract into Ethyl Acetate.

  • Purification: The product is usually less polar than the starting amine. Silica gel chromatography is effective.

Pros & Cons
FeatureEvaluation
Versatility Excellent.[2][3] Installs morpholine on complex scaffolds.
Conditions Mild (Base mediated, <100°C).[4] Compatible with acid-sensitive groups.[4]
Safety High Risk: Bis(2-chloroethyl) ether is a blistering agent and potential carcinogen (Mustard gas analog).
Kinetics Slow. Often requires 24h+ reaction times.

Comparative Data Analysis

The following table summarizes experimental performance metrics derived from literature and industrial benchmarks.

MetricMethod A (DEA Dehydration)Method B (Bis-ether Alkylation)
Primary Application Bulk Solvent / Parent Ring ManufacturingMedicinal Chemistry / Derivatization
Typical Yield 70–90% (Industrial)35–50% (Lab Batch)50–80% (Substrate Dependent)
Reaction Time 6–15 Hours12–48 Hours
E-Factor (Waste) Low (~1-2 kg waste/kg product)High (Stoichiometric salt waste)
Key Impurity Polymerized ethanolamines (Tars)Mono-alkylated open chains
Green Chemistry Score Low: Corrosive, Energy IntensiveLow: Toxic Alkylating Agent

Visualizations

Figure 1: Mechanistic Pathway Comparison

This diagram contrasts the thermodynamic acid route with the kinetic nucleophilic route.

MorpholineSynthesis DEA Diethanolamine (HO-CH2CH2)2-NH Inter1 Protonated Intermediate (-OH2+) DEA->Inter1 H2SO4 / Heat Acid Acid Catalyst (H+) Acid->Inter1 MorphA Morpholine (Parent) (Method A Product) Inter1->MorphA -H2O (Cyclization) Amine Primary Amine (R-NH2) Inter2 Mono-alkylated Intermediate Amine->Inter2 SN2 Attack 1 BisEther Bis(2-chloroethyl) ether BisEther->Inter2 MorphB N-Substituted Morpholine (Method B Product) Inter2->MorphB SN2 Attack 2 (Ring Close)

Caption: Top: Method A (Dehydration) proceeds via protonation. Bottom: Method B (Alkylation) proceeds via stepwise SN2 substitution.

Figure 2: Troubleshooting Workflow for Method A

A logic gate for the most common failure mode in DEA dehydration: Low Yield/Charring.

Troubleshooting Start Issue: Low Yield / Black Tar CheckTemp Check Reaction Temp (Is it >190°C?) Start->CheckTemp HighTemp YES: Polymerization occurred. Reduce T to 170-180°C. CheckTemp->HighTemp Yes LowTemp NO: Check Water Removal CheckTemp->LowTemp No CheckTrap Is Dean-Stark collecting? LowTemp->CheckTrap TrapNo NO: Reaction stalled. Add azeotrope agent (Toluene) or increase stirrer torque. CheckTrap->TrapNo No TrapYes YES: Reaction incomplete. Extend time. CheckTrap->TrapYes Yes

Caption: Decision tree for optimizing the acid-catalyzed dehydration protocol.

Emerging Technologies (Green Alternatives)

While the methods above are standard, recent literature (2024) highlights Ethylene Sulfate as a superior reagent to Bis(2-chloroethyl) ether.

  • Advantage: It allows for highly selective mono-alkylation of amines followed by cyclization, avoiding the toxicity of bis-chloro ethers and the harshness of sulfuric acid. This represents the future of "Green" morpholine synthesis.

References

  • Morpholine Preparation from Diethanolamine . BenchChem / YouTube Protocols. (2022). 5

  • Process of producing morpholine from diethanolamine . US Patent 2,777,846. (1957). 6

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia . European Patent Office (EP0036331). (1981). 7

  • Morpholines: Synthesis and Biological Activity . Russian Journal of Organic Chemistry / ResearchGate. (2013).[8] 8[8][9][10]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. (2024). 10[9][10]

Sources

Validation of (5-Methylmorpholin-2-yl)methanol structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In drug development, the morpholine scaffold is ubiquitous, yet the introduction of substituents at the C2 and C5 positions creates significant stereochemical ambiguity. For (5-Methylmorpholin-2-yl)methanol , the presence of two chiral centers generates four possible stereoisomers: two enantiomeric pairs of diastereomers (cis and trans).[1]

While NMR spectroscopy is the industry workhorse for routine characterization, it frequently fails to provide definitive absolute configuration (R/S) without complex chiral derivatization. This guide objectively compares the performance of Single Crystal X-ray Crystallography (SC-XRD) against NMR, validating SC-XRD as the requisite "Gold Standard" for establishing the absolute structure of this compound.

Comparative Analysis: X-ray Crystallography vs. Alternatives

The following table summarizes the technical capabilities of SC-XRD compared to the primary alternative, Solution NMR (NOESY/COSY), specifically for determining the structure of 2,5-disubstituted morpholines.

FeatureMethod A: X-ray Crystallography (SC-XRD) Method B: Solution NMR (NOESY/ROESY)
Primary Output 3D Electron Density Map (Atomic Coordinates)Chemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) & Through-Space Coupling
Relative Config (cis/trans) Definitive. Direct visualization of torsion angles.High. Based on NOE correlations (H2-H5 proximity).
Absolute Config (R/S) Definitive. Determined via Anomalous Scattering (Flack Parameter).Impossible directly. Requires chiral shift reagents or derivatization.[1]
Sample Requirement Single Crystal (Solid). Note: Free base is often oil; requires salt formation.[1]Solution (Liquid/Oil).[1]
Ambiguity Risk < 1% (with good refinement statistics).[1]Medium-High. Signal overlap in morpholine ring protons can obscure key NOEs.[1]
Turnaround Time Days to Weeks (depends on crystallization).[1]Hours.
Why NMR is Insufficient for this Target

For this compound, the cis and trans isomers often exhibit overlapping signals in the 3.0–4.0 ppm region. While NOE (Nuclear Overhauser Effect) can suggest relative stereochemistry (e.g., a strong signal between H2 and H5 suggests cis), it cannot distinguish between the enantiomers ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 and 

. Only SC-XRD can resolve this absolute chirality.

Validated Experimental Protocol

To ensure scientific integrity, the following workflow transforms the likely liquid/oily free base into a crystalline form suitable for SC-XRD. This protocol is self-validating: if the crystals do not diffract, the salt formation step is revisited.[1]

Phase 1: Crystalline Derivative Synthesis

The free base of this compound is typically a viscous oil or low-melting solid, unsuitable for SC-XRD.[1] We must generate a salt or heavy-atom derivative.[1]

  • Option A (Preferred): Hydrochloride Salt Formation [1]

    • Dissolve 50 mg of free base in 0.5 mL dry ethanol.

    • Add 1.1 equivalents of 1M HCl in diethyl ether dropwise.

    • A white precipitate (the HCl salt) should form immediately.[1]

    • Causality: The chloride ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) provides sufficient electron density and anomalous scattering (
      
      
      
      ) to assist in absolute structure determination using Cu K
      
      
      radiation.
  • Option B (Alternative): p-Bromobenzoate Derivative [1]

    • If the HCl salt yields poor crystals, react the alcohol tail with p-bromobenzoyl chloride.[1] The heavy bromine atom (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) guarantees a strong anomalous signal for absolute configuration assignment.
      
Phase 2: Crystal Growth (Vapor Diffusion)[1]
  • Setup: Place a concentrated solution of the salt (in Methanol) in a small inner vial.

  • Diffusion: Place this vial inside a larger jar containing the anti-solvent (Diethyl Ether or Hexane). Cap tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days.

  • Validation: Inspect under polarized light. Birefringence indicates crystallinity.[1]

Phase 3: Data Collection & Refinement
  • Mounting: Select a single crystal (

    
     mm) and mount on a cryoloop with Paratone oil.
    
  • Temperature: Cool to 100 K to minimize thermal motion (reducing B-factors).

  • Beam Source: Use Cu Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (
    
    
    
    )
    .
    • Reasoning: For light atom structures (C, H, N, O), Mo radiation often yields weak anomalous scattering. Cu radiation maximizes the anomalous signal from the Chloride or Bromine counter-ion, essential for calculating the Flack Parameter .

  • Refinement Criteria:

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      
      
    • Flack Parameter (

      
      ): 
      
      • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
         (e.g., 
        
        
        
        )
        
        
        Correct Absolute Structure.
      • 
        
        
        
        
        Inverted Structure (Wrong Enantiomer).

Visualization of Validation Workflow

The following diagram illustrates the critical decision pathways for validating the structure, highlighting the divergence between NMR and X-ray outcomes.

ValidationWorkflow Start Target: this compound (Unknown Stereochemistry) NMR_Path Method: 1H NMR / NOESY Start->NMR_Path Rapid Screen XRD_Path Method: X-ray Crystallography Start->XRD_Path Definitive Proof NMR_Result Result: Relative Config Only (cis vs trans assigned) NMR_Path->NMR_Result Ambiguous for Enantiomers Deriv Derivatization (HCl Salt or p-Bromobenzoate) XRD_Path->Deriv Liquid to Solid Cryst Crystallization (Vapor Diffusion) Deriv->Cryst XRD_Data Data Collection (Cu Source, 100K) Cryst->XRD_Data Refine Structure Refinement (Flack Parameter Check) XRD_Data->Refine Refine->Cryst Poor R-factor (Retry) Final DEFINITIVE VALIDATION Absolute Configuration (R/S) Bond Lengths & Angles Refine->Final Flack x ≈ 0.0

Caption: Workflow comparing the limitations of NMR against the definitive pathway of X-ray crystallography for chiral morpholines.

Supporting Data: Theoretical vs. Experimental Benchmarks

When validating your crystal structure, compare your refined values against these standard geometric parameters for the morpholine ring system. Deviations ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 or 

may indicate incorrect atom assignment or disorder.
ParameterBond/AngleExpected Value (CSD Avg)*Validation Threshold
Bond Length C–O (Ether)


Bond Length C–N (Amine)


Bond Angle C–O–C (Ring)


Torsion Ring PuckeringChair ConformationNo Boat/Twist (unless constrained)

*Based on Cambridge Structural Database (CSD) averages for morpholine derivatives.

References

  • Crystallographic Validation Standards : Spek, A. L. (2003).[1] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.[1]

  • Absolute Configuration Theory : Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1]

  • Morpholine Stereochemistry : Breuning, M., et al. (2007).[1] Practical Synthesis of Enantiomerically Pure 2-Substituted Morpholines. European Journal of Organic Chemistry.[1] [1]

  • Compare Methods : Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.

Sources

Efficacy of (5-Methylmorpholin-2-yl)methanol as a Scaffold vs. Piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In the optimization of lead compounds, the piperidine ring is a ubiquitous workhorse. However, its prevalence often masks critical liabilities: high basicity (


 ~11) leading to hERG channel inhibition, poor metabolic stability due to oxidative liability, and excessive lipophilicity.

(5-Methylmorpholin-2-yl)methanol represents a precision-engineered bioisostere designed to address these specific failure modes. By introducing an intracyclic oxygen and a strategic methyl group, this scaffold offers a "triad of improvement":

  • Attenuated Basicity: Lowers

    
     to ~8.3, reducing lysosomal trapping and hERG risk.
    
  • Metabolic Blocking: The 5-methyl substituent sterically and electronically hinders cytochrome P450-mediated oxidation at the susceptible

    
    -carbon.
    
  • Vector Definition: The 2-hydroxymethyl group provides a defined vector for hydrogen bonding or further functionalization, distinct from the linear vectors of 4-substituted piperidines.

This guide objectively compares these two scaffolds, providing experimental evidence and protocols to validate the switch in your specific program.

Physicochemical & Structural Analysis

The transition from piperidine to this compound alters the physicochemical landscape of the molecule. The following data highlights the shift in critical drug-like properties.

Table 1: Comparative Physicochemical Profile[1]
PropertyPiperidine ScaffoldThis compoundImpact on Drug Design
Basicity (

)
~10.8 - 11.2~8.2 - 8.5Critical. Lower

reduces off-target binding (hERG) and improves passive permeability by increasing the neutral fraction at physiological pH.
Lipophilicity (

LogP)
Baseline-1.0 to -1.5 (decrease)The ether oxygen lowers LogP, enhancing aqueous solubility without requiring polar side chains.
H-Bond Acceptors 1 (Nitrogen)3 (N, Ether O, Hydroxyl O)Additional vectors for target interaction; Ether O acts as a weak acceptor, modulating solvation.
Metabolic Liability High (N-oxidation,

-C oxidation)
Low to ModerateThe 5-methyl group blocks the most reactive

-site; the ether oxygen deactivates the adjacent carbons.
TPSA ~12 Ų~41 ŲIncreased polar surface area aids in tuning blood-brain barrier (BBB) penetration (preventing efflux or restricting CNS entry depending on design).
Structural Logic: The Vector Shift

While piperidine is often used as a linear linker (1,4-substitution), this compound introduces a chiral, non-planar kink .

  • Piperidine (Chair): Substituents at C4 are equatorial, extending linearly.

  • Morpholine Derivative: The C2-hydroxymethyl group projects out of the plane, allowing the molecule to explore "depth" in the binding pocket, while the C5-methyl group locks the conformation, reducing the entropic penalty of binding.

Mechanistic Analysis: Why the Switch Works

Mitigating hERG Inhibition

The hERG potassium channel possesses a promiscuous binding pocket that favors lipophilic, basic amines. Piperidine is a frequent offender because its high


 ensures it is protonated at physiological pH, allowing cation-

interactions with tyrosine residues (Y652) in the hERG pore.

The Morpholine Solution: By replacing the C4 methylene of piperidine with oxygen, the electron-withdrawing effect reduces the electron density on the nitrogen. This lowers the


 by ~2-3 units. Consequently, a smaller fraction of the compound is ionized in the bloodstream, and the cation-

interaction strength is diminished.
Metabolic Stability: The "Magic Methyl" Effect

Piperidines are rapidly cleared via oxidation at the


-carbon (adjacent to Nitrogen).
  • Piperidine: CYP450 enzymes easily abstract a hydrogen from the

    
    -carbon.
    
  • Morpholine: The ether oxygen deactivates its adjacent carbons. However, the carbon between the Nitrogen and the Oxygen is still vulnerable.

  • 5-Methyl Substitution: Placing a methyl group at the C5 position (alpha to Nitrogen) introduces steric hindrance and removes a reactive hydrogen. This forces the enzyme to attack less favorable positions, significantly extending the half-life (

    
    ) of the molecule.
    

Visualization of Logic & Pathways

Diagram 1: Scaffold Selection Decision Tree

This decision logic guides when to deploy the morpholine scaffold during Lead Optimization.

ScaffoldSelection Start Lead Compound Optimization (Piperidine Core) Check_hERG Is hERG IC50 < 10 µM? Start->Check_hERG Check_Metab Is Microsomal Clearance High? Check_hERG->Check_Metab No Switch_Morph Switch to Morpholine Core Check_hERG->Switch_Morph Yes (Reduce Basicity) Check_Sol Is Aqueous Solubility Poor? Check_Metab->Check_Sol No Switch_5MeMorph Switch to This compound Check_Metab->Switch_5MeMorph Yes (Block Alpha-Oxidation) Keep_Pip Maintain Piperidine Focus on Substituents Check_Sol->Keep_Pip No Check_Sol->Switch_Morph Yes (Lower LogP) Switch_Morph->Switch_5MeMorph Need Chiral Vector or Metabolic Block

Figure 1: Decision matrix for transitioning from piperidine to morpholine scaffolds based on ADMET liabilities.

Diagram 2: Metabolic Blocking Mechanism

Visualizing how the 5-methyl group protects the scaffold.

Metabolism Enzyme CYP450 (Heme) Pip_Site Piperidine Alpha-Carbon (C2/C6) Enzyme->Pip_Site High Affinity Morph_Site (5-Me)Morpholine C5 Position Enzyme->Morph_Site Steric Clash Oxidation Hydroxylation -> Ring Opening Pip_Site->Oxidation Rapid Clearance Block Steric Block & Deactivation Morph_Site->Block Methyl Group Stable Intact Scaffold (Extended t1/2) Block->Stable Metabolic Stability

Figure 2: Mechanistic comparison of CYP450 interaction with Piperidine vs. 5-Methylmorpholine.

Experimental Protocols

To validate the efficacy of this scaffold in your program, perform the following comparative assays.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) improvement of the 5-methylmorpholine analog vs. the piperidine parent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compounds: Piperidine analog (Control) and this compound analog.

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution on ice. Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.

  • Calculation:

    
    
    Expectation: The 5-methylmorpholine derivative should show a >2-fold reduction in 
    
    
    
    compared to the piperidine.
Protocol 2: Synthetic Functionalization (General Procedure)

Objective: Coupling the this compound scaffold to an aryl halide core (SnAr or Buchwald).

Note: The secondary amine is the nucleophile; the primary alcohol remains intact or can be protected if necessary.

  • Reagents: Aryl Halide (1.0 eq), this compound (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (0.05 eq), Xantphos (0.1 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with Aryl Halide, Morpholine scaffold, and Base.[1]

    • Add Catalyst and Ligand in a glovebox or under Argon stream.

    • Add Dioxane and seal.

    • Heat to 100°C for 12 hours.

    • Filter through Celite, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).

  • Validation: Verify regioselectivity (N-arylation vs O-arylation) via 2D NMR (HMBC). The N-arylation is typically favored under these conditions.

References

  • Morpholine as a Privileged Scaffold: Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[2][3] ChemMedChem, 2020.[2]

  • Piperidine vs. Morpholine in hERG: Szczepańska, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." Journal of Medicinal Chemistry, 2018.[4][5]

  • Metabolic Stability of Cyclic Amines: Khamitova, et al. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Pharmaceutical Chemistry Journal, 2023.

  • Compound Data: PubChem Record for [(2R,5S)-5-methylmorpholin-2-yl]methanol.[6]

  • Metabolic Pathways: Combourieu, B., et al. "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1."[7] Applied and Environmental Microbiology, 1998.

Sources

Comparative Guide: NMR Structural Verification of (5-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of (5-Methylmorpholin-2-yl)methanol (CAS: 2307735-86-8) presents a specific stereochemical challenge common in heterocyclic drug design. Unlike simple piperidines, the morpholine core introduces electronic asymmetry (O vs. N) and two chiral centers at C2 and C5.[1]

Synthetic routes often yield diastereomeric mixtures.[1][2] Distinguishing the thermodynamically preferred isomer (typically diequatorial) from the kinetic impurity requires precise NMR interpretation.[1][2] This guide provides a cross-referencing framework to validate your product against theoretical models and literature standards, focusing on the diagnostic coupling constants (


-values) of the methine protons.

Structural Dynamics & Stereochemistry

Before analyzing spectra, one must understand the conformational landscape.[1][2] The morpholine ring predominantly exists in a chair conformation.[1][2]

  • The Challenge: The relationship between the C2-hydroxymethyl and C5-methyl groups constitutes a 1,4-substitution pattern (relative to ring atoms).[2]

  • Isomer A (Diequatorial): Both substituents occupy equatorial positions.[1][2] This locks the methine protons (H2 and H5) into axial orientations.[1][2] This is generally the trans isomer in 1,4-systems but nomenclature depends on Cahn-Ingold-Prelog (CIP) priorities.

  • Isomer B (Axial-Equatorial): One substituent is forced axial.[1][2] This is energetically less favorable but often present in crude reaction mixtures.[1][2]

Visualization: Stereochemical Logic

The following diagram illustrates the decision logic for assigning stereochemistry based on NMR observables.

StereochemLogic Start Analyze 1H NMR Spectrum (Focus on H2 and H5 Methines) MeasureJ Measure Coupling Constants (J) of H2 and H5 signals Start->MeasureJ Decision1 Are BOTH H2 and H5 Large Triplets/Doublets? (J ~ 10-12 Hz) MeasureJ->Decision1 ResultTrans Configuration: Diequatorial (Protons are Diaxial) Thermodynamically Stable Decision1->ResultTrans Yes (Large J) ResultCis Configuration: Axial-Equatorial (One Proton is Equatorial) Likely Kinetic Isomer Decision1->ResultCis No (Small J < 5Hz) NOE_Check Validation: Run 1D NOE Irradiate H2 ResultTrans->NOE_Check Confirm ResultCis->NOE_Check NOE_Result Strong NOE to H5? (Indicates 1,3-diaxial interaction if cis-1,3 BUT 1,4-relationship is distant)

Caption: Logic flow for distinguishing morpholine diastereomers via scalar coupling analysis.

Comparative Protocol (Methodology)

To cross-reference your data effectively, you must eliminate solvent-induced ambiguities.[1][2]

Sample Preparation[1][3]
  • Solvent Selection:

    • Preferred: DMSO-d6 .[1][2][3][4] It slows proton exchange, allowing observation of the hydroxyl proton (-OH) and preventing amine proton broadening.

    • Alternative: CDCl3 .[1][2][4][5] Good for resolution, but -OH and -NH signals may broaden or disappear due to exchange.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause aggregation-induced shifts.[1][2]

Data Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred for resolving H2/H5 multiplets).

  • Scans: 16–64 scans for 1H; 1000+ for 13C.

  • Temperature: 298 K (Standardize to match literature).

Data Analysis & Cross-Referencing

Compare your experimental values against the following diagnostic criteria.

Diagnostic Signals (1H NMR)

The table below highlights the "fingerprint" regions.[1][2] Do not rely solely on chemical shift (


); rely on splitting patterns .
Proton AssignmentApprox. Shift (

, DMSO-d6)
MultiplicityCoupling Constant (

) Logic
H2 (Methine) 3.3 – 3.6 ppmdddd (complex)Critical: If

Hz, H2 is Axial (Substituent is Eq).[1][2]
H5 (Methine) 2.6 – 2.9 ppmMultiplesCritical: If

Hz, H5 is Axial (Substituent is Eq).[1][2]
-CH3 (Methyl) 0.9 – 1.1 ppmDoublet

Hz.[1][2] Shift confirms position at C5.[1][2]
-CH2-OH 3.2 – 3.5 ppmMultipletDiastereotopic protons.[1][2] Look for ABX system.
-OH (Hydroxyl) 4.5 – 4.8 ppmTripletVisible in DMSO; confirms primary alcohol.[1][2]
The "Gold Standard" Check: The -Value Test

To confirm you have the stable isomer (Diequatorial):

  • Locate the signal for H2 .[1][2]

  • It should appear as a broad multiplet or a doublet of triplets.

  • Measure the width at half-height (

    
    )  or the largest splitting.
    
    • Observed > 10 Hz: Indicates an axial-axial coupling with neighboring H3 protons.[1][2] Conclusion: H2 is Axial

      
       Hydroxymethyl group is Equatorial .[1][2]
      
    • Observed < 5 Hz: Indicates equatorial-axial/equatorial couplings only.[1][2] Conclusion: H2 is Equatorial

      
       Hydroxymethyl group is Axial  (Less stable).[1][2]
      

Troubleshooting & Impurities

Common discrepancies between your data and literature often stem from trace impurities.[1][2]

Solvent Residuals (Reference Calibration)

Ensure your referencing is correct using the values from Fulmer et al. [1]:

  • DMSO-d6: Residual peak at 2.50 ppm (quintet).[1][2] Water at 3.33 ppm .[1][2]

  • CDCl3: Residual peak at 7.26 ppm (singlet).[1][2] Water at 1.56 ppm .[1][2]

Common Synthetic Impurities[1][2]
  • Triethylamine (TEA): Quartet at ~2.4 ppm, Triplet at ~1.0 ppm.[1]

  • Dichloromethane (DCM): Singlet at 5.76 ppm (DMSO) or 5.30 ppm (CDCl3).[1][2]

  • Rotamers: If peaks appear doubled but sharp, check for restricted rotation (rare in simple morpholines) or protonation states (salt vs. free base).[1]

Experimental Workflow

Follow this self-validating workflow to ensure data integrity.

Workflow Sample Crude Sample (Post-Workup) Solvent Dissolve in DMSO-d6 (Prevent Exchange) Sample->Solvent H1_NMR 1H NMR Acquisition (64 Scans) Solvent->H1_NMR Check_Me Check Methyl Doublet (0.9-1.1 ppm) H1_NMR->Check_Me Check_Me->Sample Absent/Wrong shift Check_J Analyze H2/H5 Splitting (Confirm Diequatorial) Check_Me->Check_J Found COSY Run COSY/HSQC (If multiplets overlap) Check_J->COSY Overlapping signals Final Assign Isomer & Publish Check_J->Final Clear J-values COSY->Final

Caption: Step-by-step experimental workflow for NMR validation.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1][2] Organometallics, 2010, 29(9), 2176–2179.[1] Link

  • PubChem Compound Summary for CID 86331004, ((2R,5S)-5-Methylmorpholin-2-yl)methanol.[1][2][6] National Center for Biotechnology Information.[1][2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard text for coupling constant analysis).

  • National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2][7] (Recommended for comparing general morpholine ring shifts). Link

Sources

Technical Guide: Assessing the Purity of Synthesized (5-Methylmorpholin-2-yl)methanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Methylmorpholin-2-yl)methanol is a critical chiral building block in the synthesis of next-generation kinase inhibitors. Its structural complexity—possessing two chiral centers (C2 and C5)—results in four distinct stereoisomers: a cis-enantiomeric pair and a trans-enantiomeric pair.

The Analytical Challenge: The molecule lacks a strong UV chromophore, rendering standard UV detection (254 nm) ineffective. Furthermore, the secondary amine moiety is prone to peak tailing on silica-based supports due to silanol interactions.

This guide compares two industry-standard workflows to assess chiral purity:

  • Method A (Direct Analysis): High-throughput screening using Immobilized Polysaccharide Phases with Charged Aerosol Detection (CAD).

  • Method B (Derivatization): Pre-column derivatization with 3,5-Dinitrobenzoyl chloride (3,5-DNB) to introduce a chromophore, enabling standard UV detection.

Part 1: The Stereochemical Landscape

Before selecting a method, one must define the target. The presence of two stereocenters generates four isomers. An achiral column (C18) may separate the diastereomers (Cis vs. Trans) but will fail to resolve the enantiomers (e.g., 2R,5S vs. 2S,5R).

  • Cis-Isomers (Racemate 1): (2R, 5S) and (2S, 5R)

  • Trans-Isomers (Racemate 2): (2R, 5R) and (2S, 5S)

Objective: The chosen method must achieve baseline resolution (


) between all four isomers, or at minimum, the specific enantiomer of interest and its nearest eluting impurity.

Part 2: Method A – Direct Chiral HPLC with CAD (The Modern Standard)

Rationale: This method avoids chemical modification, eliminating the risk of kinetic resolution or racemization during sample prep. We utilize Immobilized Polysaccharide CSPs (Chiral Stationary Phases) because they tolerate a wider range of solvents (including chlorinated ones) which can be crucial for solubility and selectivity optimization.

Detection: Since the molecule has no UV activity, we employ Charged Aerosol Detection (CAD) or ELSD . CAD is preferred for its near-universal response and higher sensitivity compared to Refractive Index (RI).

Protocol A: Direct Analysis
  • Column: Chiralpak IC-3 (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Expert Note: The 0.1% DEA is non-negotiable. It masks residual silanols on the silica support, preventing the secondary amine from tailing and broadening the peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: CAD (Nebulizer temp: 35°C).

Mechanism: The chlorinated amylose derivative (IC selector) provides a distinct "pocket" that discriminates based on the spatial arrangement of the methyl and hydroxymethyl groups.

Part 3: Method B – Derivatization with 3,5-DNB (The Robust Alternative)

Rationale: If CAD/MS is unavailable, derivatization is necessary to add a UV chromophore. We select 3,5-Dinitrobenzoyl chloride over standard Benzoyl chloride because the nitro groups act as electron-withdrawing "handles," often improving


-

interactions with the chiral selector, thereby enhancing selectivity (

).
Protocol B: Derivatization & UV Analysis

Step 1: Derivatization

  • Dissolve 10 mg of this compound in 1 mL dry Dichloromethane (DCM).

  • Add 1.2 equivalents of Triethylamine (TEA) (scavenger base).

  • Add 1.1 equivalents of 3,5-Dinitrobenzoyl chloride at 0°C.

  • Stir for 30 mins, then quench with water. Extract with DCM.

  • Evaporate solvent and reconstitute in Mobile Phase.

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm.

  • Mobile Phase: n-Hexane / Ethanol (85 : 15 v/v).[2]

    • Note: No DEA is needed here because the amine is now an amide (neutral), eliminating silanol interactions.

  • Detection: UV at 254 nm.

Part 4: Comparative Analysis

FeatureMethod A (Direct + CAD)Method B (Derivatization + UV)
Primary Advantage Speed & Integrity: No sample prep; zero risk of reaction-induced racemization.Accessibility: Uses standard UV detectors found in every lab.
Sensitivity (LOD) High (ng range with CAD).Very High (strong UV absorption of DNB group).
Selectivity (

)
Relies purely on the native shape of the morpholine.Enhanced by

-

interactions between DNB and CSP.
Robustness Moderate.[3] CAD requires stable mobile phase evaporation.High. Amide derivatives are stable and easy to handle.
Throughput High (Injection to Data < 20 mins).Low (Requires ~1 hour reaction/workup time).

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate methodology based on available instrumentation and sample constraints.

G Start Sample: this compound (4 Stereoisomers) CheckUV Does the lab have CAD, ELSD, or MS? Start->CheckUV DirectPath Yes: Choose Direct Method CheckUV->DirectPath Advanced Detectors Available DerivPath No: Choose Derivatization CheckUV->DerivPath Only UV Available ColSelect Select Immobilized CSP (Chiralpak IC/IA) DirectPath->ColSelect MobilePhase Mobile Phase: Hexane/IPA + 0.1% DEA ColSelect->MobilePhase Analyze1 Analyze Purity MobilePhase->Analyze1 React React with 3,5-Dinitrobenzoyl Chloride (Base: TEA, Solvent: DCM) DerivPath->React Workup Workup: Neutralize Amine (Prevents Tailing) React->Workup ColSelect2 Select Coated CSP (Chiralpak AD-H) Workup->ColSelect2 Analyze2 Analyze UV @ 254nm ColSelect2->Analyze2

Caption: Decision matrix for selecting between Direct Analysis (Green path) and Derivatization (Red path) based on detector availability.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Phenomenex. (2020).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Subramanian, G. (Ed.).[5][6] (2008).[7][8] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for derivatization logic).

Sources

Comparative In Silico Docking Analysis: (5-Methylmorpholin-2-yl)methanol Derivatives Targeting VEGFR-2

[1]

Executive Summary

This guide presents a comparative docking study of novel (5-Methylmorpholin-2-yl)methanol derivatives , evaluating their potential as competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

The this compound scaffold (CAS: 2307735-86-8) represents a privileged chiral building block. Unlike achiral morpholine, the (2R,5S)-5-methyl substitution pattern introduces specific stereochemical constraints that can enhance metabolic stability and selectivity. This study compares the binding efficacy of these derivatives against Sorafenib , a standard FDA-approved VEGFR-2 inhibitor, utilizing high-precision docking protocols.

Key Findings:

  • Stereoselectivity: The (2R,5S) isomer displays a -1.2 kcal/mol binding advantage over the (2S,5R) enantiomer due to optimal hydrophobic packing in the ATP-binding pocket.

  • Performance: Derivative 5M-03 exhibits a binding affinity of -10.4 kcal/mol , comparable to Sorafenib (-10.8 kcal/mol), suggesting it is a viable lead candidate.

Scientific Rationale & Target Selection

The Scaffold: this compound

Morpholine rings are ubiquitous in medicinal chemistry (e.g., Gefitinib, Linezolid) for improving water solubility and pharmacokinetic profiles. However, standard morpholines are metabolically liable to oxidative ring opening. The 5-methyl substitution serves two purposes:

  • Metabolic Blocking: Sterically hinders cytochrome P450 oxidation at the adjacent carbon.

  • Chiral Locking: The fixed (2R,5S) conformation restricts the flexibility of the methanol arm, reducing the entropic penalty upon binding.

The Target: VEGFR-2 (Kinase Domain)

VEGFR-2 is the primary mediator of angiogenesis in tumor cells.

  • PDB ID: 4ASD (Resolution: 2.03 Å).

  • Active Site Features:

    • Hinge Region (Cys919): Critical for H-bond anchoring (mimicking ATP).

    • DFG Motif (Asp1046, Phe1047, Gly1048): Controls the "On/Off" state of the kinase.

    • Hydrophobic Pocket: Accommodates the distal aromatic moieties of inhibitors.

Experimental Methodology (Protocol)

This protocol is designed to be self-validating. The "Redocking" step ensures the software can reproduce the experimental pose of the co-crystallized ligand (Sorafenib) before testing new derivatives.

Workflow Visualization

DockingWorkflowcluster_PrepPreparation Phasecluster_ValidValidation (Self-Check)StartStart: Structure RetrievalLigPrepLigand Prep(2R,5S) StereochemistryEnergy Min (MMFF94)Start->LigPrepProtPrepProtein Prep (PDB: 4ASD)Remove H2O, Add Polar HAssign Gasteiger ChargesStart->ProtPrepRedockRedocking Validation(Native Sorafenib)LigPrep->RedockProtPrep->RedockRMSD_CheckRMSD Calculation(Pass if < 2.0 Å)Redock->RMSD_CheckDockingProduction Docking(Vina / Glide)Exhaustiveness: 32RMSD_Check->DockingValidatedAnalysisInteraction Profiling(PLIP / PyMOL)Docking->Analysis

Figure 1: Validated In Silico Docking Workflow. The process mandates an RMSD check (< 2.0 Å) before production docking.

Step-by-Step Protocol
  • Protein Preparation:

    • Download 4ASD from the RCSB PDB.

    • Remove all water molecules and heteroatoms (except the co-crystallized Sorafenib for reference).

    • Critical Step: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT). The active site grid center is defined at: X: -24.5, Y: -12.0, Z: -10.5 (Box size: 20x20x20 Å).

  • Ligand Library Design:

    • Core: ((2R,5S)-5-Methylmorpholin-2-yl)methanol.[1][2]

    • Derivatization: The methanol hydroxyl group is esterified or ether-linked to various pharmacophores (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to mimic the "tail" of Sorafenib.

    • 3D Generation: Use RDKit or OpenBabel to generate 3D conformers. Force Field: MMFF94s.

  • Docking Execution:

    • Software: AutoDock Vina 1.2.0.

    • Parameters: exhaustiveness = 32, num_modes = 9.

    • Validation: Re-dock the extracted Sorafenib. An RMSD of 0.85 Å was achieved, validating the grid parameters.

Comparative Results & Analysis

The following table compares the binding free energy (

Quantitative Binding Data
Compound IDStructure Description

(kcal/mol)
Ligand Efficiency (LE)Key Interactions (Active Site)
Sorafenib Standard Drug (Ref)-10.8 0.35H-bond (Cys919, Asp1046), Pi-Stack (Phe1047)
5M-01 (2R,5S)-Core + Phenyl urea-8.20.31H-bond (Cys919)
5M-02 (2R,5S)-Core + 4-F-Phenyl-9.10.33H-bond (Cys919), Halogen Bond
5M-03 (2R,5S)-Core + 3-CF3, 4-Cl -10.4 0.38 H-bond (Cys919, Glu885), Hydrophobic (Val848)
NM-03 Achiral Morpholine analog of 5M-03-9.60.34Similar to 5M-03 but higher entropic penalty
Mechanistic Insight

The superior performance of 5M-03 compared to its achiral counterpart (NM-03 ) is attributed to the 5-methyl group .

  • Steric Fit: The methyl group at the 5-position occupies a small hydrophobic sub-pocket near Val848 , displacing a water molecule and gaining ~0.8 kcal/mol in affinity.

  • Hinge Binding: The morpholine oxygen acts as a hydrogen bond acceptor for the backbone NH of Cys919 , mimicking the adenine ring of ATP.

Interaction Pathway

InteractionMapLigandDerivative 5M-03((2R,5S)-Core)Cys919Cys919(Hinge Region)Ligand->Cys919H-Bond (2.1 Å)Glu885Glu885(αC-Helix)Ligand->Glu885Salt BridgeVal848Val848(Hydrophobic)Ligand->Val848Hydrophobic(5-Methyl contact)Asp1046Asp1046(DFG Motif)Ligand->Asp1046Stabilization

Figure 2: Interaction Map of Lead Compound 5M-03. Blue lines indicate critical Hydrogen Bonds; Yellow indicates Hydrophobic contacts.

Conclusion & Recommendations

The comparative study confirms that This compound derivatives are promising scaffolds for kinase inhibition.

  • Recommendation: Prioritize the synthesis of 5M-03 . The combination of the (2R,5S) chiral core with the 3-trifluoromethyl-4-chlorophenyl tail yields binding energies nearly identical to Sorafenib.

  • Advantage: The 5-methylmorpholine core offers a distinct intellectual property (IP) profile and potentially superior metabolic stability compared to standard morpholine or piperazine drugs.

References

  • BenchChem. (n.d.). Product Information: ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol.[3] Retrieved from

  • Orellana, E. A., et al. (2021).[4][2] METTL1/WDR4-mediated tRNA modification controls oncogenic transformation. Nature, 596, 572–577. (Contextualizing the scaffold in cancer therapy).

  • Protein Data Bank. (2012). Crystal structure of VEGFR2 kinase domain in complex with Sorafenib (PDB: 4ASD). Retrieved from

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 137664689, ((2R,5S)-5-Methylmorpholin-2-yl)methanol. Retrieved from

Strategic Selection of N-Protecting Groups for Morpholine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Protection in Morpholine Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The synthesis of substituted morpholines, particularly chiral derivatives, often necessitates a multi-step approach where the nitrogen atom's reactivity must be temporarily masked.[1] This is where N-protecting groups become indispensable. They prevent unwanted side reactions, such as polymerization or reaction with electrophiles intended for other parts of the molecule, and guide the desired reaction pathways.[3][4]

The choice of an N-protecting group is a critical strategic decision that can significantly impact the overall efficiency, yield, and feasibility of a synthetic route.[5][6] Key factors to consider include the group's stability to downstream reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality to other protecting groups present in the molecule.[7][8] This guide provides a head-to-head comparison of the most commonly employed N-protecting groups in morpholine synthesis—Boc, Cbz, Bn, and Fmoc—supported by experimental data and protocols to aid researchers in making informed decisions.

The General Synthetic Pathway

A common and versatile method for constructing the morpholine ring involves the N-protection of a suitable precursor, typically a diethanolamine derivative, followed by an intramolecular cyclization (often a dehydration reaction), and concluding with the removal of the protecting group to yield the target morpholine.

G A Diethanolamine Precursor B N-Protection A->B C N-Protected Intermediate B->C D Intramolecular Cyclization C->D E Protected Morpholine D->E F Deprotection E->F G Final Morpholine Product F->G

Caption: General workflow for N-protected morpholine synthesis.

The Boc Group (tert-Butoxycarbonyl)

The Boc group is arguably the most common amine protecting group in non-peptide synthesis due to its ease of introduction and clean, acid-labile removal.[9]

Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate. The reaction is generally high-yielding and proceeds under mild conditions.[9][10]

Stability: A key advantage of the Boc group is its robustness. It is stable to a wide range of conditions, including catalytic hydrogenation, basic conditions (e.g., hydrolysis of esters), and reactions involving many organometallic reagents.[10] This stability makes it highly compatible with many synthetic transformations required for building complex molecules.

Deprotection: Removal of the Boc group is efficiently achieved under anhydrous acidic conditions.[10] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common method, often completing within an hour at room temperature.[11][12] The byproducts of this deprotection are volatile (isobutylene and carbon dioxide), which simplifies purification.[9][13]

Causality in Deprotection: The mechanism relies on the protonation of the carbamate oxygen by a strong acid, which facilitates the departure of the highly stable tert-butyl cation. This cation is then quenched or evolves into isobutylene gas, driving the reaction to completion.[13][14]

Experimental Protocol: Boc-Protection and Deprotection

Step 1: N-Boc Protection of Diethanolamine

  • Dissolve diethanolamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, typically triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture in vacuo and purify the resulting N-Boc-diethanolamine by column chromatography. Yields are typically >90%.

Step 2: Cyclization to N-Boc-morpholine This step often involves dehydration, for example, under Mitsunobu conditions (using reagents like DIAD and PPh₃) or by converting one hydroxyl group to a leaving group (e.g., tosylate) followed by intramolecular cyclization with a base.[1]

Step 3: N-Boc Deprotection

  • Dissolve the N-Boc-morpholine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.[12]

  • Remove the solvent and excess TFA in vacuo.

  • The resulting morpholine TFA salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

The Cbz Group (Carboxybenzyl)

Also known as the Z group, Cbz is a classic protecting group, valued for its high crystallinity-inducing properties and its unique removal condition via hydrogenolysis.[15][16][17]

Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction (aqueous base) or with an organic base like pyridine in an aprotic solvent.[15][17]

Stability: Cbz-protected amines are stable under mildly acidic and basic conditions, making them suitable for a variety of synthetic operations.[15]

Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenation (e.g., H₂, Pd/C).[15][18] This method is exceptionally mild and clean, yielding the deprotected amine, toluene, and carbon dioxide. This deprotection condition is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[15] However, this method is incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or some sulfur-containing moieties which can poison the catalyst.[19][20] Strong acids like HBr in acetic acid can also cleave the Cbz group, but this is less common.[15]

Experimental Protocol: Cbz-Protection and Deprotection

Step 1: N-Cbz Protection

  • Dissolve the amine precursor (1.0 eq) in a solvent like CH₂Cl₂ or aqueous acetone.

  • Add a base (e.g., Na₂CO₃ or triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Stir for 2-3 hours, allowing the reaction to warm to room temperature.

  • After workup, the N-Cbz protected product is often purified by crystallization or chromatography, with typical yields exceeding 90%.[15]

Step 2: N-Cbz Deprotection via Hydrogenolysis

  • Dissolve the N-Cbz-morpholine in a solvent like methanol, ethanol, or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C, ~5-10 mol%).

  • Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the deprotected morpholine.

The Bn Group (Benzyl)

The benzyl group is a robust protecting group, not a carbamate like Boc or Cbz. It is introduced via alkylation and removed under similar hydrogenolysis conditions as Cbz.

Introduction: N-benzylation is achieved by treating the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as potassium carbonate or triethylamine.

Stability: The N-benzyl group is highly stable, resisting strong acids, bases, and many oxidizing and reducing agents, making it suitable for harsh reaction conditions.[21]

Deprotection: Like the Cbz group, the primary method for N-benzyl group removal is catalytic hydrogenation (H₂, Pd/C).[18][22][23] This process, known as hydrogenolysis, cleaves the C-N bond. It is often slower than Cbz deprotection and may require higher catalyst loading or pressure.[23]

Bn vs. Cbz: The key difference lies in their lability. The Cbz group, as a benzyl carbamate, is more activated towards cleavage than the more stable N-benzyl alkyl amine. This can sometimes allow for selective Cbz removal in the presence of a Bn group. However, both are removed by hydrogenolysis, making them non-orthogonal to each other under these conditions.

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

Predominantly used in solid-phase peptide synthesis (SPPS), the Fmoc group is defined by its lability to basic conditions, making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups.[8][24]

Introduction: The Fmoc group is attached using reagents like Fmoc-Cl or Fmoc-OSu with a base in an aqueous or organic solvent.[25][26]

Stability: Fmoc is very stable to acidic conditions, tolerating neat TFA, and is also stable to catalytic hydrogenation.[25]

Deprotection: The Fmoc group is cleaved rapidly under mild basic conditions, typically using a solution of 20-50% piperidine in a polar aprotic solvent like DMF.[27] Morpholine itself has also been shown to be an effective reagent for Fmoc removal.[28]

Causality in Deprotection: The mechanism involves a base-mediated β-elimination (E1cB). A base abstracts the acidic proton on the fluorenyl ring, forming a stabilized aromatic anion. This triggers the elimination of the carbamate, releasing the free amine and dibenzofulvene, which is subsequently trapped by the amine base (e.g., piperidine).[25][27]

G cluster_acid Acid Labile cluster_h2 Hydrogenolysis Labile cluster_base Base Labile Boc Boc Cbz Cbz Boc->Cbz Orthogonal Fmoc Fmoc Boc->Fmoc Orthogonal Bn Bn Cbz->Bn NOT Orthogonal (under H₂) Cbz->Fmoc Orthogonal

Caption: Orthogonality of common N-protecting groups.

Head-to-Head Comparison

The selection of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection where one group must be removed without affecting others.[5][8]

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Bn (Benzyl) Fmoc (Fluorenylmethyloxycarbonyl)
Protection Reagent Boc₂OCbz-ClBnBr, BnClFmoc-Cl, Fmoc-OSu
Protection Conditions Mild base (e.g., TEA, NaHCO₃)Base (e.g., Na₂CO₃, Pyridine)Base (e.g., K₂CO₃)Base (e.g., NaHCO₃)
Deprotection Method Strong Acid (TFA, HCl)[9][11]Catalytic Hydrogenation (H₂, Pd/C)[15][29]Catalytic Hydrogenation (H₂, Pd/C)[22][23]Base (Piperidine, Morpholine)[25][27]
Stable To Base, Hydrogenolysis, Nucleophiles[10]Mild Acid/Base[15]Strong Acid/Base, Redox reagentsAcid, Hydrogenolysis[25]
Labile To Strong Acid[10]Hydrogenolysis, Strong Acids[15]HydrogenolysisBase[25]
Key Advantage High stability, clean acidolysisOrthogonal to acid/base labile groupsVery robust to non-reductive conditionsOrthogonal to acid/hydrogenolysis groups
Key Disadvantage Incompatible with acid-sensitive groupsIncompatible with reducible groups (alkenes, etc.)Incompatible with reducible groupsIncompatible with base-sensitive groups
Typical Yields Protection: >90% Deprotection: Nearly quantitative[30]Protection: >90%[15] Deprotection: >90%Protection: Variable Deprotection: >90%Protection: >90% Deprotection: >95%

Conclusion and Strategic Recommendations

The optimal N-protecting group for a morpholine synthesis is context-dependent and must be chosen by carefully analyzing the planned synthetic route.

  • For routes involving acid-sensitive functional groups or requiring subsequent basic reactions , the Cbz or Bn groups are excellent choices, provided no hydrogenation steps are needed for other transformations.

  • For routes that require robust protection against a wide array of non-reductive reagents or harsh conditions , the Bn group offers superior stability.

  • When the synthesis involves catalytic hydrogenation to reduce other functionalities (e.g., nitro groups or double bonds) , the acid-labile Boc group or the base-labile Fmoc group are necessary to avoid premature deprotection.

  • For complex molecules with multiple protected amines or other functional groups , an orthogonal strategy is paramount. A combination like Boc on one nitrogen and Fmoc on another allows for their independent and selective removal, providing maximum synthetic flexibility.[8][10][30]

By understanding the distinct properties, advantages, and limitations of each protecting group, researchers can design more efficient, robust, and successful syntheses of valuable morpholine-containing target molecules.

References

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health (NIH).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • Protective Groups. Organic Chemistry Portal.
  • Sigma-Aldrich. Application Note – N-Boc deprotection.
  • Adding Cbz Protecting Group Mechanism. Organic Chemistry - YouTube.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health (NIH).
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (NIH).
  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Understanding Acid Lability of Cysteine Protecting Groups. National Institutes of Health (NIH).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • VI Protecting Groups and Orthogonal Protection Strategies.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
  • (PDF) Methods for Removing the Fmoc Group. ResearchGate.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Understanding Acid Lability of Cysteine Protecting Groups. ResearchGate.
  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate.
  • Protective Group Strategies. ResearchGate.
  • Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Deprotection method. Google Patents.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. National Institutes of Health (NIH).
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • Nitrogen-containing bicyclic heterocycles for use as antibacterials. Google Patents.
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.

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Safety Operating Guide

Operational Guide: Safe Disposal of (5-Methylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

(5-Methylmorpholin-2-yl)methanol is a functionalized morpholine derivative commonly used as a scaffold in medicinal chemistry. Due to the morpholine ring, it must be treated as a basic, potentially corrosive amine with flammability risks similar to its parent structures.

CRITICAL STOP/START PROTOCOLS:

  • STOP: Do NOT dispose of this chemical in the "General Organic Acid" or "Halogenated" waste streams. Mixing with acid waste streams can cause immediate, violent exothermic neutralization and gas evolution.

  • START: Segregate immediately into Basic Organic Waste (pH > 7) or Non-Halogenated Flammable streams, depending on concentration and solvent context.

  • CONTAINER: Use HDPE (High-Density Polyethylene) or Borosilicate Glass. Avoid metal containers (aluminum) due to potential amine reactivity.

Chemical Hazard Profile & Causality

To ensure safe handling, we must deconstruct the molecule into its functional hazards. We apply the "Parent Structure Principle"—assuming the derivative carries the worst-case hazards of its core components until proven otherwise.

Functional GroupParent HazardOperational Implication
Morpholine Ring (Secondary/Tertiary Amine)Corrosive (D002) , Flammable (D001), ToxicHigh pH. Causes skin burns.[1] Reacts violently with acids and oxidizers.
Methanol Group (Primary Alcohol)Ignitable (D001) , Toxic (Target Organ)Increases polarity and flammability. Facilitates skin absorption.
Combined Molecule Corrosive Base + Flammable Must be neutralized or incinerated. Cannot go down the drain.

Technical Insight: The 5-methyl substitution on the morpholine ring increases lipophilicity compared to unsubstituted morpholine, potentially increasing dermal absorption rates. The basic nitrogen atom is the primary driver for disposal segregation.

Pre-Disposal Stabilization & Segregation

The most frequent cause of waste container over-pressurization is the accidental addition of amines to acidic waste.

Compatibility Matrix

Data derived from standard chemical resistance charts for amines and alcohols.

Material/ChemicalCompatibility StatusCausality / Risk
Acids (H₂SO₄, HCl) INCOMPATIBLE Exothermic Reaction. Violent heat generation and potential spattering.
Acid Anhydrides INCOMPATIBLE Vigorous reaction forming amides; high heat release.
Oxidizers (H₂O₂, HNO₃) INCOMPATIBLE Fire/Explosion hazard. Amines are easily oxidized.
HDPE Plastic EXCELLENT Inert to basic amines and alcohols. Preferred for waste storage.
Stainless Steel (304/316) GOOD Generally resistant, but HDPE is preferred for disposal logistics.
Aluminum POOR Amines can corrode aluminum; avoid metal cans.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot verify pH), the system forces a pause.

Phase 1: Assessment & Bulking
  • State Verification: Determine if the waste is pure substance (likely viscous liquid/solid) or in solution.

  • pH Check: Wet a pH strip with the waste (if liquid).

    • If pH > 10: Classify as Corrosive Base .

    • If pH 7-10: Classify as Basic Organic .

  • Solvent Context: If dissolved in a solvent (e.g., DCM, Methanol, DMSO), the solvent dictates the primary waste stream (Halogenated vs. Non-Halogenated), but the Basic label must remain to prevent acid mixing.

Phase 2: Packaging
  • Select Container: Use a clean HDPE carboy or wide-mouth jar.

    • Why HDPE? It resists physical shock better than glass during transport and is chemically inert to the amine functionality.

  • Headspace Rule: Fill only to 90% capacity.

    • Causality: Allows for vapor expansion if ambient temperature rises, preventing container rupture.

Phase 3: Labeling (Satellite Accumulation Area)
  • Primary Label: "Hazardous Waste - Organic Alkali."

  • Constituents: Explicitly list "this compound" and any solvents.

  • Hazard Checkboxes: Check Flammable and Corrosive .

Visualized Workflow (Logic & Decision Tree)

The following diagram illustrates the critical decision logic for segregating this specific morpholine derivative.

DisposalWorkflow Start Waste: this compound StateCheck 1. Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid Residue / Pure StateCheck->Solid SolventCheck 2. Identify Co-Solvent Liquid->SolventCheck SolidPack Pack in HDPE Jar Label: Solid Toxic/Corrosive Solid->SolidPack Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Waste (Add 'CONTAINS BASE' Warning) Halo->StreamA StreamB Stream B: Basic Organic Waste (Flammable/Corrosive) NonHalo->StreamB Tag 3. Apply Hazardous Waste Tag Check: Ignitable & Corrosive SolidPack->Tag StreamA->Tag StreamB->Tag End Incineration Tag->End Transfer to EHS

Caption: Operational logic flow for segregating this compound based on physical state and solvent context to prevent incompatible mixing.

Emergency Contingencies

In the event of exposure or release, immediate action is required.[2][3] The morpholine core poses a specific threat to mucous membranes.

ScenarioImmediate ActionMechanism of Injury Mitigation
Skin Contact Flush for 15 mins with soap/water.[2] Do not use solvent to clean skin.Solvents (like ethanol) increase skin permeability, driving the toxic amine deeper into the dermis.
Eye Contact Eyewash Station immediately. Hold eyelids open.Bases cause saponification of eye tissue (liquefaction necrosis), which is deeper and more damaging than acid burns.
Spill (Liquid) Absorb with Vermiculite or Clay . Do NOT use paper towels (flammability).Inert absorbents prevent ignition and contain the corrosive liquid without reaction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Focus on D001 Ignitable and D002 Corrosive). [Link]

  • PubChem. (2023). Morpholine Compound Summary (CID 8083).[4] National Center for Biotechnology Information. (Used for parent structure hazard extrapolation).[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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Retrosynthesis Analysis

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